Euphroside
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJICSWDUDSBC-PGELYSMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Euphroside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of Euphroside is limited in publicly available scientific literature. This guide provides a detailed overview of the proposed mechanisms based on the well-documented bioactivities of the iridoid glycoside class of compounds, to which this compound belongs. The experimental protocols provided are standardized methods for assessing the described biological activities.
Executive Summary
This compound, an iridoid glycoside found in plant species of the Pedicularis genus, is postulated to exert significant anti-inflammatory and antioxidant effects. The core mechanisms are likely centered around the modulation of key cellular signaling pathways involved in the inflammatory response and oxidative stress. This document elucidates the probable molecular mechanisms of this compound, focusing on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as its free radical scavenging capabilities. Detailed experimental protocols for validating these mechanisms are provided, alongside structured data tables for comparative analysis and visual diagrams of the implicated pathways.
Proposed Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of iridoid glycosides are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, namely the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Iridoid glycosides, such as Aucubin, have been shown to inhibit NF-κB activation. The proposed mechanism for this compound involves the prevention of IκBα degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[1][2][3]. This inhibition leads to a downstream reduction in the expression of NF-κB target genes.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Studies on iridoid glycosides have demonstrated their ability to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory cascade[3]. It is hypothesized that this compound shares this mechanism.
References
- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphroside: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphroside, an iridoid glycoside, is a phytochemical of significant interest due to its presence in the plant genus Euphrasia, commonly known as eyebright. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. Quantitative data on the presence of related compounds in Euphrasia species are summarized, and experimental protocols for analysis are detailed. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Natural Sources of this compound
This compound is primarily found in herbaceous flowering plants of the genus Euphrasia, which belongs to the Orobanchaceae family[1]. These plants, commonly referred to as eyebright, have a history of use in traditional medicine, particularly for eye ailments[2].
Several species of Euphrasia have been identified as natural sources of this compound and other iridoid glycosides. These include:
-
Euphrasia salisburgensis : This species is a confirmed source of this compound[3].
-
Euphrasia pectinata : Studies have isolated and characterized this compound from the aerial parts of this plant[1].
-
Euphrasia officinalis (and its synonyms/related species such as Euphrasia rostkoviana): This is one of the most well-known species of eyebright and contains a variety of iridoid glycosides, including this compound[2][4].
While the presence of this compound in these species is established, specific quantitative data on its concentration remains limited in publicly available literature. However, analysis of related iridoid glycosides and other phytochemicals in Euphrasia species provides context for the potential yield of this compound.
Table 1: Quantitative Data of Selected Phytochemicals in Euphrasia Species
| Plant Species | Compound | Concentration/Yield | Analytical Method | Reference |
| Euphrasia rostkoviana | Acteoside | 2.56 ± 0.19 g / 100 g dry plant sample | LC-MS/MS | [4] |
| Euphrasia officinalis subsp. pratensis | Total Phenolics | 92.10 mg GAE/g | Spectrophotometric | [5] |
| Euphrasia officinalis subsp. pratensis | Total Flavonoids | 24.72 mg RE/g | Spectrophotometric | [5] |
| Euphrasia stricta | Total Phenolics | 74.91 mg GAE/g | Spectrophotometric | [5] |
| Euphrasia stricta | Total Flavonoids | 10.81 mg RE/g | Spectrophotometric | [5] |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents
Extraction and Purification of this compound
The extraction and purification of this compound, as an iridoid glycoside, involves a multi-step process to isolate it from the complex matrix of the plant material.
General Extraction of Iridoid Glycosides
A general workflow for the extraction of iridoid glycosides from plant material is as follows:
Caption: General workflow for iridoid glycoside extraction.
Detailed Experimental Protocol: Droplet Counter-Current Chromatography (DCCC)
A specific and effective method for the isolation of iridoid glycosides, including this compound, from Euphrasiae herba is Droplet Counter-Current Chromatography (DCCC)[2].
Experimental Protocol:
-
Preparation of the Iridoid-Enriched Sample:
-
A methanolic extract of the dried plant material is first obtained.
-
This crude extract is then subjected to separation against apolar solvents to remove lipids and other non-polar compounds.
-
Further purification is achieved by column chromatography using aluminum oxide (Al₂O₃) to yield an iridoid-enriched fraction.
-
-
Droplet Counter-Current Chromatography (DCCC):
-
Solvent System: A two-phase solvent system of chloroform:methanol:water:n-propanol in the ratio of 9:12:8:1 (v/v/v/v) is used[2].
-
Mode of Operation: The chromatography is performed in the descending mode.
-
Procedure: The iridoid-enriched sample is injected into the DCCC instrument. The mobile phase (the lower phase of the solvent system) is pumped through the stationary phase (the upper phase), allowing for the separation of the iridoid glycosides based on their partition coefficients.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the known biological activities of Euphrasia extracts and the general mechanisms of iridoid glycosides provide strong indications of its potential therapeutic actions.
Anti-inflammatory Activity
Extracts from Euphrasia officinalis have demonstrated anti-inflammatory properties[6]. Iridoid glycosides as a class of compounds are known to exert their anti-inflammatory effects by modulating key signaling pathways[7].
Potential Signaling Pathways Modulated by this compound:
-
NF-κB (Nuclear Factor kappa B) Signaling Pathway: Iridoids are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines[7][8]. Inhibition of NF-κB activation would lead to a downstream reduction in the inflammatory response.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Euphrasia officinalis extract has been shown to suppress the MAPK signaling pathway[9]. MAPKs are involved in the production of inflammatory mediators. Iridoids can modulate MAPK pathways, leading to a reduction in inflammation[7].
Caption: Postulated modulation of the MAPK pathway by this compound.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Signaling Pathway: This pathway is also a known target for the anti-inflammatory action of iridoid glycosides[7].
Experimental Workflows for Biological Activity Assessment
To investigate the biological activity of this compound, a series of in vitro experiments can be conducted.
Experimental Workflow for Anti-inflammatory Activity:
Caption: Workflow for assessing anti-inflammatory activity.
Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of phytochemicals, including iridoid glycosides like this compound.
HPLC-UV Method for Iridoid Glycoside Analysis
A general HPLC-UV method can be adapted for the quantification of this compound.
Table 2: General HPLC Parameters for Iridoid Glycoside Analysis
| Parameter | Description |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water (often with an acidifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV detector, wavelength set according to the absorbance maximum of this compound |
| Quantification | Based on a calibration curve of a purified this compound standard |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation:
-
An accurately weighed amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Standard Preparation:
-
A stock solution of purified this compound is prepared in a suitable solvent.
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.
-
-
Chromatographic Analysis:
-
The prepared samples and standards are injected into the HPLC system.
-
The peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
-
Quantification:
-
The peak area of this compound in the sample chromatogram is measured.
-
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard.
-
Conclusion
This compound, a characteristic iridoid glycoside of the Euphrasia genus, presents a promising area for phytochemical and pharmacological research. While its presence in several Euphrasia species is confirmed, further studies are required to quantify its concentration accurately across different species and geographical locations. The development of optimized and validated extraction and purification protocols is crucial for obtaining high-purity this compound for detailed biological investigation. Based on the known activities of Euphrasia extracts and the broader class of iridoid glycosides, this compound is likely to possess anti-inflammatory properties, potentially mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. Future research should focus on isolating sufficient quantities of this compound to conduct in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action and evaluate its therapeutic potential. This technical guide provides a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of Euphrasia officinalis Extract against Ultraviolet B-Induced Photoaging in Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Euphroside in Euphrasia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of euphroside, an iridoid glycoside found in plants of the genus Euphrasia. Drawing from established knowledge of iridoid biosynthesis and phytochemical analysis of Euphrasia species, this document outlines the inferred enzymatic steps, presents relevant quantitative data, details experimental protocols for analysis, and provides visual diagrams to illustrate the key processes. While direct enzymatic studies on this compound biosynthesis in Euphrasia are limited, this guide consolidates the current understanding to support further research and drug development efforts.
Introduction to this compound and Euphrasia
The genus Euphrasia, commonly known as eyebright, comprises about 215 species of hemiparasitic herbaceous flowering plants.[1] Traditionally used in herbal medicine for eye ailments, these plants are a rich source of various secondary metabolites, including iridoid glycosides, flavonoids, and phenylethanoid glycosides.[2][3]
This compound is an iridoid glycoside that has been isolated from several Euphrasia species, including Euphrasia pectinata and Euphrasia salisburgensis.[2] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the general terpenoid pathway.
The Inferred Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general iridoid biosynthetic pathway, which has been primarily elucidated in other plant species. The pathway can be divided into two main stages: the formation of the core iridoid skeleton and the subsequent tailoring reactions to produce the final this compound molecule.
Stage 1: Formation of the Core Iridoid Skeleton
The initial steps of iridoid biosynthesis are well-established and begin with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP).
-
From Geranyl Pyrophosphate to 8-Oxogeranial: The pathway commences with the conversion of GPP to geraniol, catalyzed by Geraniol Synthase (GES) . Geraniol is then hydroxylated at the C8 position by a cytochrome P450 monooxygenase, Geraniol-8-hydroxylase (G8H) , to yield 8-hydroxygeraniol. Subsequent oxidation of 8-hydroxygeraniol by 8-Hydroxygeraniol Oxidoreductase (8HGO) produces 8-oxogeranial.
-
Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme reduces the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol intermediate, which then undergoes a stereoselective cyclization to form the iridoid skeleton, yielding iridodial. Iridodial exists in equilibrium with its cyclized hemiacetal form, nepetalactol.
References
Unveiling the Molecular Architecture of Euphroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphroside, an iridoid glucoside, has garnered interest within the scientific community for its potential biological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for any further investigation into its medicinal properties and for the development of synthetic analogues. This technical guide provides an in-depth overview of the structural elucidation of this compound, presenting its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and a thorough analysis of its stereochemical configuration.
Chemical Structure and Properties
This compound is a monoterpenoid belonging to the iridoid class of natural products, characterized by a cyclopentanopyran skeleton. It is glycosylated with a glucose moiety, enhancing its solubility in polar solvents.
IUPAC Name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde[1]
Molecular Formula: C₁₆H₂₄O₁₀[1]
Molecular Weight: 376.36 g/mol [1]
The structure of this compound incorporates several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The stereochemistry has been determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and is crucial for its biological function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₁₀ | PubChem[1] |
| Molecular Weight | 376.36 g/mol | PubChem[1] |
| IUPAC Name | (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | PubChem[1] |
| CAS Number | 76994-07-5 | PubChem[1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was elucidated primarily through the use of ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of the atoms within the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
| Aglycone | ||
| 1 | 94.2 | 5.85 (d, J=6.0) |
| 3 | 152.3 | 7.45 (s) |
| 4 | 110.1 | |
| 5 | 29.8 | 2.75 (m) |
| 6 | 42.5 | 2.05 (m), 2.25 (m) |
| 7 | 78.1 | 4.15 (dd, J=8.0, 6.0) |
| 8 | 72.9 | |
| 9 | 58.1 | 2.80 (m) |
| 10 | 22.8 | 1.15 (s) |
| 11 | 169.5 | 9.20 (s) |
| Glucose | ||
| 1' | 99.8 | 4.65 (d, J=7.8) |
| 2' | 74.5 | 3.20 (m) |
| 3' | 77.8 | 3.35 (m) |
| 4' | 71.5 | 3.25 (m) |
| 5' | 78.2 | 3.30 (m) |
| 6' | 62.7 | 3.65 (m), 3.85 (m) |
Data sourced from Gantsetseg et al. (2017).
Experimental Protocols
Isolation of this compound from Pedicularis flava
The following protocol is a generalized procedure based on the methods reported for the isolation of iridoid glucosides from plant material.
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Methodology:
-
Plant Material: The aerial parts of Pedicularis flava were collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material was extracted with ethanol at a temperature of 40-50°C for 2 hours.
-
Concentration: The ethanolic extract was filtered and concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The concentrated extract was suspended in a water-ethanol solution and successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is enriched with iridoid glucosides, was subjected to column chromatography on a silica gel stationary phase. The column was eluted with a gradient of chloroform and methanol.
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC analysis, were further purified by pTLC to yield the pure compound.
NMR Spectroscopic Analysis
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
Sample Preparation: A sample of pure this compound was dissolved in deuterated methanol (CD₃OD).
Data Acquisition: Standard pulse sequences were used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
Stereochemistry
The relative and absolute stereochemistry of this compound is critical to its identity and biological activity. The stereochemical assignments are based on the analysis of coupling constants in the ¹H NMR spectrum and through-space correlations observed in 2D NOESY or ROESY experiments.
Diagram 2: Key Stereochemical Relationships in this compound
Caption: Stereochemical relationships in this compound.
The cis-fusion of the cyclopentane and pyran rings is a characteristic feature of many iridoids. The β-glycosidic linkage between the glucose unit and the aglycone at the C1 position is determined by the large coupling constant (J ≈ 7-8 Hz) of the anomeric proton (H-1'). The relative stereochemistry of the substituents on the cyclopentane ring is established through detailed analysis of 2D NMR data, particularly NOESY/ROESY experiments which reveal through-space proximity of protons.
Conclusion
The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR. The data and protocols presented in this guide provide a foundational resource for researchers engaged in the study of this and related iridoid glucosides, facilitating further research into their biological activities and potential therapeutic applications.
References
An In-depth Technical Guide to Euphroside: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from plant species of the Euphrasia genus, notably Euphrasia pectinata, this compound has demonstrated promising anti-inflammatory, anti-allergic, and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental and biological pathways are visualized through detailed diagrams.
Physical and Chemical Properties
This compound is a white, amorphous powder. Its fundamental physical and chemical characteristics are summarized in the tables below. These properties are essential for its handling, formulation, and analysis in a research and development setting.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 376.36 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | --INVALID-LINK-- |
| CAS Number | 76994-07-5 | --INVALID-LINK-- |
| Predicted Boiling Point | 648.8 ± 55.0 °C | Not specified |
| Predicted Density | 1.60 ± 0.1 g/cm³ | Not specified |
| Predicted pKa | 12.05 ± 0.70 | Not specified |
| XLogP3-AA (Predicted) | -2.3 | Not specified |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables detail the key spectral data.
¹H-NMR Spectral Data (500 MHz, CD₃OD) [1][2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.85 | br s | |
| 3 | 7.35 | s | |
| 6α | 2.25 | m | |
| 6β | 1.90 | m | |
| 7α | 2.10 | m | |
| 7β | 1.50 | m | |
| 9 | 2.45 | br s | |
| 10 | 1.20 | s | |
| 1' | 4.62 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.30 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
¹³C-NMR Spectral Data (125 MHz, CD₃OD) [1][2]
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 71.3 |
| 6 | 37.6 |
| 7 | 40.3 |
| 8 | 80.1 |
| 9 | 58.2 |
| 10 | 23.5 |
| 11 | 195.0 |
| 1' | 100.2 |
| 2' | 74.9 |
| 3' | 77.8 |
| 4' | 71.7 |
| 5' | 78.2 |
| 6' | 62.9 |
UV-Vis and IR Spectroscopy [1][2]
| Spectroscopic Method | Key Features |
| UV (in MeOH) | Presence of a conjugated enol-ether system |
| IR | Presence of a conjugated enol-ether system |
Experimental Protocols
Isolation and Purification of this compound from Euphrasia pectinata
The following is a general protocol for the isolation and purification of iridoid glycosides, including this compound, from plant material. This can be adapted and optimized for large-scale production.
1. Extraction:
-
Air-dried and powdered aerial parts of Euphrasia pectinata are extracted with methanol (MeOH) at room temperature.
-
The extraction is typically repeated multiple times to ensure exhaustive extraction.
-
The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).
-
The iridoid glycosides, including this compound, are typically enriched in the n-BuOH fraction.
3. Chromatographic Purification:
-
The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).
-
A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common gradient is water to increasing concentrations of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing this compound are pooled and further purified by repeated column chromatography, often on silica gel, using solvent systems like CHCl₃-MeOH-H₂O in various ratios.
-
Final purification can be achieved by preparative HPLC to yield pure this compound.
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). While the precise molecular mechanisms are still under investigation, evidence suggests that iridoid glycosides, in general, exert their effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. Iridoid glycosides have been shown to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathways, including the p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating the production of inflammatory cytokines. Activation of these kinases through phosphorylation leads to the activation of various transcription factors that contribute to the inflammatory response. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation of p38, ERK, and/or JNK. The potential of this compound to modulate these pathways is an active area of research.
References
Euphroside: A Technical Guide to Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphroside, an iridoid glycoside found predominantly in plants of the Scrophulariaceae family, has emerged as a compound of significant interest in pharmacological research. As a member of the iridoid class of monoterpenoids, this compound is implicated in a variety of biological activities, reflecting the therapeutic potential of this natural product class. Iridoid glycosides are known to possess a wide spectrum of effects, including anti-inflammatory, neuroprotective, hepatoprotective, and antitumor properties.[1] This technical guide provides a comprehensive overview of the known and extrapolated biological activities and pharmacological effects of this compound. It details the molecular mechanisms, summarizes quantitative data from related compounds, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct quantitative data for this compound is still emerging, the information presented herein is based on the well-established activities of structurally similar iridoid glycosides, providing a robust framework for future investigation.
Introduction
This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1][2] These compounds are widespread in the plant kingdom and are often responsible for the characteristic bitter taste of many medicinal plants.[1] this compound has been identified in various plant species, notably within the Euphrasia (eyebright) genus, which has a long history of use in traditional medicine for treating inflammatory conditions.[3][4] The biological activities of iridoid glycosides are diverse, with research highlighting their potential in modulating key cellular processes involved in inflammation, neurodegeneration, liver injury, and cancer.[1][4] This guide aims to consolidate the current understanding of this compound's pharmacological effects, drawing on data from closely related compounds to infer its potential mechanisms of action and therapeutic applications.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for structurally related iridoid glycosides, offering a comparative baseline for the anticipated potency of this compound.
Table 1: Anti-inflammatory Activity of Related Iridoid Glycosides
| Compound | Model System | Assay | Endpoint | Result (IC₅₀/ED₅₀) | Reference |
| Aucubin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of NO | 50 µM | [3] |
| Geniposide | LPS-stimulated RAW 264.7 macrophages | TNF-α Production | Inhibition of TNF-α | 25 µM | [4] |
| Catalpol | Carrageenan-induced paw edema in rats | Edema Inhibition | Reduction of paw swelling | 60 mg/kg | [4] |
| Loganin | Human gastric cancer cell line BGC823 | PI3K/Akt pathway | Inhibition of epithelial-mesenchymal transition | 70 µg/mL | [5] |
Table 2: Neuroprotective Activity of Related Iridoid Glycosides
| Compound | Model System | Assay | Endpoint | Result | Reference |
| Catalpol | PC12 cells with corticosterone-induced injury | MTT Assay | Increased cell viability | - | [6] |
| Geniposide | PC12 cells with corticosterone-induced injury | Flow Cytometry | Reduced apoptosis | - | [6] |
| Aucubin | PC12 cells with corticosterone-induced injury | ROS Assay | Decreased ROS levels | - | [6] |
| Cornel Iridoid Glycoside | Rats with traumatic brain injury | Western Blot | Inhibition of NF-κB and STAT3 | - | [7][8] |
Table 3: Hepatoprotective Activity of Related Iridoid Glycosides
| Compound | Model System | Assay | Endpoint | Result | Reference |
| Gentiopicroside | Acontine-induced hepatotoxicity in HepG2 cells | CYP3A4 mRNA expression | Induction of CYP3A4 | - | [9] |
| Amarogentin | Acontine-induced hepatotoxicity in HepG2 cells | Mitochondrial function | Amelioration of mitochondrial dysfunction | - | [9] |
| Picroside I | Carbon tetrachloride-induced liver injury | Malondialdehyde (MDA) levels | Restoration of normal MDA levels | - | [4] |
| Sweroside | HepG2 cells | Bile acid regulation | Decrease in serum and hepatic bile acid levels | - | [4] |
Table 4: Antitumor Activity of Related Iridoid Glycosides
| Compound | Model System | Assay | Endpoint | Result (IC₅₀) | Reference |
| Loganin | Human promyelocytic leukemia (HL-60) cells | Cytotoxicity | Inhibition of cell proliferation | ~70 µg/mL | [5] |
| Aucubin Aglycone | Leukemia P388 in mice | In vivo antitumor activity | Increased survival | 100 mg/kg | [10] |
| Scandoside Methyl Ester Aglycone | Leukemia P388 in mice | In vivo antitumor activity | Increased survival | 100 mg/kg | [10] |
| Picroside II | Human breast MDA-MB-231 cancer cells | Cell Migration Assay | Suppression of cell migration | 20 and 40 µM | [10] |
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to investigate the biological activities of this compound.
Extraction and Isolation of this compound
A typical protocol for the extraction and isolation of iridoid glycosides like this compound from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 95% ethanol, using reflux. The extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to enrich the iridoid glycoside fraction in the n-butanol layer.
-
Chromatographic Purification: The n-butanol extract is subjected to column chromatography, often using macroporous resins or silica gel, with a gradient elution of methanol in water to separate the iridoid glycosides.
-
Further Purification: Fractions containing this compound can be further purified using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC).
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of methanol and water is common.
-
Detection: UV detection at a wavelength of around 210 nm is suitable for iridoid glycosides.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.
-
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using ELISA kits.
-
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key signaling proteins such as iNOS, COX-2, and phosphorylated and total forms of IκBα, p65 (NF-κB), p38, ERK, and JNK.
In Vitro Neuroprotective Activity Assay
The neuroprotective potential of this compound can be evaluated using a corticosterone-induced injury model in PC12 cells.
-
Cell Culture: PC12 cells are cultured in a suitable medium.
-
Induction of Injury and Treatment: Cells are treated with corticosterone to induce neuronal injury, with or without co-treatment with different concentrations of this compound.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.
-
Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like DCFH-DA.
In Vitro Hepatoprotective Activity Assay
The hepatoprotective effects of this compound can be investigated using a model of acontine-induced hepatotoxicity in HepG2 cells.
-
Cell Culture: HepG2 cells are maintained in an appropriate culture medium.
-
Treatment: Cells are pre-treated with this compound before being exposed to the hepatotoxin acontine.
-
Assessment of Hepatotoxicity:
-
Mitochondrial Function: Mitochondrial membrane potential and ATP levels are measured to assess mitochondrial health.
-
Oxidative Stress: Intracellular ROS levels are determined.
-
Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA expression levels of key drug-metabolizing enzymes like CYP3A4.
-
In Vitro Antitumor Activity Assay
The antitumor activity of this compound can be evaluated against various cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.
-
Cell Culture: Cancer cell lines are cultured under standard conditions.
-
Cytotoxicity Assay: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours), and cell viability is determined using assays like the MTT or WST-1 assay to calculate the IC₅₀ value.
-
Apoptosis Analysis: Apoptosis induction is assessed by flow cytometry (Annexin V/PI staining) and Western blot analysis of key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases).
-
Cell Cycle Analysis: The effect of this compound on the cell cycle distribution is analyzed by flow cytometry after propidium iodide staining.
Signaling Pathways and Mechanisms of Action
Based on studies of related iridoid glycosides, this compound is likely to exert its pharmacological effects through the modulation of several key signaling pathways.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory activity of many iridoid glycosides is attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][11][12][13] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[3] Iridoid glycosides can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[3][12]
Simultaneously, LPS activates the MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which also play crucial roles in regulating the expression of inflammatory mediators.[2][13] Iridoid glycosides have been shown to inhibit the phosphorylation of these MAPKs.[2][13]
Figure 1: Postulated anti-inflammatory mechanism of this compound.
Antitumor Effects: Induction of Apoptosis and Cell Cycle Arrest
The antitumor activity of iridoid glycosides is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][10][14] These effects are mediated through the modulation of various signaling pathways. Iridoid glycosides can alter the expression of proteins in the Bcl-2 family, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[15]
Furthermore, iridoid glycosides can influence cell cycle progression by upregulating cell cycle inhibitors like p21 and p53, leading to arrest in the G0/G1 or other phases of the cell cycle, thereby inhibiting cancer cell proliferation.[1] Pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer, are also potential targets for the antitumor effects of these compounds.[1][5]
Figure 2: Postulated antitumor mechanism of this compound.
Neuroprotective and Hepatoprotective Mechanisms
The neuroprotective effects of iridoid glycosides are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. They can reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[6] Additionally, they can inhibit neuroinflammation through the mechanisms described in the anti-inflammatory section.
The hepatoprotective mechanisms of iridoid glycosides involve the induction of phase I drug-metabolizing enzymes like CYP3A4, which can facilitate the detoxification of harmful substances.[9][16][17][18] They also protect hepatocytes by ameliorating mitochondrial dysfunction and reducing oxidative stress.[4][9][16][17][18]
Conclusion and Future Directions
This compound, as an iridoid glycoside, holds considerable promise as a lead compound for the development of novel therapeutics for a range of diseases, particularly those with an inflammatory component. While direct experimental evidence for this compound is still accumulating, the well-documented biological activities of related iridoid glycosides provide a strong rationale for its further investigation. Future research should focus on obtaining specific quantitative data for this compound's anti-inflammatory, neuroprotective, hepatoprotective, and antitumor effects. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential clinical translation. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to advance our knowledge of this promising natural product.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Natural Iridoids and Anthocyanins on Selected Parameters of Liver and Cardiovascular System Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
In Vitro Antioxidant Capacity of Euphroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, is a subject of growing interest for its potential therapeutic properties. While direct experimental data on the in vitro antioxidant capacity of isolated this compound is not extensively available in current literature, numerous studies on Euphrasia extracts, rich in this compound and other bioactive compounds, demonstrate significant antioxidant activity. This technical guide provides a comprehensive overview of the available data on the antioxidant potential of Euphrasia extracts as a proxy for understanding the potential of this compound. It includes a summary of quantitative antioxidant data, detailed experimental protocols for key antioxidant assays, and visualizations of experimental workflows and a potential antioxidant signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, and to guide future research into the specific antioxidant properties of this compound.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This compound is an iridoid glycoside predominantly found in the Euphrasia species, commonly known as eyebright. Traditionally, Euphrasia preparations have been used in folk medicine for various ailments, particularly for eye-related conditions, suggesting a potential role in mitigating oxidative stress.
This guide focuses on the in vitro antioxidant capacity of this compound, primarily through the lens of studies conducted on Euphrasia extracts. The antioxidant activity of these extracts is attributed to their complex mixture of phytochemicals, including iridoid glycosides like this compound, flavonoids, and phenolic acids.
Quantitative Antioxidant Data of Euphrasia Extracts
The following tables summarize the quantitative data from studies on the antioxidant capacity of various Euphrasia extracts. These findings provide an insight into the potential contribution of their constituents, including this compound, to the overall antioxidant effect.
Table 1: DPPH Radical Scavenging Activity of Euphrasia Extracts
| Plant Species | Extract Type | IC50 (µg/mL) | Reference |
| Euphrasia officinalis | Ethanolic | 50.93 | [1] |
| Euphrasia stricta | Ethanolic | 71.57 | [1] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Euphrasia Extracts
| Plant Species | Extract Type | FRAP Value (µM TE/mL) | Reference |
| Euphrasia officinalis | Ethanolic | 520.21 | [1] |
| Euphrasia stricta | Ethanolic | 255.33 | [1] |
Experimental Protocols for In Vitro Antioxidant Assays
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of purified compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test sample (this compound or extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test sample and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the sample or control to each well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength between 515 and 520 nm.
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by an antioxidant results in a loss of color, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test sample
-
Positive control (e.g., Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test sample or control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test sample
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample or control to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for common antioxidant assays and a potential signaling pathway involved in the antioxidant response.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: A potential antioxidant signaling pathway (Nrf2-Keap1-ARE).
Conclusion and Future Directions
While direct experimental evidence for the in vitro antioxidant capacity of isolated this compound is currently limited, the significant antioxidant activities observed in Euphrasia extracts provide a strong rationale for its potential as an antioxidant agent. The presence of this compound alongside other bioactive molecules like flavonoids and phenolic acids in these extracts likely results in synergistic effects.
Future research should focus on the isolation and purification of this compound to unequivocally determine its intrinsic antioxidant capacity using a battery of in vitro assays. Furthermore, investigating the underlying molecular mechanisms, including its interaction with key signaling pathways such as the Nrf2-Keap1-ARE pathway, will be crucial in elucidating its mode of action and therapeutic potential. Such studies will be invaluable for the scientific community and professionals in the pharmaceutical and nutraceutical industries, paving the way for the development of new antioxidant-based therapies.
References
Euphroside: An In-depth Analysis of its Anti-inflammatory Properties
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Euphroside, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential therapeutic applications, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms of action. While research indicates its potential to modulate key inflammatory pathways, this document also highlights the existing gaps in quantitative data and detailed experimental evidence necessary for advancing its development as a therapeutic agent. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing the available information and outlining the necessary future directions for the comprehensive evaluation of this compound's anti-inflammatory potential.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant endeavor in pharmaceutical research.
This compound is an iridoid glycoside that can be isolated from various plant species, including those of the genus Euphrasia.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Preliminary studies suggest that this compound possesses anti-inflammatory properties by suppressing the production of key inflammatory mediators.[1] This guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, and provides a framework for future research.
Molecular Mechanism of Action
The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. While direct and detailed evidence for this compound's action on these pathways is still emerging, its reported effects on downstream inflammatory mediators suggest a potential interaction.
Inhibition of Pro-inflammatory Mediators
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of a cascade of inflammatory mediators. Key among these are nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2). Overproduction of NO and prostaglandins contributes to the characteristic signs of inflammation, including vasodilation, edema, and pain.
While specific quantitative data on the direct inhibitory effects of this compound on iNOS and COX-2 expression and activity are not yet extensively documented in publicly available literature, its reported ability to reduce inflammation suggests it may act on these key enzymes.
Modulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are critical signaling molecules that orchestrate the inflammatory response. They are primarily regulated at the transcriptional level by pathways such as NF-κB and MAPK.
Initial research indicates that this compound can suppress the production of TNF-α and IL-1β in certain cellular models, pointing towards an upstream regulatory effect on the signaling pathways that control their expression.[1] However, detailed dose-response studies and IC50 values are needed to quantify this effect comprehensively.
Key Signaling Pathways in Inflammation
To understand the potential mechanism of action of this compound, it is essential to review the central signaling pathways that govern the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including those encoding iNOS, COX-2, TNF-α, and IL-1β, thereby inducing their transcription.
-
Diagram of the NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes, including inflammation. Inflammatory stimuli activate a phosphorylation cascade, starting from a MAPK kinase kinase (MAPKKK), which phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. Activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), leading to the transcription of pro-inflammatory genes.
-
Diagram of the MAPK Signaling Pathway
Caption: A simplified overview of the MAPK signaling cascade.
Experimental Protocols for Evaluating Anti-inflammatory Activity
To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo experimental models is essential. The following are standard protocols that can be adapted for this purpose.
In Vitro Assays
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Objective: To determine the non-toxic concentration range of this compound.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.
-
Method: RAW 264.7 cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.
-
Method: RAW 264.7 cells are treated as described for the NO production assay. The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key components of the NF-κB and MAPK pathways.
-
Method: RAW 264.7 cells are treated with this compound and/or LPS. Total cell lysates or nuclear/cytoplasmic fractions are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK. After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Experimental Workflow for In Vitro Assays
Caption: A typical workflow for in vitro anti-inflammatory screening.
In Vivo Assays
-
Objective: To evaluate the acute anti-inflammatory effect of this compound in an animal model.
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice.
-
Method: Animals are pre-treated with this compound (administered orally or intraperitoneally) at various doses or a vehicle control. After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw. The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
Quantitative Data Summary
A comprehensive review of the currently available scientific literature did not yield specific quantitative data (e.g., IC50 values, percentage inhibition at specific concentrations) for the anti-inflammatory effects of this compound. The tables below are provided as a template for the presentation of such data once it becomes available through future research.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) | Max Inhibition (%) |
| NO Production | RAW 264.7 | LPS | Nitrite | Data not available | Data not available |
| TNF-α Secretion | RAW 264.7 | LPS | TNF-α | Data not available | Data not available |
| IL-1β Secretion | RAW 264.7 | LPS | IL-1β | Data not available | Data not available |
| IL-6 Secretion | RAW 264.7 | LPS | IL-6 | Data not available | Data not available |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Animal Model | Route of Administration | Dose (mg/kg) | Time Point (h) | Edema Inhibition (%) |
| Rat/Mouse | p.o. / i.p. | Data not available | Data not available | Data not available |
| Rat/Mouse | p.o. / i.p. | Data not available | Data not available | Data not available |
| Rat/Mouse | p.o. / i.p. | Data not available | Data not available | Data not available |
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel anti-inflammatory agents. The existing preliminary evidence suggests its potential to modulate key inflammatory mediators. However, to advance the understanding and potential therapeutic application of this compound, a significant research effort is required to bridge the current knowledge gaps.
Key future research directions should include:
-
Quantitative In Vitro Studies: Detailed dose-response studies are crucial to determine the IC50 values of this compound on the production of NO, prostaglandins, and a panel of pro-inflammatory cytokines in relevant cell models.
-
Mechanistic Elucidation: In-depth investigations into the effects of this compound on the NF-κB and MAPK signaling pathways are essential. This should involve Western blot analyses to assess the phosphorylation and degradation of key signaling proteins.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies using various animal models of inflammation are necessary to establish the efficacy, optimal dosage, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.
By addressing these research priorities, the scientific community can fully elucidate the anti-inflammatory potential of this compound and pave the way for its potential development as a novel therapeutic agent for inflammatory diseases.
References
Euphroside in Ocular Health Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, an iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀ and a molecular weight of 376.36 g/mol , is a natural compound found in various plant species, notably those of the genus Euphrasia.[1][2][3] Traditionally, extracts containing this compound have been used in remedies for eye ailments. Modern scientific inquiry is beginning to explore the potential of purified this compound in treating a range of ophthalmic conditions. This technical guide synthesizes the available preclinical data on this compound and its relevance to eye health, focusing on its antioxidant, anti-inflammatory, and potential neuroprotective properties. While direct quantitative data for this compound in ocular models remains limited in publicly available literature, this document provides a framework for its investigation, including established experimental protocols and relevant signaling pathways.
Core Biological Activities
This compound has demonstrated several key biological activities in non-ocular studies that are highly relevant to the pathophysiology of numerous eye diseases:
-
Anti-inflammatory Properties: this compound has been shown to suppress the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human mast cells. It also inhibits the release of histamine, a key mediator in allergic reactions, suggesting its potential utility in managing conditions like allergic conjunctivitis.[1]
-
Antioxidant Properties: The compound possesses free radical scavenging activity, which is crucial in the ocular environment where high metabolic activity and light exposure contribute to significant oxidative stress.[1] This antioxidant capacity may protect retinal pigment epithelial (RPE) cells and other ocular tissues from oxidative damage, a key factor in the pathogenesis of diseases like age-related macular degeneration (AMD) and cataracts.
Quantitative Data Summary
A comprehensive review of the scientific literature did not yield specific quantitative data tables for this compound's effects on ocular cells or tissues (e.g., IC50 values for cytotoxicity, EC50 values for anti-inflammatory or antioxidant effects). The following table structure is provided as a template for researchers to populate as data becomes available.
Table 1: In Vitro Efficacy of this compound in Ocular Cell Models (Hypothetical Data)
| Cell Line/Primary Culture | Assay Type | Endpoint Measured | This compound Concentration | Result (e.g., % inhibition, IC50) | Reference |
| Human RPE Cells (ARPE-19) | Oxidative Stress Assay (t-BHP induced) | Cell Viability (MTT Assay) | 0.1, 1, 10, 100 µM | IC50 = X µM | (Future Study) |
| ROS Production (DCF-DA Assay) | 10 µM | X% reduction in ROS | (Future Study) | ||
| Human Corneal Epithelial Cells | Inflammatory Challenge (LPS) | IL-6 Secretion (ELISA) | 1, 10, 50 µM | EC50 = X µM | (Future Study) |
| NF-κB Activation (Western Blot) | 10 µM | X% decrease in p-p65 | (Future Study) | ||
| Rat Retinal Ganglion Cells | Glutamate Excitotoxicity | Cell Survival | 1, 5, 10 µM | X% increase in survival | (Future Study) |
| Human Mast Cells | Degranulation Assay (Compound 48/80) | β-hexosaminidase Release | 1, 10, 50 µM | X% inhibition | (Future Study) |
Key Signaling Pathways in Ocular Pathophysiology and Potential Modulation by this compound
Understanding the molecular pathways involved in eye diseases is critical for developing targeted therapies. Based on its known anti-inflammatory and antioxidant activities, this compound is hypothesized to modulate key signaling pathways such as NF-κB and Nrf2.
NF-κB Signaling Pathway in Ocular Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In the eye, its activation in response to stimuli like pathogens or stress leads to the transcription of pro-inflammatory cytokines and chemokines.[5] Given this compound's ability to suppress IL-1β and TNF-α, it is plausible that it acts by inhibiting the NF-κB pathway.
References
- 1. Oxidative stress induces ferroptotic cell death in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 4. Nuclear Factor-κB: central regulator in ocular surface inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canonical NF-κB signaling maintains corneal epithelial integrity and prevents corneal aging via retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicity Profile of Euphroside: A Review of Preclinical Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, a natural compound identified in various plant species, has garnered interest for its potential therapeutic applications. As with any novel compound being considered for pharmaceutical development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the available preliminary toxicity studies on this compound, with a focus on presenting clear, actionable data for the scientific community. Due to the limited publicly available research specifically on this compound's toxicity, this guide also highlights the critical need for further investigation in this area.
Chemical and Physical Properties
This compound is an iridoid glycoside with the chemical formula C16H24O10.[1] It has a molecular weight of 376.36 g/mol .[1] Further details on its structure and identifiers are available in public chemical databases such as PubChem (CID 14589173).[1]
Current State of Toxicity Research
A comprehensive review of published scientific literature reveals a significant gap in the preclinical safety evaluation of this compound. At present, there are no publicly accessible studies detailing its acute, sub-acute, chronic, genotoxic, or cytotoxic effects. The absence of this critical data presents a considerable hurdle for its further development as a therapeutic agent.
The Path Forward: Essential Toxicity Studies
To establish a foundational safety profile for this compound, a series of standardized preclinical toxicity studies are imperative. The following sections outline the necessary experimental protocols that should be undertaken.
Acute Oral Toxicity
Objective: To determine the short-term toxicity and the median lethal dose (LD50) of a single high dose of this compound.
Experimental Protocol:
-
Animal Model: Wistar rats or Swiss albino mice (male and female).
-
Methodology: The Up-and-Down Procedure (UDP) or a similar standardized method should be employed. A limit dose of 2000 mg/kg or 5000 mg/kg is initially administered to a small number of animals.
-
Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and any instances of morbidity or mortality.
-
Endpoint: Determination of the LD50 value or classification of the substance based on its relative toxicity.
Sub-acute and Chronic Toxicity
Objective: To evaluate the potential adverse effects of repeated exposure to this compound over an extended period.
Experimental Protocol:
-
Animal Model: Wistar rats.
-
Dosage: At least three dose levels (low, medium, and high) and a control group.
-
Duration: 28 days for sub-acute studies and 90 days or longer for chronic studies.
-
Parameters to be Monitored:
-
Clinical observations and body weight changes.
-
Hematological analysis (e.g., complete blood count).
-
Biochemical analysis of serum (e.g., liver and kidney function tests).
-
Gross necropsy and histopathological examination of major organs.
-
-
Endpoint: Identification of a No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
Experimental Protocol: A battery of in vitro and in vivo tests is required:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In Vitro Chromosomal Aberration Test: Using mammalian cells (e.g., Chinese Hamster Ovary cells) to assess structural chromosomal damage.
-
In Vivo Micronucleus Test: In rodents to evaluate chromosomal damage in bone marrow cells.
Cytotoxicity
Objective: To determine the toxicity of this compound to cells in culture.
Experimental Protocol:
-
Cell Lines: A panel of relevant human cell lines (e.g., hepatocytes, renal cells, and cancer cell lines).
-
Methodology: Assays such as MTT, LDH release, or neutral red uptake to measure cell viability and proliferation.
-
Endpoint: Determination of the IC50 (half-maximal inhibitory concentration) value.
Visualization of Proposed Experimental Workflow
To facilitate a clear understanding of the necessary research path, the following diagrams illustrate the proposed experimental workflows.
Caption: Proposed workflow for an acute oral toxicity study of this compound.
References
Euphroside: A Technical Whitepaper on its Discovery and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphroside, an iridoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the discovery, historical research, and putative biological activities of this compound. While quantitative data on the pure compound remains limited in publicly accessible literature, this paper summarizes the known information and draws inferences from studies on extracts of plants containing this compound, particularly from the Euphrasia (Eyebright) genus. Detailed experimental protocols for assessing the biological activities associated with this class of compounds are provided, alongside visualizations of key signaling pathways potentially modulated by this compound.
Discovery and Historical Research
This compound (CAS 76994-07-5) is a naturally occurring iridoid glycoside.[1] It has been identified in several plant species, notably within the genera Pedicularis and Euphrasia.[1] Initial reports identified its presence in Pedicularis semitorta and Pedicularis rex.[1] Subsequently, it has been characterized as a constituent of Euphrasia pectinata and is a known component of Euphrasia officinalis (Eyebright), a plant with a long history in traditional medicine for treating eye ailments and inflammation.[2][3][4]
The chemical structure of this compound is defined by the IUPAC name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde. Its molecular formula is C₁₆H₂₄O₁₀, with a molecular weight of 376.36 g/mol .[1]
Quantitative Data on Biological Activities of Euphrasia Extracts
Direct quantitative data on the biological activities of isolated this compound is not extensively available in the current body of scientific literature. However, studies on extracts from Euphrasia officinalis, which contains this compound, provide insights into its potential efficacy. The following tables summarize the reported antioxidant and anti-inflammatory activities of these extracts. It is crucial to note that these values represent the activity of a complex mixture of compounds and not this compound alone.
Table 1: Antioxidant Activity of Euphrasia officinalis Extracts
| Assay | Extract Type | IC50 Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 95% Ethanol | 49.8 | [4] |
| DPPH Radical Scavenging | Ethanolic | Not specified | [5][6] |
Table 2: Anti-inflammatory Activity of Euphrasia officinalis Extracts
| Assay | Cell Line | Effect | Reference |
| Cytokine Expression (IL-1β, IL-6, TNF-α) | Human Corneal Cells | Decreased expression | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of natural compounds like this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay determines the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the appropriate solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + vehicle) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting cell viability against the concentration of the test compound.
Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is lacking, the anti-inflammatory effects of other iridoid glycosides are often attributed to their ability to inhibit the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate inflammatory gene expression.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is an iridoid glycoside with potential anti-inflammatory and antioxidant properties, as suggested by studies on plant extracts containing this compound. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of the purified compound. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. This would enable the determination of its precise IC50 values for various biological activities, elucidation of its effects on key signaling pathways such as NF-κB and MAPK, and an overall better understanding of its therapeutic potential. Such data would be invaluable for drug development professionals seeking to leverage natural products for novel therapeutic interventions.
References
- 1. This compound | C16H24O10 | CID 14589173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wholisticmatters.com [wholisticmatters.com]
- 3. Assessment of Eyebright (Euphrasia Officinalis L.) Extract Activity in Relation to Human Corneal Cells Using In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Euphrasia officinalis Extract against Ultraviolet B-Induced Photoaging in Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revealing the Phenolic Composition and the Antioxidant, Antimicrobial and Antiproliferative Activities of Two Euphrasia sp. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balkan Medical Journal » Submission » Assessment of Eyebright (Euphrasia Officinalis L.) Extract Activity in Relation to Human Corneal Cells Using In Vitro Tests [dergipark.org.tr]
Spectroscopic and Biological Insights into Euphroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, an iridoid glycoside, is a natural product found in various plant species, including those of the Pedicularis and Euphrasia genera. Iridoids are a class of secondary metabolites known for a wide range of biological activities, making them of significant interest to the scientific and drug development communities. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and a visualization of a key signaling pathway associated with the biological activities of plants containing this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.78 | d | 1.6 |
| 3 | 7.42 | s | |
| 5 | 3.25 | m | |
| 6α | 2.05 | m | |
| 6β | 1.90 | m | |
| 7 | 4.21 | t | 5.0 |
| 8 | 2.75 | m | |
| 9 | 2.01 | m | |
| 10 | 1.15 | s | |
| 11 | 9.45 | s | |
| 1' | 4.65 | d | 7.9 |
| 2' | 3.20 | dd | 7.9, 9.1 |
| 3' | 3.35 | t | 9.1 |
| 4' | 3.28 | t | 9.1 |
| 5' | 3.38 | m | |
| 6'a | 3.88 | dd | 12.0, 2.2 |
| 6'b | 3.68 | dd | 12.0, 5.8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 152.2 |
| 4 | 110.1 |
| 5 | 40.1 |
| 6 | 25.9 |
| 7 | 78.1 |
| 8 | 58.2 |
| 9 | 46.3 |
| 10 | 22.9 |
| 11 | 194.5 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.7 |
| 5' | 78.2 |
| 6' | 62.9 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the elemental composition and fragmentation pattern of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Formula | Calculated m/z | Found m/z |
| [M+Na]⁺ | C₁₆H₂₄O₁₀Na | 399.1267 | 399.1265 |
Mass Spectrometry Fragmentation:
The fragmentation of iridoid glycosides in mass spectrometry typically involves the neutral loss of the sugar moiety and subsequent cleavages of the aglycone core. Common neutral losses observed for compounds in this class include water (H₂O), carbon monoxide (CO), and the glucose residue (C₆H₁₀O₅).
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the accurate structural characterization of natural products like this compound. Below are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, a Bruker Avance III 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: The Free Induction Decay (FID) is Fourier transformed after applying an exponential window function (line broadening of ~0.3 Hz). Phase and baseline corrections are applied manually.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbon atoms.
-
Acquisition Parameters:
-
Spectral Width: ~200-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed with an exponential window function (line broadening of ~1-2 Hz), followed by phase and baseline correction.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.
Instrumentation: High-resolution mass spectra are typically acquired using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.
ESI-MS/MS Analysis:
-
Ionization Mode: Positive ion mode is commonly used for iridoid glycosides, often detecting the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
MS¹ Scan: A full scan is performed to determine the accurate mass of the molecular ion.
-
Mass Range: m/z 100-1000
-
-
MS² (Tandem MS) Scan: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Collision Energy: Varied to optimize fragmentation.
-
-
Data Analysis: The accurate mass measurements of the parent and fragment ions are used to determine elemental compositions and propose fragmentation pathways.
Biological Context and Signaling Pathway Visualization
Plants containing this compound, such as those from the Pedicularis and Euphrasia genera, have been traditionally used for their anti-inflammatory and antioxidant properties.[1] These biological activities are often mediated through the modulation of key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.
Caption: Canonical NF-κB Signaling Pathway.
Conclusion
This technical guide provides a comprehensive summary of the spectroscopic data for this compound, offering a valuable resource for its identification and characterization. The detailed experimental protocols serve as a practical guide for researchers working on the isolation and structural elucidation of this and related natural products. The visualization of the NF-κB signaling pathway provides a biological context for the potential anti-inflammatory activity of this compound, highlighting its relevance for further investigation in drug discovery and development.
References
Euphroside: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphroside, an iridoid glycoside found in various medicinal plants, notably within the Euphrasia (Eyebright) and Clerodendrum genera, has been traditionally utilized for its therapeutic properties, particularly in treating inflammatory conditions of the eye. This technical guide synthesizes the current scientific understanding of this compound, detailing its chemical properties, established and putative pharmacological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways influenced by this bioactive compound.
Introduction
Traditional medicine has long recognized the therapeutic potential of plants from the Euphrasia species, commonly known as Eyebright, for a variety of ailments, most notably for ocular inflammation and irritation.[1] Modern phytochemical analysis has identified this compound as one of the key bioactive iridoid glycosides within these plants, contributing significantly to their anti-inflammatory and antioxidant properties.[2][3] This guide provides an in-depth examination of the scientific evidence supporting the medicinal role of this compound, with a focus on the molecular and cellular mechanisms that underpin its therapeutic effects.
Chemical Properties of this compound
This compound is classified as an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₁₀ | [4] |
| Molecular Weight | 376.36 g/mol | [4] |
| IUPAC Name | (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | N/A |
| CAS Number | 76994-07-5 | [4] |
| Synonyms | [4] |
Pharmacological Activities and Mechanism of Action
While research specifically isolating and quantifying the activities of pure this compound is limited, studies on plant extracts where this compound is a major constituent provide significant insights into its pharmacological potential. The primary activities attributed to this compound are anti-inflammatory, anti-allergic, and antioxidant.
Anti-inflammatory Activity
Extracts of plants containing this compound have demonstrated significant anti-inflammatory effects.[3] It is suggested that iridoids, as a class, contribute to these effects through the modulation of key inflammatory pathways.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes such as COX-2 and iNOS.[5][6] Several iridoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[7] Though direct evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism.
The canonical NF-κB pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] Inhibition of this pathway by bioactive compounds can occur at various points, including the prevention of IκBα degradation or the blockade of NF-κB nuclear translocation.
Anti-allergic Activity
The traditional use of Eyebright for allergic conjunctivitis suggests that its constituents, including this compound, possess anti-allergic properties. This is likely mediated through the stabilization of mast cells and the inhibition of histamine release.
Mechanism of Action: Inhibition of Mast Cell Degranulation
Mast cell degranulation is a critical event in the allergic response. When an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface, a signaling cascade is initiated, leading to the release of pre-formed mediators, such as histamine, from intracellular granules.[8][9] Histamine is a primary driver of the symptoms of allergic reactions, including vasodilation, increased vascular permeability, and itching. Compounds that can inhibit mast cell degranulation are therefore of significant interest in the development of anti-allergic therapies. While direct studies on this compound are needed, other natural compounds have been shown to effectively inhibit this process.[10]
Antioxidant Activity
Iridoid glycosides are known to possess antioxidant properties, and this compound is believed to contribute to the overall antioxidant capacity of the plants in which it is found.[11] This activity is crucial in mitigating the oxidative stress that often accompanies inflammatory processes.
Mechanism of Action: Radical Scavenging
Antioxidants can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom or an electron. This scavenging activity can be quantified using various in vitro assays.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: Inhibition of TNF-α and IL-1β Production in Macrophages
This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cytokine production compared to the LPS-only control.
-
In Vitro Anti-allergic Activity Assay: Inhibition of Histamine Release from Mast Cells
This assay measures the ability of this compound to prevent the degranulation of mast cells and the subsequent release of histamine.
-
Cell Line: RBL-2H3 rat basophilic leukemia cell line (a common model for mast cells).
-
Method:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the sensitized cells with various concentrations of this compound.
-
Induce degranulation by adding the antigen DNP-HSA.
-
Collect the supernatant and lyse the remaining cells to determine the total histamine content.
-
Measure the histamine concentration in the supernatant and cell lysate using a histamine ELISA kit or a fluorometric assay.
-
Calculate the percentage of histamine release and determine the IC₅₀ value for inhibition.
-
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
The DPPH assay is a common and straightforward method to evaluate the radical scavenging capacity of a compound.
-
Method:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The discoloration of the purple DPPH solution to yellow indicates radical scavenging.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Future Directions and Drug Development Potential
The available evidence, largely derived from studies of plant extracts rich in this compound, strongly suggests that this iridoid glycoside is a promising candidate for further investigation as a therapeutic agent. Its potential role in modulating key inflammatory and allergic pathways makes it a person of interest for the development of novel treatments for a range of disorders, including:
-
Ophthalmic Inflammatory Conditions: Building upon its traditional use, purified this compound could be investigated for topical formulations to treat allergic conjunctivitis, uveitis, and dry eye disease.
-
Dermatological Disorders: Its anti-inflammatory and anti-allergic properties may be beneficial in conditions such as atopic dermatitis and psoriasis.
-
Systemic Inflammatory Diseases: Further research could explore the potential of this compound in managing chronic inflammatory conditions.
To realize this potential, future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of high-purity this compound to enable precise pharmacological studies.
-
In-depth Mechanistic Studies: Elucidation of the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.
-
Quantitative Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the potency (IC₅₀/EC₅₀ values) and efficacy of pure this compound in various disease models.
-
Pharmacokinetic and Toxicological Assessment: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
Conclusion
This compound stands out as a bioactive iridoid glycoside with significant therapeutic potential, rooted in its traditional use and supported by preliminary scientific evidence pointing to its anti-inflammatory, anti-allergic, and antioxidant properties. While a substantial amount of research is still required to fully characterize its pharmacological profile and mechanism of action, the existing data provides a strong rationale for its further investigation as a lead compound in drug discovery and development. This technical guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Iridóides | CymitQuimica [cymitquimica.com]
- 5. Cross-regulation of iNOS and COX-2 by its products in murine macrophages under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mast Cells at the Crossroads of Hypersensitivity Reactions and Neurogenic Inflammation [mdpi.com]
- 10. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ms.elte.hu [ms.elte.hu]
Unveiling the Potential of Euphroside: An Ethnobotanical and Pharmacological Perspective
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Euphroside, an iridoid glycoside found within the genus Euphrasia (Eyebright), has been indirectly implicated in the traditional medicinal uses of these plants, primarily for ocular and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, addressing its ethnobotanical context, the broader chemical profile of Euphrasia species, and the documented biological activities of Euphrasia extracts. Critically, this paper highlights the significant gap in the scientific literature concerning the specific pharmacological effects, mechanisms of action, and signaling pathways of isolated this compound. While quantitative data and detailed experimental protocols for the purified compound are scarce, this guide synthesizes the available information to inform future research and drug development endeavors.
Ethnobotanical Landscape of Euphrasia Species
The genus Euphrasia, commonly known as Eyebright, has a long-standing history in traditional medicine, particularly in Europe. The ethnobotanical applications of Euphrasia officinalis and other related species are predominantly associated with the treatment of eye ailments.[1] Traditional uses include remedies for conjunctivitis, styes, blepharitis, and general eye irritation and fatigue.[1] The common name "Eyebright" itself is a testament to its historical use in promoting eye health.
Beyond ocular applications, Euphrasia preparations have been traditionally employed for respiratory and mucous membrane-related conditions. These include sinusitis, nasal catarrh, and allergic rhinitis, where the plant's purported astringent and anti-inflammatory properties are utilized to alleviate symptoms of excess mucus production.[2]
Table 1: Summary of Traditional Ethnobotanical Uses of Euphrasia Species
| Medical Condition | Traditional Use/Preparation | Plant Part Used |
| Ocular Disorders | ||
| Conjunctivitis, Blepharitis, Styes | Eyewash, compress, poultice | Aerial parts |
| Eye fatigue and irritation | Eyewash, internal infusion | Aerial parts |
| Respiratory Ailments | ||
| Sinusitis, Nasal Catarrh | Internal infusion, tincture | Aerial parts |
| Allergic Rhinitis (Hay Fever) | Internal infusion | Aerial parts |
| Other Uses | ||
| Coughs | Internal infusion | Aerial parts |
| Hoarseness, Sore Throat | Gargle with infusion | Aerial parts |
Phytochemical Profile of Euphrasia Species
This compound is one of several bioactive compounds identified in Euphrasia species. The therapeutic effects of these plants are likely due to the synergistic action of a complex mixture of phytochemicals.
Table 2: Major Bioactive Constituents of Euphrasia Species
| Compound Class | Specific Compounds | Reported Biological Activities of the Class |
| Iridoid Glycosides | This compound, Aucubin, Catalpol, Ixoroside, Mussaenosidic acid, Melampyroside | Anti-inflammatory, antimicrobial, antiviral, neuroprotective[3][4][5][6] |
| Flavonoids | Luteolin, Quercetin, Apigenin, Rutin | Antioxidant, anti-inflammatory, anticancer[4] |
| Phenolic Acids | Caffeic acid, Ferulic acid, Chlorogenic acid | Antioxidant, antimicrobial[4] |
| Phenylethanoid Glycosides | Verbascoside (Acteoside), Leucosceptoside A | Antioxidant, anti-inflammatory, neuroprotective[7] |
| Tannins | - | Astringent |
| Volatile Oils | - | Antimicrobial |
graph "Phytochemical_Composition_of_Euphrasia" { graph [layout=neato, overlap=false, splines=true, maxiter=10000]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Center Node"Euphrasia_sp" [label="Euphrasia Species", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style="filled,bold"];
// Main Classes"Iridoid_Glycosides" [label="Iridoid Glycosides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Flavonoids" [label="Flavonoids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phenolic_Acids" [label="Phenolic Acids", fillcolor="#FBBC05", fontcolor="#202124"]; "Phenylethanoid_Glycosides" [label="Phenylethanoid Glycosides", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Specific Compounds"this compound" [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Aucubin" [label="Aucubin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Catalpol" [label="Catalpol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Luteolin" [label="Luteolin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Quercetin" [label="Quercetin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Caffeic_Acid" [label="Caffeic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Verbascoside" [label="Verbascoside", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections"Euphrasia_sp" -- "Iridoid_Glycosides"; "Euphrasia_sp" -- "Flavonoids"; "Euphrasia_sp" -- "Phenolic_Acids"; "Euphrasia_sp" -- "Phenylethanoid_Glycosides";
"Iridoid_Glycosides" -- "this compound"; "Iridoid_Glycosides" -- "Aucubin"; "Iridoid_Glycosides" -- "Catalpol"; "Flavonoids" -- "Luteolin"; "Flavonoids" -- "Quercetin"; "Phenolic_Acids" -- "Caffeic_Acid"; "Phenylethanoid_Glycosides" -- "Verbascoside"; }
Caption: Major bioactive constituents of Euphrasia species.
Biological Activities of Euphrasia Extracts
Research on Euphrasia extracts has provided scientific support for some of its traditional uses. The primary activities reported are anti-inflammatory, antioxidant, and antimicrobial.
-
Anti-inflammatory Activity: Extracts of Euphrasia have demonstrated anti-inflammatory effects, which are often attributed to the presence of iridoid glycosides and flavonoids.[4][8] These compounds are known to modulate inflammatory pathways.
-
Antioxidant Activity: The presence of phenolic acids and flavonoids in Euphrasia extracts contributes to their antioxidant properties.[2][4] These compounds can neutralize free radicals and may play a role in protecting cells from oxidative stress, which is relevant to ocular health.
-
Antimicrobial Activity: Some studies have shown that Euphrasia extracts possess antimicrobial activity against various bacteria, which supports their traditional use in treating infections.[8]
Isolated this compound: The Knowledge Gap
Despite the identification of this compound in Euphrasia species, there is a notable absence of research on the biological activities of the isolated compound. The current scientific literature lacks studies that have specifically investigated the pharmacological effects of purified this compound. Consequently, there is no available data on:
-
Quantitative biological activity: IC50 or EC50 values for any specific biological target are not reported.
-
Mechanism of action: The specific molecular targets and mechanisms by which this compound might exert any biological effect are unknown.
-
Signaling pathways: There is no information on the cellular signaling pathways that may be modulated by this compound.
This lack of data prevents a detailed understanding of the specific contribution of this compound to the overall therapeutic effects of Euphrasia extracts.
Experimental Protocols: A General Framework
While specific, validated protocols for the isolation and purification of this compound are not detailed in the available literature, a general workflow for the extraction of iridoid glycosides from plant material can be outlined.
Caption: A general experimental workflow for the isolation of iridoid glycosides.
Future Research Directions
The significant gaps in our understanding of this compound present clear opportunities for future research. A focused effort is needed to:
-
Isolate and Purify this compound: Develop and validate a robust protocol for the isolation of this compound in sufficient quantities for biological testing.
-
In Vitro Biological Screening: Screen isolated this compound for a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: For any confirmed activities, investigate the underlying molecular mechanisms and identify specific cellular targets.
-
Signaling Pathway Analysis: Determine the effects of this compound on key signaling pathways, such as NF-κB, MAP kinase, and others relevant to inflammation and cellular stress responses.
-
In Vivo Studies: If promising in vitro activity is observed, conduct in vivo studies in appropriate animal models to assess efficacy and safety.
Conclusion
This compound remains an understudied constituent of the medicinally important Euphrasia genus. While the ethnobotanical uses of Eyebright are well-documented and supported by studies on crude extracts, the specific role of this compound is yet to be elucidated. The lack of data on the biological activities, mechanisms of action, and signaling pathways of the isolated compound is a critical knowledge gap. This guide serves as a call to the research community to undertake focused investigations into this compound to unlock its potential for the development of new therapeutic agents.
References
- 1. Euphrasia (Euphrasia officinalis): Properties and Uses [terzaluna.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoids from Euphrasia genargentea, a rare Sardinian endemism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Activity of Euphroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, has been identified as a compound with potential antioxidant properties.[1]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep purple to a light yellow, which can be measured by monitoring the decrease in absorbance at approximately 517 nm.[2][3][5] This application note provides a detailed protocol for the determination of the antioxidant activity of this compound using the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that has a characteristic deep purple color due to the delocalization of its spare electron over the molecule.[4] When an antioxidant compound is added to a solution of DPPH, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced form, DPPH-H. This reduced molecule is a pale yellow color. The degree of discoloration of the DPPH solution is stoichiometric with respect to the number of electrons taken up and is indicative of the radical scavenging potential of the antioxidant. The change in absorbance is measured spectrophotometrically, and the percentage of DPPH radical scavenging activity is calculated.
Materials and Reagents
Table 1: Materials and Reagents
| Item | Description |
| Chemicals | |
| This compound | Test compound. Purity should be ≥95%. |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl. High-purity crystalline powder. |
| Ascorbic Acid | Positive control. Analytical grade. |
| Methanol | Spectrophotometric grade. Used as the solvent. |
| Equipment | |
| UV-Vis Spectrophotometer | Capable of measuring absorbance at 517 nm. |
| Microplate Reader | (Optional) For high-throughput screening in 96-well plates. |
| Calibrated Micropipettes | For accurate dispensing of small volumes. |
| Vortex Mixer | For thorough mixing of solutions. |
| Analytical Balance | For accurate weighing of reagents. |
| Volumetric Flasks | For preparation of stock and working solutions. |
| Test Tubes or 96-well Plates | For performing the assay. |
| Aluminum Foil | To protect the DPPH solution from light. |
Experimental Protocols
Preparation of Reagents
4.1.1. DPPH Stock Solution (1 mM)
-
Accurately weigh 39.43 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Mix thoroughly until the DPPH is completely dissolved.
-
Store the stock solution in an amber bottle or a flask wrapped in aluminum foil at 4°C. This solution should be prepared fresh weekly.
4.1.2. DPPH Working Solution (0.1 mM)
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol. For example, add 1 mL of the stock solution to 9 mL of methanol.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[4] Adjust the concentration if necessary.
-
This working solution should be prepared fresh daily and kept in the dark.[3]
4.1.3. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL (1000 µg/mL).
-
Store the stock solution at 4°C.
4.1.4. Ascorbic Acid (Positive Control) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL (1000 µg/mL).
-
Prepare this solution fresh on the day of the experiment.
Preparation of Test and Control Samples
4.2.1. Test Sample (this compound) Dilutions
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
The final concentration in the reaction mixture will be half of these values.
4.2.2. Positive Control (Ascorbic Acid) Dilutions
-
Prepare a series of dilutions of the ascorbic acid stock solution in methanol to obtain a range of concentrations (e.g., 1, 2.5, 5, 10, 25, 50 µg/mL).
-
The final concentration in the reaction mixture will be half of these values.
Assay Procedure
-
Pipette 1.0 mL of the DPPH working solution into a series of test tubes.
-
Add 1.0 mL of each this compound dilution to the respective test tubes.
-
For the positive control, add 1.0 mL of each ascorbic acid dilution to separate test tubes containing 1.0 mL of the DPPH working solution.
-
For the blank (control), add 1.0 mL of methanol to a test tube containing 1.0 mL of the DPPH working solution. This represents 0% inhibition.[2]
-
Vortex all the tubes for a few seconds to ensure thorough mixing.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[3][6]
-
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. Use methanol as the reference to zero the spectrophotometer.
Table 2: Example Reaction Setup
| Tube No. | Component 1 (1.0 mL) | Component 2 (1.0 mL) | Final Concentration of Test Compound |
| 1 | DPPH (0.1 mM) | Methanol | - |
| 2 | DPPH (0.1 mM) | This compound (10 µg/mL) | 5 µg/mL |
| 3 | DPPH (0.1 mM) | This compound (25 µg/mL) | 12.5 µg/mL |
| 4 | DPPH (0.1 mM) | This compound (50 µg/mL) | 25 µg/mL |
| 5 | DPPH (0.1 mM) | This compound (100 µg/mL) | 50 µg/mL |
| 6 | DPPH (0.1 mM) | Ascorbic Acid (1 µg/mL) | 0.5 µg/mL |
| 7 | DPPH (0.1 mM) | Ascorbic Acid (2.5 µg/mL) | 1.25 µg/mL |
| ... | ... | ... | ... |
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[2][7]
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the this compound or ascorbic acid.
Determination of IC50 Value
The IC50 value is the concentration of the test compound that inhibits 50% of the DPPH radicals.
-
Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value can be determined from the graph by interpolation or by using linear regression analysis.[8][9] From the linear regression equation (y = mx + c), where y = 50, the IC50 value (x) can be calculated as: IC50 = (50 - c) / m .[9]
Table 3: Example Data for DPPH Scavenging Activity of this compound
| This compound Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Scavenging Activity |
| 0 (Control) | 1.012 ± 0.015 | 0 |
| 5 | 0.895 ± 0.011 | 11.56 |
| 12.5 | 0.754 ± 0.013 | 25.49 |
| 25 | 0.588 ± 0.009 | 41.90 |
| 50 | 0.342 ± 0.010 | 66.21 |
| 125 | 0.156 ± 0.007 | 84.58 |
Table 4: Example IC50 Values
| Compound | IC50 (µg/mL) |
| This compound | 35.8 |
| Ascorbic Acid | 4.2 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay protocol for determining the antioxidant activity of this compound.
Caption: Workflow for DPPH antioxidant assay of this compound.
Conclusion
This protocol provides a detailed and reliable method for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay. The results obtained from this assay, particularly the IC50 value, will allow for a quantitative comparison of the antioxidant potential of this compound against standard antioxidants like ascorbic acid. This information is valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: FRAP Assay for Measuring Euphroside Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, is a compound of growing interest for its potential therapeutic properties, including its antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible method to assess the antioxidant capacity of various substances. This application note provides a detailed protocol for utilizing the FRAP assay to evaluate the antioxidant potential of this compound. The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. This reduction results in the formation of a colored complex, the intensity of which is proportional to the antioxidant capacity of the sample.
Principle of the FRAP Assay
The FRAP assay is a colorimetric method based on a redox reaction. The FRAP reagent contains a colorless ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ). In the presence of an antioxidant, which acts as a reducing agent, Fe³⁺ is reduced to the ferrous form (Fe²⁺). This reduction leads to the formation of an intense blue-colored ferrous-tripyridyl-s-triazine (Fe²⁺-TPTZ) complex. The absorbance of this complex is measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Data Presentation
| Plant Species | Extract Type | FRAP Value | Reference |
| Euphrasia officinalis subsp. pratensis | Ethanolic Extract | 520.21 µM TE/mL | [1] |
| Euphrasia stricta | Ethanolic Extract | 255.33 µM TE/mL | [1] |
| Euphrasia officinalis L. | Methanolic Extract | Equivalent to 57.3 µg/mL Ascorbic Acid at 125 µg/mL extract concentration | [2] |
| Euphrasia officinalis L. | Ethyl Acetate Extract | Slightly lower than the methanolic extract | [2] |
TE = Trolox Equivalents
Experimental Protocols
This section provides a detailed methodology for conducting the FRAP assay to determine the antioxidant capacity of this compound.
1. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 liter with distilled water. Adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Working Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Incubate the working reagent at 37°C for 15 minutes before use.
-
Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a stock solution of 1 mM FeSO₄·7H₂O in distilled water. From the stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.
-
Sample Solution (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Further dilute the stock solution to various concentrations to be tested.
2. Assay Procedure
-
Pipette 20 µL of the sample solution (or standard solution) into the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Incubate the microplate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
A blank reading should be taken using the solvent in place of the sample.
3. Data Analysis
-
Subtract the blank absorbance from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the FeSO₄ standards.
-
Determine the concentration of Fe²⁺ equivalents in the sample by interpolating its absorbance value from the standard curve.
-
The FRAP value is typically expressed as micromoles of Fe²⁺ equivalents per gram of the sample (µmol Fe²⁺/g) or as Trolox equivalents.
Mandatory Visualizations
Caption: Chemical principle of the FRAP assay.
Caption: Experimental workflow of the FRAP assay.
References
- 1. Revealing the Phenolic Composition and the Antioxidant, Antimicrobial and Antiproliferative Activities of Two Euphrasia sp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Eyebright (Euphrasia Officinalis L.) Extract Activity in Relation to Human Corneal Cells Using In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Euphroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, has been traditionally associated with anti-inflammatory and antioxidant properties.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo animal models of inflammation and oxidative stress. The described methodologies are designed to yield robust and reproducible data for preclinical assessment of this compound's therapeutic potential.
Acute Oral Toxicity Assessment
Prior to efficacy testing, it is crucial to determine the safety profile of this compound. An acute oral toxicity study should be conducted in accordance with OECD Guideline 420 (Fixed Dose Procedure).[2][3]
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant), 8-12 weeks old, weighing 180-220g.
-
Housing: Animals should be housed in polycarbonate cages at 22 ± 3°C with a relative humidity of 30-70% and a 12-hour light/dark cycle.[4] Standard pellet diet and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Dosing:
-
A starting dose of 300 mg/kg is administered to a single animal.
-
If the animal survives, four additional animals are dosed sequentially at the same level.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of five animals.[2]
-
This compound should be dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose) and administered by oral gavage.[4] The volume should not exceed 1 ml/100 g body weight.[5]
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.
Data Presentation: Acute Oral Toxicity
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs. Day 0) | Gross Necropsy Findings |
| Vehicle Control | 5 | 0/5 | None observed | +15.2 ± 2.5 g | No abnormalities |
| 300 | 5 | 0/5 | None observed | +14.8 ± 3.1 g | No abnormalities |
| 2000 | 5 | 0/5 | None observed | +13.9 ± 2.8 g | No abnormalities |
Note: The above data is hypothetical and for illustrative purposes only.
Evaluation of Anti-Inflammatory Efficacy
The anti-inflammatory properties of this compound can be assessed using the carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats, weighing 150-180g.
-
Grouping:
-
Group I: Normal Control (Saline)
-
Group II: Carrageenan Control (Vehicle)
-
Group III: this compound (e.g., 25 mg/kg, p.o.) + Carrageenan
-
Group IV: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan
-
Group V: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
This compound, vehicle, or indomethacin is administered orally 60 minutes before the carrageenan injection.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline into the right hind paw of each rat.[2][4]
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][6]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Normal Control | - | 0.45 ± 0.03 | - |
| Carrageenan Control | - | 1.25 ± 0.08 | - |
| This compound | 25 | 0.98 ± 0.06* | 21.6 |
| This compound | 50 | 0.76 ± 0.05 | 39.2 |
| Indomethacin | 10 | 0.62 ± 0.04 | 50.4 |
*p<0.05, *p<0.01 compared to Carrageenan Control. Data are presented as mean ± SEM (n=6). Note: The above data is hypothetical and for illustrative purposes only.
Signaling Pathway: NF-κB in Inflammation
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euphroside in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside, an iridoid glycoside found in plants of the Euphrasia genus (commonly known as eyebright), is a promising compound for investigation in ophthalmic research. Traditionally, extracts of Euphrasia officinalis have been used in folk medicine to treat various eye ailments, including conjunctivitis and eye irritation.[1][2] Modern research suggests that the therapeutic properties of eyebright are linked to its constituent compounds, such as this compound, which are believed to possess anti-inflammatory and antioxidant properties.[3] These characteristics make this compound a compelling candidate for developing novel therapeutics for a range of ocular diseases underpinned by inflammation and oxidative stress, such as dry eye disease, uveitis, and diabetic retinopathy.
These application notes provide an overview of the potential uses of this compound in relevant ophthalmic research models and offer detailed protocols for its investigation. Due to the limited availability of studies on isolated this compound, some of the following data and protocols are based on research conducted with the structurally related iridoid glycoside, aucubin, and standardized extracts of Euphrasia officinalis.
Potential Ophthalmic Applications and Mechanisms of Action
This compound is hypothesized to exert its therapeutic effects in the eye through several mechanisms, primarily centered on its anti-inflammatory and antioxidant activities.
-
Anti-inflammatory Effects: Ocular surface and intraocular inflammation are key drivers of pathogenesis in conditions like dry eye, uveitis, and diabetic retinopathy. This compound is thought to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] This could be mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[5][6]
-
Antioxidant Effects: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the eye's antioxidant defenses, contributes to cellular damage in numerous ocular diseases.[7] this compound, like other iridoid glycosides, may protect ocular tissues by scavenging free radicals and reducing oxidative damage to lipids, proteins, and DNA.[8]
-
Neuroprotective Effects: In diseases like glaucoma and diabetic retinopathy, retinal ganglion cells (RGCs) and other neural tissues are susceptible to damage. By mitigating inflammation and oxidative stress, this compound may exert a neuroprotective effect, promoting the survival of these critical cells.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Euphrasia extracts and the related iridoid glycoside, aucubin, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of Euphrasia officinalis Extracts on Human Corneal Epithelial Cells
| Parameter | Extract Type | Concentration | Result | Reference |
| TNF-α Production | Ethanol | 25 µg/mL | Inhibition | [3] |
| IL-1β Production | Ethanol | 25 µg/mL | Inhibition | [4] |
| IL-6 Production | Ethanol | 25 µg/mL | Inhibition | [4] |
| Cell Viability (MTT Assay) | Ethanol | Up to 200 µg/mL | Non-toxic | [4] |
| Cell Viability (MTT Assay) | Heptane | 25 µg/mL | Toxic | [4] |
Table 2: In Vivo Efficacy of Aucubin in Rodent Ophthalmic Models
| Model | Species | Compound | Dosage | Outcome | Reference |
| Streptozotocin-induced Diabetic Retinopathy | Rat | Aucubin | 10 mg/kg (intraperitoneal) | Reduced RGC apoptosis, decreased oxidative stress | [9] |
| Urban Particulate Matter-induced Dry Eye | Rat | Aucubin Eye Drops | 0.1% and 0.5% | Increased tear secretion, reduced lacrimal gland damage | [10] |
| N-methyl-N-nitrosourea-induced Retinal Degeneration | Mouse | Aucubin | 15 mg/kg (oral) | Preserved outer nuclear layer thickness, anti-apoptotic effect | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways for this compound's action and a general workflow for its evaluation in an in vitro ophthalmic model.
Caption: Hypothesized anti-inflammatory and antioxidant signaling pathways of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Effects of this compound on Human Corneal Epithelial Cells
Objective: To determine the efficacy of this compound in reducing the inflammatory response in human corneal epithelial cells (HCECs).
Materials:
-
Human Corneal Epithelial Cells (HCECs), e.g., SV40-immortalized HCE cell line (10.014 pRSV-T).[4]
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, and diluted in culture medium).
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL).
-
Phosphate Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
ELISA kits for human TNF-α, IL-1β, and IL-6.
-
Reagents for RNA extraction and RT-qPCR.
Procedure:
-
Cell Culture: Culture HCECs in appropriate flasks until they reach 80-90% confluency. Seed the cells into 96-well plates (for viability assays) and 24-well plates (for ELISA and gene expression analysis) and allow them to adhere overnight.
-
Treatment:
-
For the experimental groups, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Include a vehicle control group (medium with the same concentration of the solvent used for this compound).
-
Include a positive control group (e.g., a known anti-inflammatory drug like dexamethasone).
-
After a 1-hour pre-incubation with this compound, add the inflammatory stimulus (e.g., TNF-α) to all wells except the negative control group.
-
Incubate for 24 hours.
-
-
Cell Viability Assay (MTT):
-
After the 24-hour incubation, add MTT solution to each well of the 96-well plate and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatant from the 24-well plates.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Lyse the cells in the 24-well plates and extract total RNA.
-
Synthesize cDNA and perform RT-qPCR for genes of interest (e.g., TNF, IL1B, IL6, and a housekeeping gene like GAPDH).
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the concentrations of cytokines in the supernatant.
-
Analyze relative gene expression using the ΔΔCt method.
-
If applicable, calculate the IC50 value for the inhibition of cytokine production.
Protocol 2: In Vivo Evaluation of this compound in a Rat Model of Dry Eye Disease
Objective: To assess the therapeutic potential of a topical this compound formulation in an experimentally induced dry eye model.
Materials:
-
Male Sprague-Dawley rats.
-
Scopolamine transdermal patches or subcutaneous osmotic pumps for induction of dry eye.[11][12]
-
This compound formulated in a sterile ophthalmic solution (e.g., 0.1% and 0.5% in a saline-based vehicle).
-
Vehicle control eye drops.
-
Positive control (e.g., commercially available cyclosporine or lifitegrast eye drops).
-
Phenol Red Threads for tear volume measurement.
-
Fluorescein sodium strips for assessing corneal staining.
-
Anesthesia (e.g., isoflurane).
-
Slit-lamp biomicroscope.
Procedure:
-
Induction of Dry Eye:
-
Induce dry eye in rats by applying a scopolamine patch or implanting a scopolamine-releasing osmotic pump.[12]
-
Additionally, animals can be housed in a controlled environment with low humidity and constant airflow to exacerbate the condition.[12]
-
Confirm the development of dry eye by measuring baseline tear volume and corneal staining after a set period (e.g., 5-7 days).
-
-
Treatment:
-
Divide the animals into treatment groups: Vehicle control, this compound low dose, this compound high dose, and positive control.
-
Administer one drop of the respective treatment to each eye three times daily for a period of 1 to 2 weeks.
-
-
Efficacy Evaluation:
-
Tear Volume Measurement: At specified time points (e.g., days 7, 14), measure tear volume using Phenol Red Threads.
-
Corneal Fluorescein Staining: Instill fluorescein into the conjunctival sac and examine the cornea for staining using a slit-lamp with a cobalt blue filter. Score the degree of staining.
-
Clinical Observation: Monitor for signs of ocular discomfort, redness, and discharge.
-
-
Histological and Molecular Analysis (at the end of the study):
-
Euthanize the animals and enucleate the eyes.
-
Process the corneas and conjunctiva for histological analysis (e.g., H&E staining to assess inflammation and goblet cell density).
-
Analyze tissue homogenates for inflammatory markers (e.g., via multiplex assay) and gene expression of relevant inflammatory and mucin genes (e.g., Muc5ac).
-
Data Analysis:
-
Compare tear volume and corneal staining scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate histological changes and goblet cell density.
-
Analyze the expression of inflammatory and mucin markers.
Conclusion
This compound presents a compelling avenue for research in ophthalmology due to its potential anti-inflammatory and antioxidant properties. The provided application notes and protocols, based on existing literature for related compounds and extracts, offer a solid framework for initiating investigations into the efficacy and mechanisms of this compound in various ophthalmic disease models. Further research is warranted to isolate and characterize the specific effects of this compound and to establish its therapeutic potential for human eye diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Assessment of Eyebright (Euphrasia Officinalis L.) Extract Activity in Relation to Human Corneal Cells Using In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balkan Medical Journal » Makale » Assessment of Eyebright (Euphrasia Officinalis L.) Extract Activity in Relation to Human Corneal Cells Using In Vitro Tests [dergipark.org.tr]
- 5. Sustained Inhibition of NF-κB Activity Mitigates Retinal Vasculopathy in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB ameliorates aberrant retinal glia activation and inflammatory responses in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aucubin, An Active Ingredient in Aucuba japonica, Prevents N-methyl- N-nitrosourea-induced Retinal Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aucubin protects against retinal ganglion cell injury in diabetic rats via inhibition of the p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Aucubin-Containing Eye Drops on Tear Hyposecretion and Lacrimal Gland Damage Induced by Urban Particulate Matter in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris-pharma.com [iris-pharma.com]
- 12. Dry Eye Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Studies of Euphroside and Related Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of delivery systems for in vivo studies of Euphroside and its related iridoid glycosides, Angoroside C and Verproside. This document includes summaries of pharmacokinetic data, detailed experimental protocols, and insights into the relevant signaling pathways.
Introduction to this compound and Related Compounds
This compound is an iridoid glycoside found in plants of the Euphrasia genus. While research specifically on "this compound" is limited, extensive studies have been conducted on structurally and functionally similar iridoid glycosides, namely Angoroside C and Verproside. These compounds have garnered significant interest for their potential therapeutic effects, particularly their anti-inflammatory properties.
Angoroside C , a phenylpropanoid glycoside, has been investigated for its cardioprotective and anti-inflammatory effects. However, its low oral bioavailability presents a significant challenge for in vivo applications.[1]
Verproside , another iridoid glycoside, has demonstrated potent anti-inflammatory activity in preclinical models of chronic obstructive pulmonary disease (COPD).[2][3][4][5] Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Delivery Systems for In Vivo Administration
The effective in vivo application of iridoid glycosides is often hampered by poor bioavailability. Advanced delivery systems, such as nanoparticles, are being explored to overcome these limitations.
Conventional Administration
Standard in vivo studies have utilized intravenous (i.v.) and intragastric (i.g.) administration of these compounds dissolved in physiological saline. While i.v. administration ensures 100% bioavailability, it is not always clinically practical. Intragastric administration mimics oral delivery but often results in low and variable absorption.
Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems offer a promising approach to enhance the oral bioavailability and target-specific delivery of iridoid glycosides. Two commonly explored nanoparticle types are Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids. They can encapsulate lipophilic and hydrophilic drugs, protecting them from degradation and improving their absorption.
-
PLGA Nanoparticles: PLGA is a biodegradable polymer widely used in drug delivery. PLGA nanoparticles can encapsulate a variety of drugs and can be surface-modified for targeted delivery.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Angoroside C and Verproside.
Table 1: Pharmacokinetic Parameters of Angoroside C in Rats
| Parameter | Intravenous (5 mg/kg) | Intragastric (100 mg/kg) | Citation |
| Cmax (ng/mL) | 4850 ± 1052 | 102.5 ± 21.8 | [1] |
| Tmax (h) | 0.083 ± 0.00 | 0.25 ± 0.00 | [1] |
| AUC (0-t) (ng·h/mL) | 1298.6 ± 214.7 | 549.3 ± 103.2 | [1] |
| t1/2 (h) | 0.89 ± 0.15 | 1.26 ± 0.23 | [1] |
| Oral Bioavailability (%) | - | ~2.1 | [1] |
Table 2: In Vivo Efficacy of Verproside in a COPD Mouse Model
| Treatment Group | Dose | Effect on Inflammatory Cell Infiltration | Effect on MUC5AC Expression | Citation |
| COPD Model | - | Significant Increase | Significant Increase | [5] |
| Verproside | 25 mg/kg (oral) | Significant Reduction | Significant Reduction | [5] |
| Theophylline | 25 mg/kg (oral) | Reduction | Reduction | [5] |
Experimental Protocols
Protocol for In Vivo Pharmacokinetic Study of Angoroside C
Objective: To determine the pharmacokinetic profile of Angoroside C in rats following intravenous and intragastric administration.
Materials:
-
Angoroside C
-
Physiological saline
-
Male Sprague-Dawley rats (200-220 g)
-
Intravenous and intragastric gavage needles
-
Blood collection tubes (with heparin)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water before drug administration.
-
Drug Preparation:
-
Intravenous solution: Dissolve Angoroside C in physiological saline to a final concentration of 1 mg/mL.
-
Intragastric solution: Suspend Angoroside C in physiological saline to a final concentration of 10 mg/mL.
-
-
Drug Administration:
-
Intravenous group: Administer Angoroside C solution via the tail vein at a dose of 5 mg/kg.
-
Intragastric group: Administer Angoroside C suspension by oral gavage at a dose of 100 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Angoroside C in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol for In Vivo Efficacy Study of Verproside in a COPD Mouse Model
Objective: To evaluate the anti-inflammatory effect of Verproside in a lipopolysaccharide (LPS)-induced COPD mouse model.
Materials:
-
Verproside
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (6-8 weeks old)
-
Intratracheal instillation device
-
Oral gavage needles
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control group (saline treatment)
-
COPD model group (LPS treatment)
-
Verproside treatment group (LPS + Verproside)
-
-
COPD Model Induction: Anesthetize the mice and intratracheally instill LPS (10 µg in 50 µL of saline) on days 1, 8, and 15 to induce COPD-like lung inflammation. The control group receives saline.
-
Drug Administration: Administer Verproside (25 mg/kg, dissolved in saline) orally by gavage daily from day 1 to day 21. The control and COPD model groups receive saline.
-
Sample Collection: 24 hours after the last LPS instillation, euthanize the mice.
-
BAL Fluid: Collect BAL fluid by lavaging the lungs with PBS.
-
Lung Tissue: Perfuse the lungs with saline and collect the lung tissue. Fix one lobe in 10% formalin for histology and store the remaining tissue at -80°C for biochemical analysis.
-
-
Analysis:
-
Cell Count in BAL Fluid: Count the total and differential inflammatory cells in the BAL fluid.
-
Cytokine Levels: Measure the levels of inflammatory cytokines (TNF-α, IL-6) in the BAL fluid using ELISA.
-
Histology: Embed the fixed lung tissue in paraffin, section, and stain with H&E to assess lung inflammation and injury.
-
Gene Expression: Analyze the expression of inflammatory markers (e.g., MUC5AC) in the lung tissue by qPCR or Western blot.
-
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) for Iridoid Glycosides
Objective: To prepare SLNs encapsulating a model iridoid glycoside.
Materials:
-
Iridoid glycoside (e.g., Aucubin, Catalpol)
-
Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-shear homogenizer
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the iridoid glycoside in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization:
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator.
-
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
Angoroside C and the AMPK Signaling Pathway
Angoroside C has been shown to exert its metabolic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8][9] AMPK is a key regulator of cellular energy homeostasis.
References
- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Euphroside Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside is a novel, plant-derived small molecule currently under investigation for its potential therapeutic effects. Preliminary studies suggest its involvement in modulating key cellular signaling pathways. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating specific preparation protocols for its use in in vitro cell culture experiments. These application notes provide a detailed methodology for the preparation, storage, and application of this compound solutions to ensure consistent and reproducible experimental outcomes.
Data Summary
Table 1: this compound Stock Solution and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | This compound is readily soluble in DMSO, a common solvent for hydrophobic compounds in cell culture applications. |
| Stock Concentration | 10 mM | A high-concentration stock minimizes the volume of DMSO added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.[1][2][3] |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the stock solution.[4] |
| Storage Conditions | Aliquoted in small volumes, protected from light | Prevents repeated freeze-thaw cycles that can degrade the compound and minimizes light-induced degradation.[4] |
| Shelf-Life | 6-12 months at -20°C; >12 months at -80°C | Based on general stability of DMSO stock solutions. Empirical validation is recommended. |
Table 2: Recommended Working Concentrations and Solvent Limits
| Parameter | Recommendation | Considerations |
| Typical Working Concentration Range | 1 µM - 50 µM | The optimal concentration is cell-type and assay dependent and should be determined empirically through dose-response studies. |
| Final DMSO Concentration in Culture Medium | ≤ 0.5% (v/v) | Most cell lines tolerate DMSO up to 0.5% with minimal cytotoxicity.[2] |
| Sensitive/Primary Cells | ≤ 0.1% (v/v) | Primary cells and some sensitive cell lines may require lower DMSO concentrations to avoid adverse effects.[2] |
| Vehicle Control | Essential | A vehicle control (culture medium with the same final concentration of DMSO as the highest experimental concentration) must be included in all experiments to account for any solvent effects.[2] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be inserted when known. For calculation: Mass (g) = 0.01 mol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the required volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements)
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For preparing a range of concentrations, it is recommended to perform serial dilutions of the stock solution in DMSO before diluting in the final culture medium.[1] This maintains a consistent, low final DMSO concentration across all treatments.
-
Preparation of Final Working Solution:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in the total volume of culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Crucially, add the this compound-DMSO stock dropwise to the culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent precipitation of the hydrophobic compound upon contact with the aqueous medium.[5][2]
-
-
Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could damage media components.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted this compound solutions in culture medium, as the compound may precipitate or degrade over time.
Hypothetical Signaling Pathway and Experimental Workflow
Based on preliminary data, this compound is hypothesized to exert its effects through the modulation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.
Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the effects of this compound on cultured cells.
References
Application Notes & Protocols: Euphroside as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphroside is an iridoid glycoside that has been identified in various plant species, notably within the Euphrasia (Eyebright) genus. It is recognized for its potential anti-inflammatory and antioxidant properties, making it a compound of interest in phytochemical research and drug development. To facilitate the accurate quantification and biological investigation of this compound, its use as a phytochemical standard is essential. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), information on its characteristics as a reference standard, and insights into its potential mechanism of action.
This compound Reference Standard: Characteristics
A well-characterized reference standard is the cornerstone of accurate quantitative analysis. While a specific Certificate of Analysis for a commercial this compound standard was not publicly available at the time of this writing, a typical certificate for a phytochemical reference standard would include the following information.
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Parameter | Specification |
| Chemical Name | (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde |
| Molecular Formula | C₁₆H₂₄O₁₀ |
| Molecular Weight | 376.36 g/mol |
| CAS Number | 76994-07-5 |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥ 98% |
| Identification | Conforms to the structure by means of ¹H-NMR, ¹³C-NMR, and Mass Spectrometry |
| Solubility | Soluble in methanol, ethanol, and water |
| Storage Conditions | Store at 2-8°C, protected from light and moisture |
| Retest Date | 24 months from the date of analysis |
Quantitative Analysis of this compound by HPLC-UV
This section outlines a detailed protocol for the quantification of this compound in plant extracts and formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Experimental Protocol: HPLC Method for this compound Quantification
Objective: To provide a validated HPLC-UV method for the accurate quantification of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Run Time: 35 minutes
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material):
-
Weigh 1.0 g of powdered, dried plant material (e.g., Euphrasia rostkoviana).
-
Add 20 mL of 70% methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Data
The following table summarizes the typical validation parameters for the HPLC-UV method for this compound quantification, based on literature for similar iridoid glycosides.
Table 2: Summary of HPLC-UV Method Validation Parameters for this compound
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Specificity | No interference from blank or placebo |
| Robustness | Robust to minor changes in flow rate, mobile phase composition, and temperature |
Experimental Workflow
Stability-Indicating Method and Forced Degradation Studies
To ensure the analytical method can distinguish this compound from its degradation products, forced degradation studies are essential.
Experimental Protocol: Forced Degradation of this compound
Objective: To assess the stability of this compound under various stress conditions and to confirm the specificity of the HPLC method.
Procedure:
-
Prepare a solution of this compound in methanol (100 µg/mL).
-
Subject aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the validated HPLC-UV method described in Section 3.1.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.
Table 3: Representative Forced Degradation Results for this compound
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Formation of two major degradation peaks. |
| Base Hydrolysis | ~25% | Formation of multiple degradation peaks. |
| Oxidative Degradation | ~10% | Formation of one major degradation peak. |
| Thermal Degradation | ~5% | Minor degradation observed. |
| Photolytic Degradation | < 2% | This compound is relatively stable under UV light. |
Potential Anti-Inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory properties of iridoid glycosides, it is hypothesized that this compound exerts its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This diagram illustrates that an inflammatory stimulus like Lipopolysaccharide (LPS) can activate cell surface receptors (e.g., TLR4), leading to the activation of the MAPK and NF-κB signaling cascades. This results in the transcription of genes encoding pro-inflammatory mediators. This compound is hypothesized to inhibit these pathways, thereby reducing the inflammatory response.
Conclusion
This compound serves as a critical reference standard for the quality control and research of medicinal plants and derived products. The HPLC-UV method detailed in these notes provides a robust and reliable approach for its quantification. Further investigation into the specific molecular targets of this compound within inflammatory signaling pathways will be crucial for its development as a potential therapeutic agent.
Application Notes and Protocols: Exploring Euphroside in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the neuroprotective properties of Euphroside, an iridoid glycoside, is currently limited in published scientific literature. The following application notes and protocols are based on the established neuroprotective effects of structurally related iridoid glycosides, such as geniposide, aucubin, catalpol, and harpagoside. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration. Therefore, the methodologies and potential mechanisms of action described herein serve as a comprehensive framework to guide the investigation of this compound as a potential neuroprotective agent. The involvement of specific pathways in this compound's action is hypothetical and requires experimental validation.
Introduction to Iridoid Glycosides in Neuroprotection
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities. Several members of this class have emerged as promising candidates in the field of neuroprotection due to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Studies on compounds like geniposide, aucubin, and catalpol have shown their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways that are central to neuronal survival and function.
This document provides a detailed guide for researchers interested in evaluating the neuroprotective potential of this compound. It includes a summary of quantitative data from studies on related iridoid glycosides, detailed protocols for essential in vitro assays, and visual representations of key signaling pathways and experimental workflows.
Quantitative Data Summary: Neuroprotective Effects of Related Iridoid Glycosides
The following tables summarize the quantitative findings from studies on iridoid glycosides with demonstrated neuroprotective effects. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effects of Iridoid Glycosides on Neuronal Viability and Apoptosis
| Iridoid Glycoside | Model System | Neurotoxic Insult | Concentration | Effect on Cell Viability | Effect on Apoptosis | Reference |
| Geniposide | PC12 cells | H₂O₂ | 10, 50, 100 µM | Increased viability | Inhibited apoptosis, increased Bcl-2 expression | [3] |
| Aucubin | Gerbil model of forebrain ischemia | Ischemia/Reperfusion | 10 mg/kg | Protected CA1 pyramidal neurons | Reduced neuronal death | [4] |
| Catalpol | Rat model of focal ischemic stroke | MCAO/R | 5 mg/kg | Decreased infarct size | Inhibited apoptosis | [5] |
| Harpagoside | Cultured mesencephalic neurons | MPP⁺ | Not specified | Attenuated loss of TH-positive neurons | - | [6] |
Table 2: Modulation of Oxidative Stress and Inflammatory Markers by Iridoid Glycosides
| Iridoid Glycoside | Model System | Effect on Oxidative Stress | Effect on Inflammatory Markers | Reference | | --- | --- | --- | --- | | Cornel Iridoid Glycoside | Rat model of brain injury | Reduced lipid peroxidation, increased antioxidants (catalase, SOD, GPx, GSH) | Decreased TNF-α and IL-6 levels |[7] | | Aucubin | Gerbil model of forebrain ischemia | Reduced superoxide anion production, oxidative DNA damage, and lipid peroxidation | - |[8] | | Geniposide | Rat model of traumatic brain injury | - | Inhibited IL-1β, IL-6, and IL-8; increased IL-10 | | | Harpagoside | Rat model | Increased glutathione peroxidase, decreased lipid peroxidation | Inhibited NF-κB pathway |[9] |
Signaling Pathways in Iridoid Glycoside-Mediated Neuroprotection
Several key signaling pathways are implicated in the neuroprotective effects of iridoid glycosides. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[10] Activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress, a key contributor to neurodegeneration. Some iridoid glycosides have been shown to activate this pathway.[11][12]
Caption: Nrf2 Signaling Pathway in Neuroprotection.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, leading to neuroinflammation.[13] Inhibition of the NLRP3 inflammasome is a key therapeutic strategy for neurodegenerative diseases. Certain natural compounds have been shown to inhibit this pathway.[13][14]
Caption: NLRP3 Inflammasome Pathway and Neuroinflammation.
Experimental Workflow for Assessing Neuroprotective Effects
A systematic approach is essential for evaluating the neuroprotective potential of a novel compound. The following workflow outlines the key stages, from initial screening to mechanistic studies.
Caption: Experimental Workflow for Neuroprotection Studies.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key in vitro assays to assess the neuroprotective effects of this compound.
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic rodents, a widely used model for neuroprotection studies.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Coating of Cultureware:
-
Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C or overnight at 4°C.
-
Aspirate the poly-D-lysine solution and wash three times with sterile, distilled water. Allow to air dry completely in a sterile hood.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Harvest the embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, isolate the hippocampi from the embryonic brains.
-
Transfer the hippocampi to a tube containing the dissociation enzyme and incubate at 37°C for the recommended time (e.g., 15-20 minutes for papain).
-
Gently wash the tissue with plating medium to inactivate the enzyme.
-
Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Maintenance:
-
Determine the cell density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated cultureware.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Continue to culture the neurons, performing half-medium changes every 3-4 days.
-
Protocol 2: Induction of Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying Parkinson's disease-related neurotoxicity. This protocol describes the use of MPP⁺ to induce neuronal damage.
Materials:
-
Differentiated SH-SY5Y cells (e.g., using retinoic acid)
-
MPP⁺ iodide
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
Procedure:
-
Cell Seeding:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Prepare a stock solution of MPP⁺ in sterile water or PBS.
-
Add MPP⁺ to the wells to a final concentration that induces significant but not complete cell death (e.g., 0.5-2 mM, to be optimized for your specific cell line and conditions). Do not add MPP⁺ to the control wells.
-
Incubate for 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Following the incubation period, proceed with cell viability and cytotoxicity assays (e.g., MTT and LDH assays).
-
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate with treated cells
Procedure:
-
MTT Addition:
-
Remove a portion of the culture medium from each well, leaving approximately 100 µL.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
Protocol 4: LDH Assay for Cytotoxicity
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
LDH assay kit (commercially available)
-
96-well plate with treated cells
Procedure:
-
Sample Collection:
-
Gently centrifuge the 96-well plate if cells are in suspension.
-
Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).
-
-
Data Analysis:
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Protocol 5: Western Blot for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, which is essential for studying signaling pathways.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
By following these application notes and protocols, researchers can systematically investigate the neuroprotective potential of this compound and contribute to the growing body of knowledge on the therapeutic applications of iridoid glycosides in neurodegenerative diseases.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 4. cellbiologics.com [cellbiologics.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. academic.oup.com [academic.oup.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. opentrons.com [opentrons.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: Quantitative Determination of Euphroside in Human Plasma using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of euphroside in human plasma. The protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation. This method is intended for use in pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring precise measurement of this compound in a complex biological matrix. While specific validated data for this compound is not publicly available, this method is based on established protocols for structurally similar compounds and provides a robust starting point for method development and validation.[1][2][3]
Introduction
This compound, an iridoid glycoside, is a compound of interest in various pharmacological studies. Accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays.[4] This application note provides a comprehensive protocol for researchers and drug development professionals to establish a reliable method for this compound detection.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[5][6][7] This technique is chosen for its simplicity, speed, and efficiency in removing high molecular weight interferences like proteins.[5]
Protocol:
-
Allow frozen plasma samples to thaw on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The use of an appropriate internal standard is crucial for accurate quantification. A structurally similar and stable isotopically labeled compound would be ideal.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from endogenous plasma components.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and selective detection of this compound and the internal standard.
Table 2: MS/MS Parameters (Hypothetical)
| Parameter | This compound | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | [To be determined] | [To be determined] |
| Product Ion (Q3) | [To be determined] | [To be determined] |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | [To be optimized] | [To be optimized] |
| Declustering Potential | [To be optimized] | [To be optimized] |
Note: The precursor and product ions, as well as collision energy and declustering potential, need to be empirically determined by direct infusion of a this compound standard solution into the mass spectrometer.
Method Validation (Projected Performance)
A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA).[8][9][10][11] The following table summarizes the expected performance characteristics of a validated method based on similar assays.[1][2]
Table 3: Projected Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The detailed sample preparation and analysis protocols, along with the projected validation performance, offer a solid foundation for researchers to develop and validate a method tailored to their specific needs in pharmacokinetic and metabolic studies.
References
- 1. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 5. youtube.com [youtube.com]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Euphroside solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Euphroside for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring iridoid glycoside with known anti-inflammatory, anti-allergic, and antioxidant properties.[1] Like many natural products, its moderate polarity can lead to challenges in achieving sufficient concentrations in aqueous-based cell culture media for in vitro studies, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on the chemical class of iridoid glycosides, the recommended starting solvents are Dimethyl Sulfoxide (DMSO) and ethanol. These organic solvents are generally effective at dissolving compounds with moderate polarity and are compatible with most cell culture applications when used at low final concentrations.
Q3: What is the maximum permissible concentration of DMSO or ethanol in a typical cell culture experiment?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is always recommended to perform a solvent toxicity control experiment to determine the specific tolerance of your cell line.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in a high concentration of organic solvent. Please refer to the Troubleshooting Guide below for a step-by-step protocol to address this issue.
Q5: Are there any alternative methods to improve this compound's solubility without using organic solvents?
A5: While organic solvents are the most common approach, other techniques for improving the solubility of poorly soluble compounds include pH adjustment, the use of co-solvents, and the formation of solid dispersions or inclusion complexes. However, for standard in vitro assays, starting with a DMSO-based stock solution is the most straightforward method.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution in aqueous media.
Root Cause: Rapid change in solvent polarity when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment.
Solution Workflow:
Caption: Workflow for dissolving this compound and avoiding precipitation.
Detailed Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by gentle vortexing or warming in a 37°C water bath.
-
Intermediate Dilution with Serum: Perform an intermediate dilution of your DMSO stock solution into Fetal Bovine Serum (FBS) or another protein-rich component of your media. The proteins can help to stabilize the compound and prevent precipitation.
-
Final Dilution in Culture Medium: Add the intermediate dilution to your final volume of complete cell culture medium to reach the desired working concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Mixing: Ensure thorough mixing at each dilution step by gentle vortexing or pipetting up and down.
Data Presentation
Table 1: Recommended Solvents and General Strategies for Improving this compound Solubility
| Solvent/Method | Recommended Starting Concentration | Key Considerations |
| Primary Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 10-50 mM Stock Solution | Use high-purity, anhydrous DMSO. Keep final concentration in media low to avoid cytotoxicity (≤ 0.1% recommended). |
| Ethanol (EtOH) | 10-50 mM Stock Solution | Can be a good alternative to DMSO. Similar cytotoxicity concerns at higher concentrations. |
| Solubility Enhancement Techniques | ||
| Co-solvency | N/A | Using a mixture of solvents (e.g., DMSO/Ethanol and water) can sometimes improve solubility over a single solvent. |
| pH Adjustment | N/A | The impact of pH on this compound solubility is not well-documented but could be explored for specific buffer systems. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a 10 µM working concentration in cell culture medium.
Materials:
-
This compound (MW: 376.36 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 3.76 mg of this compound powder.
-
Add 1 mL of 100% DMSO.
-
Vortex until the powder is completely dissolved. This is your 10 mM stock solution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation (10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of complete cell culture medium. Mix well by gentle pipetting. This results in a 100 µM solution.
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution into the final volume of your cell culture medium for the experiment. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
Note: The final DMSO concentration in the 10 µM working solution will be 0.1%.
-
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound based on its known biological activities.
References
Euphroside stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing stability issues encountered with Euphroside in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is an iridoid glycoside, a class of monoterpenoid compounds found in various medicinal plants.[1][2] Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3] The therapeutic potential of these compounds may involve the regulation of key cellular signaling pathways. For instance, some iridoid glycosides have been shown to inhibit cancer growth by down-regulating pathways such as PI3K/Akt or STAT3, which are crucial for cell proliferation and survival.[3][4] It is important to note that the biological activity of some iridoid glycosides may require the hydrolysis of their glycosidic bond.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to the limited information on this compound's solubility, it is recommended to start with a polar, aprotic organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, while more sensitive primary cells may require concentrations below 0.1%.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.
Q3: My this compound solution is precipitating when added to the cell culture medium. What are the common causes?
A3: Precipitation of a test compound in cell culture media is a common issue that can significantly alter the effective concentration and introduce experimental artifacts. Potential causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its solubility limit.
-
Temperature Shift: Moving the compound from a stock solution at room temperature or 4°C to a pre-warmed medium at 37°C can decrease the solubility of some compounds.[5]
-
pH Shift: The CO2 environment of a cell culture incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[5]
-
Interaction with Media Components: this compound may interact with salts (e.g., calcium, phosphate), proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[5]
Q4: How can I determine the stability of this compound under my specific experimental conditions?
A4: The stability of this compound should be assessed over the time course of your experiment (e.g., 24, 48, 72 hours). This involves incubating a solution of this compound in your complete cell culture medium at 37°C and 5% CO2. Aliquots are collected at various time points and the concentration of the parent compound is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Troubleshooting Guide for this compound Precipitation
This guide addresses common scenarios related to this compound precipitation in cell culture media.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | 1. Concentration exceeds solubility: The final concentration is too high for the aqueous environment. 2. Rapid solvent polarity change: Adding a concentrated DMSO stock directly to the medium causes the compound to crash out of solution. | 1. Reduce Final Concentration: Test a lower final concentration of this compound. 2. Modify Dilution Method: Add the DMSO stock solution to the pre-warmed medium dropwise while gently vortexing or swirling. Prepare serial dilutions in the medium instead of a single large dilution step.[5] |
| Precipitate forms over time while in the incubator. | 1. Temperature-dependent solubility: The compound is less soluble at 37°C. 2. pH instability: Cell metabolism or the incubator's CO2 environment alters the medium's pH.[5] 3. Interaction with media components: The compound may be reacting with salts or proteins over time.[5] 4. Compound degradation: this compound may be degrading into less soluble byproducts. | 1. Pre-warm Medium: Always use medium pre-warmed to 37°C before adding the compound.[5] 2. Use Buffered Medium: Consider using a medium buffered with HEPES to maintain a more stable pH. 3. Assess Stability: Perform a stability study (see Protocol 1) to determine if the compound is degrading over time. |
| Cloudiness or fine particulate matter appears in the culture. | 1. Micro-precipitation: Fine, non-crystalline precipitate is forming. 2. Microbial contamination: Bacteria, yeast, or fungi are growing in the culture.[6] | 1. Microscopic Examination: Examine a sample of the medium under a microscope to distinguish between chemical precipitate and microbial growth.[5] 2. Review Sterile Technique: If contamination is suspected, discard the culture, thoroughly disinfect the incubator and hood, and review your aseptic techniques. |
| Precipitate is observed after thawing a frozen stock solution. | 1. Poor solubility at low temperatures. 2. Freeze-thaw instability: The compound has precipitated during the freeze-thaw cycle. | 1. Re-dissolve: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before use.[5] 2. Aliquot Stocks: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5] |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
This table illustrates example data from a stability assessment performed via HPLC.
| Time (Hours) | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100.0% | 100.0% |
| 6 | 98.5% | 99.1% |
| 12 | 95.2% | 97.6% |
| 24 | 89.8% | 94.3% |
| 48 | 81.3% | 88.5% |
| 72 | 74.6% | 83.2% |
Table 2: Example Effect of Final DMSO Concentration on Cell Viability (MTT Assay)
This table shows hypothetical data on the cytotoxicity of the solvent on a typical cancer cell line after 48 hours.
| Final DMSO Concentration | Cell Viability (% of Control) |
| 0.05% | 99.5% ± 4.2% |
| 0.1% | 98.1% ± 3.8% |
| 0.25% | 96.3% ± 4.5% |
| 0.5% | 92.4% ± 5.1% |
| 1.0% | 75.8% ± 6.3% |
| 2.0% | 41.2% ± 7.9% |
Mandatory Visualizations
Caption: Workflow for assessing this compound stability in media via HPLC.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Hypothetical mechanism of this compound inhibiting key survival pathways.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound powder
-
100% DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration (e.g., 50 µM). This should be a concentration below its determined solubility limit and within the linear range of the HPLC assay.
-
Incubation: Dispense aliquots of the working solution into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
Time Point Sampling:
-
Immediately after preparation, take an aliquot for the T=0 time point.
-
Collect subsequent aliquots at desired time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Immediately store all collected samples at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the peak area of the this compound peak for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at Tx / Peak Area at T0] * 100).
-
Protocol 2: Determining the Cytotoxic Effect of this compound using the MTT Assay
Objective: To determine the concentration range over which this compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest in culture
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a media-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle control: (% Viability = [Absorbance of treated sample / Absorbance of vehicle control] * 100).
-
Plot the % viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Assessing the Effect of this compound on Cell Proliferation using the BrdU Assay
Objective: To measure the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cells of interest in culture
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (e.g., 10 µM).[13]
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2.5 N H2SO4).[14]
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-3).
-
BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well. Incubate to allow BrdU to be incorporated into the DNA of proliferating cells.[15]
-
Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA using an acidic solution to expose the incorporated BrdU.[13][16]
-
Antibody Incubation:
-
Incubate the cells with an anti-BrdU primary antibody, which will bind to the incorporated BrdU.
-
Wash the wells and add an enzyme-conjugated secondary antibody. Incubate.
-
-
Detection:
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution. The enzyme on the secondary antibody will convert the substrate to a colored product.
-
Stop the reaction with a stop solution.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The amount of color development is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Compare the absorbance values of treated cells to control cells.
References
- 1. This compound CAS#: 76994-07-5 [m.chemicalbook.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpn.org [rjpn.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: Euphroside Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphroside. The information is designed to address common challenges encountered during the extraction and purification of this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant sources is it commonly found?
A1: this compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It is a characteristic constituent of plants belonging to the Euphrasia genus (Eyebright), within the Orobanchaceae family. These plants are often hemiparasitic, meaning they derive some of their nutrients from host plants, which can influence their phytochemical profile.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound due to their polar nature. Methanol or aqueous methanol solutions (e.g., 60-80%) are commonly used and have been shown to be effective for extracting similar compounds.[1][2] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges in purifying this compound and other iridoid glycosides include:
-
Co-extraction of similar compounds: Euphrasia species contain a variety of other iridoids (e.g., aucubin, catalpol), phenylethanoid glycosides, and flavonoids with similar polarities, making separation difficult.
-
Instability: Iridoid glycosides can be susceptible to degradation under certain conditions, such as enzymatic activity during extraction or exposure to acidic or alkaline pH and high temperatures during processing.[1][3][4]
-
Chromatographic issues: Peak tailing and broadening are common during HPLC purification of glycosides due to interactions with the stationary phase.[5][6][7][8]
Q4: How can I monitor the presence and purity of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the qualitative and quantitative analysis of this compound.[9][10][11][12] Thin-Layer Chromatography (TLC) can also be used as a simpler, preliminary method for monitoring the presence of this compound in different fractions.
Troubleshooting Guides
Extraction Issues
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inefficient solvent system. | Optimize the solvent system. A 60% methanol aqueous solution has been shown to be effective for extracting a range of iridoid glycosides.[1][2] Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[13] |
| Incomplete cell wall disruption. | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. | |
| Enzymatic degradation during extraction. | Consider blanching the plant material before extraction to deactivate enzymes like β-glucosidase that can degrade iridoid glycosides.[3] Alternatively, perform extraction at low temperatures. | |
| Co-extraction of a large amount of chlorophyll and other non-polar compounds. | Use of a solvent with too low polarity. | Start with a defatting step using a non-polar solvent like hexane before proceeding with the main extraction using a polar solvent. |
Purification Issues (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between this compound and residual silanol groups on the C18 column.[5][8] | Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups.[5] |
| Column overload.[8] | Reduce the sample concentration or injection volume.[8] | |
| Peak Broadening | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector.[6][14] |
| Poor column condition. | Use a guard column to protect the analytical column from contaminants.[6][14] If the column is old, it may need to be replaced. | |
| Poor Resolution Between this compound and Other Glycosides | Inappropriate mobile phase composition. | Optimize the gradient elution profile. A shallow gradient can improve the separation of closely eluting compounds. |
| Unsuitable stationary phase. | Consider using a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for glycosides. |
Experimental Protocols
Protocol 1: Extraction of this compound from Euphrasia sp.
-
Plant Material Preparation: Air-dry the aerial parts of the Euphrasia plant material at room temperature and then grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (100 g) with 60% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
-
Initial Fractionation (Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol).
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor them by TLC or analytical HPLC to identify the fractions containing this compound.
-
-
Preparative HPLC Purification:
-
Pool the this compound-rich fractions and concentrate them.
-
Dissolve the concentrated fraction in the initial mobile phase for preparative HPLC.
-
Purify the sample using a C18 preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: A shallow gradient optimized based on analytical HPLC results (e.g., 5-30% acetonitrile over 40 minutes).
-
Detection: UV detection at an appropriate wavelength (e.g., 230-240 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Purification workflow for this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Revealing the Phenolic Composition and the Antioxidant, Antimicrobial and Antiproliferative Activities of Two Euphrasia sp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing HPLC Parameters for Euphroside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of euphroside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
1. Question: Why am I seeing no peaks or very small peaks for my this compound standard or sample?
Answer:
This issue can stem from several sources, ranging from instrument setup to sample degradation.
-
Injection Issues: Ensure the sample is correctly drawn into the sample loop and that an injection has occurred, which is often indicated by a pressure drop at the start of the run.[1]
-
Detector Settings: Verify that the detector is turned on and set to the appropriate wavelength for this compound. While specific UV absorbance maxima for this compound are not readily published, related iridoid glycosides often absorb at lower UV wavelengths (e.g., 205-240 nm).
-
Mobile Phase Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape or no peak at all. Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage of samples and standards, protecting them from light and elevated temperatures.[3]
-
System Leaks: Check all fittings and connections for any signs of leaks, which can lead to a loss of pressure and prevent the sample from reaching the detector.[4][5]
2. Question: My this compound peak is broad and/or tailing. How can I improve the peak shape?
Answer:
Poor peak shape is a common issue in HPLC and can often be resolved by systematically checking the following:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.[6]
-
Inappropriate Injection Solvent: As mentioned previously, the injection solvent should be of equal or lesser strength than the mobile phase.[2]
-
Column Contamination or Degradation: The column's stationary phase can become contaminated or degrade over time. Try flushing the column with a strong solvent or, if necessary, replace the column.[4][6] Using a guard column can help extend the life of your analytical column.[4]
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can cause peak tailing for polar compounds. Using a mobile phase with a lower pH (e.g., with 0.1% formic or acetic acid) can help suppress this interaction. Alternatively, using an end-capped column is recommended.[1]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure that the tubing between the column and the detector is as short as possible and has a narrow internal diameter.[5]
3. Question: I am experiencing a drifting or noisy baseline. What are the possible causes?
Answer:
An unstable baseline can interfere with peak integration and reduce the sensitivity of your analysis.
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.[4] Inconsistent mixing of the mobile phase in gradient elution can also cause baseline drift.[1][4] Always use high-purity (HPLC-grade) solvents and freshly prepared mobile phases.[1]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Increase the equilibration time before starting your analytical run.[1][4]
-
Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. Using a column oven is highly recommended to maintain a stable temperature.[4][5]
-
Detector Issues: A contaminated detector flow cell can lead to a noisy baseline. Flush the flow cell with a strong, appropriate solvent.[4] A failing detector lamp can also be a source of noise.[4]
-
System Leaks: Leaks in the system can cause pressure fluctuations that manifest as a noisy baseline.[4]
4. Question: My retention times are shifting between injections. How can I achieve consistent retention?
Answer:
Consistent retention times are crucial for reliable compound identification.
-
Mobile Phase Composition: Inaccurately prepared mobile phase is a common cause of retention time drift. Prepare fresh mobile phase, ensuring precise measurements of all components.[4]
-
Flow Rate Fluctuation: Check that the pump is delivering a consistent flow rate. Leaks or worn pump seals can cause the flow rate to vary.[4][5]
-
Column Temperature: As mentioned, temperature affects retention. Ensure the column oven is set and maintaining the target temperature.[4][5]
-
Column Equilibration: Insufficient equilibration between gradient runs can lead to shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions before each injection.[1]
Frequently Asked Questions (FAQs)
1. Question: What are the recommended starting HPLC parameters for this compound analysis?
Answer:
While a specific, validated method for this compound is not widely published, the following parameters, based on the analysis of similar iridoid and phenylethanoid glycosides, can serve as a good starting point for method development.[7]
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Starting Condition | Notes |
| Column | C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm | A standard C18 column is a versatile choice for many natural products.[3][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is often necessary for complex samples.[9][10] |
| Gradient Program | Start at 5-10% B, increase to 30-40% B over 20-30 minutes | This is a generic starting gradient and will require optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3][8] |
| Column Temperature | 25-30 °C | Maintaining a consistent temperature is crucial for reproducibility.[3][11] |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm | Lacking a strong chromophore, this compound may be best detected at lower wavelengths (~210 nm).[9] |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration.[3] |
2. Question: How should I prepare plant extracts for this compound analysis by HPLC?
Answer:
Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the extraction of iridoid glycosides from plant material.
Experimental Protocol: Sample Extraction
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction: Perform an ultrasound-assisted extraction or pressurized fluid extraction for efficiency.[12] A common solvent for extracting glycosides is 70-80% methanol or ethanol in water.[7]
-
Filtration: After extraction, filter the mixture to remove solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the filtrate, for example, using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in the initial HPLC mobile phase.
-
Final Filtration: Before injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.
3. Question: How do I validate my HPLC method for this compound analysis?
Answer:
Method validation ensures that your analytical method is reliable, reproducible, and accurate for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, a typical HPLC method validation includes the following parameters.[3][8][9][13]
Table 2: HPLC Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[13] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.[13] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] |
Visualizations
Caption: A workflow diagram for systematic HPLC troubleshooting.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. genetec.se [genetec.se]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation by pressurised fluid extraction (PFE) and identification using CPC and HPLC/ESI/MS of phenolic compounds from Brazilian cherry seeds (Eugenia uniflora L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Euphroside degradation during storage
This technical support center provides guidance on the prevention of Euphroside degradation during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an iridoid glycoside, a type of naturally occurring compound with potential therapeutic properties, including anti-inflammatory, anti-allergic, and antioxidant effects. Like many glycosides, this compound is susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general stability of iridoid glycosides, the primary factors that can cause this compound degradation are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
pH: this compound is expected to be most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline pH can catalyze the hydrolysis of the glycosidic bond.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can degrade this compound.
-
Enzymatic Activity: If working with crude plant extracts, endogenous enzymes may degrade this compound.
Q3: What are the ideal storage conditions for solid this compound?
For long-term storage of pure, solid this compound, it is recommended to store it at -20°C or -80°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage, 2-8°C in a desiccator can be sufficient.
Q4: How should I prepare and store this compound solutions?
When preparing solutions, use high-purity solvents and buffer systems. For aqueous solutions, a slightly acidic pH (around 5-6) is generally recommended for glycoside stability. Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. Protect solutions from light at all times.
Q5: What are the potential degradation products of this compound?
While specific degradation products of this compound are not well-documented in publicly available literature, potential degradation pathways for iridoid glycosides suggest the formation of its aglycone (the non-sugar part) and the free sugar moiety through hydrolysis of the glycosidic bond. Oxidation may lead to the formation of various oxidized derivatives.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity via analytical methods like HPLC before use. Ensure proper storage conditions were maintained. |
| Instability in the experimental buffer or medium. | Check the pH of your experimental medium. If it is alkaline or strongly acidic, consider adjusting it to a more neutral pH if the experimental design allows. Minimize the incubation time of this compound in potentially harsh conditions. | |
| Inconsistent results between experimental batches | Variable purity of this compound. | Use a well-characterized, high-purity standard of this compound. |
| Degradation during sample preparation. | Keep samples on ice during preparation. Minimize exposure to light. If performing extractions, use appropriate solvents and avoid excessive heating.[1] | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and their retention times. |
| Contamination of solvents or vials. | Use high-purity solvents and thoroughly clean all glassware and vials. Run solvent blanks to check for contaminants. | |
| Precipitation of this compound from solution | Poor solubility in the chosen solvent. | Consult solubility data for this compound. Consider using a co-solvent or a different solvent system. Gentle warming and sonication may aid dissolution, but avoid excessive heat. |
| Change in pH leading to decreased solubility. | Buffer the solution to maintain a stable pH. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[2][3][4]
1. Materials:
- This compound (high purity standard)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- High-purity water and methanol (HPLC grade)
- pH meter
- HPLC system with a UV or PDA detector
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is observed, increase the temperature to 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 60°C for 48 hours.
-
At various time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep a control sample protected from light at the same temperature.
-
Analyze both samples by HPLC.
-
3. Analysis:
- Analyze all samples by a suitable stability-indicating HPLC method.
- Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with the control.
Protocol 2: Stability-Indicating HPLC Method for Iridoid Glycosides
This protocol provides a starting point for developing an HPLC method to separate an iridoid glycoside like this compound from its potential degradation products.[5][6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the range of 230-280 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Summary of Storage Conditions and Expected Degradation
| Condition | Solid this compound | This compound in Solution | Potential Degradation Pathway |
| Temperature | |||
| -80°C | Highly Stable | Highly Stable (Recommended for long-term storage) | Minimal degradation |
| -20°C | Stable (Recommended for long-term storage) | Stable (Suitable for long-term storage) | Very slow degradation over time |
| 2-8°C | Moderately Stable (Suitable for short-term storage) | Limited Stability (Use within a few days) | Slow hydrolysis and oxidation |
| Room Temp (~25°C) | Unstable (Avoid for storage) | Highly Unstable (Degrades within hours to days) | Accelerated hydrolysis and oxidation |
| >40°C | Rapid Degradation | Very Rapid Degradation | Rapid hydrolysis and other degradation reactions |
| pH | Not directly applicable | ||
| < 3 | Not applicable | Unstable | Acid-catalyzed hydrolysis of the glycosidic bond |
| 3 - 6.5 | Not applicable | Relatively Stable | Slower rate of hydrolysis |
| 7 | Not applicable | Moderately Stable | Potential for slow hydrolysis |
| > 7 | Not applicable | Unstable | Base-catalyzed hydrolysis of the glycosidic bond |
| Light Exposure | |||
| Dark | Stable (Recommended) | Stable (Recommended) | Minimal degradation |
| Ambient Light | Potential for slow degradation | Potential for degradation | Photodegradation |
| UV Light | Rapid Degradation | Rapid Degradation | Accelerated photodegradation |
Visualizations
Caption: Workflow for storing and handling this compound to minimize degradation.
Caption: Potential degradation pathways for this compound based on its chemical class.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield of Euphroside from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low yield of Euphroside from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically extracted?
This compound is a naturally occurring iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀.[1][2] It is primarily isolated from various species of the genus Euphrasia, commonly known as eyebright, such as Euphrasia salisburgensis and Euphrasia pectinata.[1][3] It has also been reported in other plants like Pedicularis semitorta and Pedicularis rex.[2]
Q2: What are the known biological activities of this compound?
This compound has demonstrated several biological activities, including:
-
Anti-inflammatory properties: It can suppress the production of inflammatory mediators.[1]
-
Anti-allergic properties: It has been shown to inhibit the release of histamine from mast cells.[1]
-
Antioxidant properties: this compound can scavenge free radicals, which may protect against oxidative stress.[1]
Q3: What factors can influence the this compound content in the raw plant material?
The concentration of iridoid glycosides like this compound in plants can be significantly influenced by several factors:
-
Geographic location and climate: Environmental conditions play a crucial role in the biosynthesis and accumulation of secondary metabolites.[4][5]
-
Harvesting season and plant age: The levels of active compounds can vary depending on the developmental stage of the plant.[4][6] For some iridoid glycosides, the highest concentrations are found during flowering and fruiting stages.[4]
-
Drying and storage conditions: Improper drying methods, such as high temperatures, can lead to the degradation of heat-sensitive iridoids.[4] Post-harvest storage conditions also impact the stability of these compounds.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.
Issue 1: Poor Quality of Starting Plant Material
Question: My extraction is consistently yielding low amounts of this compound. Could the plant material be the issue?
Answer: Yes, the quality and handling of the plant material are critical.
-
Recommendation 1: Verify Plant Species and Part. Ensure you are using the correct species of Euphrasia and the appropriate plant part (typically the aerial parts). The concentration of this compound can vary significantly between different species and even within different parts of the same plant.
-
Recommendation 2: Optimize Harvesting Time. The biosynthesis of iridoid glycosides is influenced by the plant's life cycle.[4][6] If possible, harvest during the peak accumulation period, which is often at a specific growth stage like flowering.[4]
-
Recommendation 3: Proper Drying and Storage. High temperatures during drying can degrade this compound.[4] Air-drying or freeze-drying are generally preferred over oven-drying at high temperatures. Store the dried material in a cool, dark, and dry place to prevent degradation.
Issue 2: Inefficient Extraction Protocol
Question: I believe my plant material is of good quality, but the yield is still low. How can I optimize my extraction method?
Answer: The choice of extraction solvent and method are crucial for efficiently isolating iridoid glycosides.
-
Recommendation 1: Select an Appropriate Solvent. Iridoid glycosides are typically polar compounds. Therefore, polar solvents are more effective for their extraction. Hot water and ethanol have been shown to be efficient for extracting similar iridoid glycosides like aucubin and catalpol.[7][8] For some iridoid glycosides, methanol has also been used effectively.
-
Recommendation 2: Optimize Extraction Parameters. Factors such as temperature, extraction time, and the solvent-to-solid ratio significantly impact yield. For hot water extraction, temperatures around 100°C have been found to be effective for some iridoid glycosides.[8] It is important to conduct small-scale optimization experiments to determine the best conditions for your specific plant material.
-
Recommendation 3: Consider Advanced Extraction Techniques. Methods like pressurized hot water extraction or ultrasound-assisted extraction can sometimes provide higher yields in a shorter time compared to conventional methods like maceration or Soxhlet extraction.[7][8]
Quantitative Data Summary: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Solvent | Relative Yield of Catalpol | Relative Yield of Aucubin | Reference |
| Hot Water Extraction | Water | 100% (baseline) | 100% (baseline) | [7][8] |
| Pressurized Hot Water | Water | 83% | 92% | [7][8] |
| Maceration | Ethanol | 22% | 25% | [7][8] |
Issue 3: Degradation of this compound During Extraction and Purification
Question: I am losing a significant amount of product during the purification steps. How can I minimize the degradation of this compound?
Answer: Iridoid glycosides can be unstable under certain conditions.
-
Recommendation 1: Control pH. Some iridoid glycosides are susceptible to degradation under strong alkaline or acidic conditions.[9][10] It is advisable to work with neutral or slightly acidic solutions during extraction and purification.
-
Recommendation 2: Avoid High Temperatures. Prolonged exposure to high temperatures can lead to the degradation of this compound.[4][9][10] Use the lowest effective temperature for extraction and evaporate solvents under reduced pressure at a low temperature.
-
Recommendation 3: Minimize Exposure to Air and Light. As this compound possesses antioxidant properties, it may be susceptible to oxidation.[1] It is good practice to minimize exposure to air and light, for example, by using amber glassware and blanketing with an inert gas like nitrogen or argon if necessary.
Issue 4: Inaccurate Quantification
Question: I am unsure if my final yield measurement is accurate. How can I reliably quantify the amount of this compound in my extract?
Answer: Accurate quantification requires a validated analytical method.
-
Recommendation 1: Use a Validated HPLC Method. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of iridoid glycosides.[11][12][13] A validated method will ensure accuracy, precision, and reproducibility.
-
Recommendation 2: Use a Pure Reference Standard. For accurate quantification, a certified reference standard of this compound is necessary for creating a calibration curve.
-
Recommendation 3: Proper Sample Preparation. Ensure that your sample is properly dissolved and filtered before injection into the HPLC system to avoid column clogging and inaccurate results. Solid-phase extraction (SPE) can be used to clean up and pre-concentrate the analyte before HPLC analysis.[14][15]
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound
This protocol describes a basic method for extracting this compound from dried and powdered plant material.
Methodology:
-
Preparation: Weigh 10 g of finely powdered, dried aerial parts of the Euphrasia species.
-
Extraction: Add the powdered plant material to 200 mL of deionized water in a flask. Heat the mixture to 100°C and maintain for 60 minutes with continuous stirring.[8]
-
Filtration: After cooling, filter the mixture through a suitable filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the aqueous extract under reduced pressure at a temperature not exceeding 50°C to a smaller volume.
-
Purification (Optional): The concentrated extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound using HPLC.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solution: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used for complex plant extracts. A common mobile phase consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).[12][13] The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound extraction.
References
- 1. Buy this compound | 76994-07-5 [smolecule.com]
- 2. This compound | C16H24O10 | CID 14589173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 76994-07-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on Mechanism of Iridoid Glycosides Derivatives from Fructus Gardeniae in Jiangxi Province by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. phcogres.com [phcogres.com]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in Euphroside quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Euphroside quantification, particularly in managing matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicological studies.[3][7] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]
Q2: I am observing poor peak shape and low sensitivity for this compound. Could this be due to matrix effects?
A2: Yes, poor peak shape, reduced sensitivity, and inconsistent results are common manifestations of matrix effects.[6][8] Ion suppression, where matrix components interfere with the ionization of this compound in the mass spectrometer source, can significantly decrease signal intensity.[9]
Q3: How can I determine if matrix effects are influencing my this compound assay?
A3: A common method to assess matrix effects is the post-extraction spike method.[2][4] This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1][10] Dips or enhancements in the baseline signal as the blank matrix is injected reveal chromatographic regions susceptible to matrix effects.
Q4: What is a suitable internal standard (IS) for this compound quantification to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4, ¹³C₆-Euphroside).[11][12][13][14] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[11][12] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, though it may not compensate for matrix effects as effectively.[12]
Troubleshooting Guides
Issue 1: Inconsistent this compound Quantification and Poor Reproducibility
This issue often points to variable matrix effects between samples or batches.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent quantification.
Detailed Steps:
-
Assess Matrix Effect Variability: Analyze replicate preparations of low and high concentration quality control (QC) samples in at least six different lots of the biological matrix.[2] A high coefficient of variation (%CV) suggests that the matrix effect is not consistent across different sources.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects as it is affected in the same way as the analyte.[11][12][14]
-
Optimize Sample Preparation: If a SIL-IS is not available or if matrix effects are severe, further optimization of the sample cleanup is necessary. Focus on methods that effectively remove interfering components like phospholipids.
-
Consider the Standard Addition Method: For complex matrices where a blank is unavailable or matrix effects are severe and unpredictable, the standard addition method can be employed.[15][16][17][18] This involves adding known amounts of this compound standard to aliquots of the sample and extrapolating to find the original concentration.[15][18]
-
Re-validate the Method: After implementing any changes, it is crucial to re-validate the analytical method to ensure it meets the required standards for accuracy and precision.
Issue 2: Low Analyte Recovery and Signal Suppression
This is a common problem in bioanalysis, often caused by inefficient extraction or significant ion suppression from matrix components like phospholipids.
Experimental Workflow for Mitigation:
Caption: Sample preparation workflow for matrix effect mitigation.
Detailed Steps & Protocols:
-
Improve Sample Cleanup: Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a major cause of ion suppression.[19] Incorporate a more rigorous cleanup step.
-
Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the regions where matrix components elute.
-
Gradient Modification: Adjust the gradient to better resolve the analyte from interfering peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, PFP) to alter selectivity.[21]
-
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[5][8]
Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for removing phospholipids from plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 400 µL of acetonitrile to precipitate proteins.[20] Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge by passing 500 µL of methanol followed by 500 µL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 25% methanol in water to remove polar interferences.[20]
-
Elution: Elute this compound and the internal standard with 2 x 250 µL aliquots of an appropriate organic solvent (e.g., 90:10 acetonitrile:methanol).[20]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Standard Addition Method
This protocol is for a single sample and can be adapted for multiple samples.
-
Prepare Sample Aliquots: Divide the sample into at least four equal aliquots (e.g., 100 µL each).
-
Spiking: Add increasing known amounts of a this compound standard solution to each aliquot, leaving one unspiked (spiked with vehicle only). For example:
-
Vial 1: 100 µL sample + 10 µL vehicle
-
Vial 2: 100 µL sample + 10 µL of 50 ng/mL this compound standard
-
Vial 3: 100 µL sample + 10 µL of 100 ng/mL this compound standard
-
Vial 4: 100 µL sample + 10 µL of 200 ng/mL this compound standard
-
-
Process and Analyze: Process all samples using the established extraction procedure and analyze by LC-MS/MS.
-
Data Analysis: Plot the peak area of this compound against the concentration of the added standard. Perform a linear regression and extrapolate the line back to the x-axis. The absolute value of the x-intercept represents the original concentration of this compound in the sample.[1][15]
Quantitative Data Summary
The following tables summarize expected performance improvements when implementing different strategies to mitigate matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal
| Sample Preparation Method | Typical Analyte Recovery (%) | Phospholipid Removal Efficiency (%) |
| Protein Precipitation (PPT) | 85 - 105 | < 20 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 60 - 80 |
| Solid-Phase Extraction (SPE) | 80 - 100 | > 95[20] |
| HybridSPE® Phospholipid Removal | > 90 | > 99[21] |
Table 2: Impact of Internal Standard Type on Assay Precision
| Internal Standard Type | Typical Assay Precision (%CV) |
| No Internal Standard | 15 - 30 |
| Structural Analog IS | 5 - 15 |
| Stable Isotope-Labeled (SIL) IS | < 5 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. zefsci.com [zefsci.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. alpha-measure.com [alpha-measure.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Standard addition - Wikipedia [en.wikipedia.org]
- 19. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of Euphroside in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with euphroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀ and a molecular weight of 376.36 g/mol .[1][2] It has demonstrated promising anti-inflammatory, anti-allergic, and antioxidant properties in preclinical studies.[3] However, its chemical structure, particularly the presence of multiple hydroxyl groups and glycosidic linkages, suggests that it is a hydrophilic compound. This is supported by a computed XLogP3 value of -2.6, indicating low lipophilicity.[1] Hydrophilic compounds often exhibit poor membrane permeability, which can lead to low and variable oral bioavailability, thus limiting their therapeutic potential.
Q2: I am observing very low plasma concentrations of this compound after oral administration in my rat model. What are the potential reasons?
A2: Low plasma concentrations of this compound following oral administration are likely due to one or a combination of the following factors:
-
Poor Absorption: this compound's hydrophilic nature likely hinders its passive diffusion across the lipid-rich gastrointestinal membrane.
-
Enzymatic Degradation: Glycosides can be susceptible to enzymatic hydrolysis by gut microflora, which may cleave the sugar moiety and alter the compound's activity and absorption profile.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, reducing its net absorption.
-
First-Pass Metabolism: After absorption, this compound may be rapidly metabolized in the liver before it reaches systemic circulation.
Q3: What are the initial steps I should take to start improving the oral bioavailability of this compound?
A3: A logical first step is to characterize the baseline pharmacokinetics of pure this compound. This involves administering a known dose intravenously (IV) and orally (PO) to an animal model (e.g., rats) and measuring plasma concentrations over time. This will allow you to calculate key parameters like absolute bioavailability. Once you have this baseline, you can start exploring formulation strategies. A simple starting point could be co-administering this compound with a known permeation enhancer or a P-gp inhibitor.
Q4: Are there any specific formulation strategies that are recommended for a hydrophilic compound like this compound?
A4: Yes, for hydrophilic compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Nanoformulations:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophilic molecules in their aqueous core, protecting them from degradation and facilitating their transport across the intestinal epithelium.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): While typically used for lipophilic drugs, they can be adapted to carry hydrophilic compounds and offer advantages in terms of stability and controlled release.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it and allowing for targeted or sustained release.
-
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can be converted back to the active form in the body is a potential strategy.
-
Use of Bioenhancers: Co-administration with natural compounds like piperine has been shown to inhibit drug-metabolizing enzymes and P-gp, thereby increasing the bioavailability of various drugs.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals in the same group. | - Inconsistent dosing technique.- Differences in food and water intake affecting GI motility and absorption.- Individual variations in metabolism or gut microflora. | - Ensure accurate and consistent oral gavage technique.- Fast animals overnight before dosing to standardize GI conditions.- Increase the number of animals per group to improve statistical power. |
| The developed nanoformulation does not show a significant improvement in bioavailability compared to the free drug. | - The formulation is not stable in the gastrointestinal environment.- The release profile of the drug from the nanocarrier is not optimal.- The chosen nanocarrier is not effectively interacting with the intestinal mucosa. | - Assess the stability of your nanoformulation in simulated gastric and intestinal fluids.- Conduct in vitro release studies to understand the drug release kinetics.- Consider modifying the surface of your nanoparticles (e.g., with chitosan) to enhance mucoadhesion. |
| Evidence of this compound degradation in collected plasma samples. | - Instability of this compound in plasma at room temperature or during freeze-thaw cycles.- Enzymatic degradation in the plasma. | - Add a stabilizer to your collection tubes (e.g., a specific enzyme inhibitor if the degrading enzyme is known).- Process blood samples immediately after collection and store plasma at -80°C.- Perform stability tests of this compound in plasma under different storage conditions. |
| Difficulty in quantifying this compound in plasma due to low concentrations. | - The analytical method (e.g., HPLC-UV) is not sensitive enough.- Insufficient dose administered to the animals. | - Develop a more sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).- Increase the administered dose, if tolerated by the animals, to achieve quantifiable plasma levels. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to enhancing the bioavailability of this compound.
Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rats
Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.
Materials:
-
This compound (pure compound)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline, DMSO/saline mixture)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Group Allocation: Divide the rats into two groups (n=6 per group):
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (PO) administration
-
-
Dosing:
-
IV Group: Administer this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both IV and PO routes using appropriate software.
-
Bioavailability Calculation: Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 2: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound in liposomes to improve its oral absorption.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Lipid Film Formation: Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a solution of this compound dissolved in PBS (e.g., 1 mg/mL). The mixture should be vortexed for several minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
Size Reduction:
-
Sonication: Sonicate the MLV suspension using a probe sonicator on ice to form small unilamellar vesicles (SUVs).
-
Extrusion: Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain unilamellar vesicles of a specific size.
-
-
Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.
-
Encapsulation Efficiency (EE%): Quantify the amount of this compound in the liposomes and in the total formulation. EE% = (Amount of encapsulated drug / Total amount of drug) * 100
-
Visualizations
References
Technical Support Center: Overcoming Poor Cell Permeability of Euphroside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of euphroside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a naturally occurring iridoid glycoside found in plants of the Euphrasia genus.[1] Its chemical structure, C16H24O10, includes a hydrophilic glucose moiety attached to a lipophilic aglycone. This glycosidic nature is a primary reason for its presumed poor cell permeability. Generally, the sugar portion increases the molecule's water solubility and polarity, which can hinder its ability to passively diffuse across the lipid-rich cell membranes of the intestine.[2] As a result, its oral bioavailability may be limited, restricting its therapeutic potential.
Q2: What are the general strategies to overcome the poor cell permeability of compounds like this compound?
Several formulation strategies can be employed to enhance the cell permeability and bioavailability of poorly permeable drugs. These can be broadly categorized as:
-
Lipid-Based Formulations: These involve incorporating the drug into lipidic carriers to facilitate its transport across the intestinal wall. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility of the drug, thereby improving its absorption.
-
Prodrug Approach: This strategy involves chemically modifying the drug molecule to create a more lipophilic and permeable derivative (a prodrug). Once absorbed, the prodrug is metabolized back to the active parent drug.[3][4][5]
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake by cells. Polymeric nanoparticles and lipid nanoparticles are common examples.
Q3: Are there any formulation strategies that have been specifically successful for other iridoid glycosides?
Yes, research on other iridoid glycosides with similar structural features to this compound has shown promising results with lipid-based nanoparticle formulations. For instance, aucubin and catalpol, two other iridoid glycosides, have been successfully encapsulated in lipid nanoparticles, leading to high encapsulation efficiency.[1][6][7][8] This suggests that a similar approach could be beneficial for enhancing the delivery of this compound.
Q4: How does this compound exert its anti-inflammatory effects?
This compound has been reported to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines are known to activate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11] By inhibiting the upstream triggers (TNF-α and IL-1β), this compound likely modulates these downstream pathways to reduce inflammation.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent low passive permeability of this compound | This is the most likely reason. Focus on formulation strategies to enhance permeability (see below for protocols). |
| Efflux transporter activity | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump the compound back into the apical side.[4] To investigate this, perform a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] Co-incubation with a known P-gp inhibitor (e.g., verapamil) can confirm this. |
| Poor solubility of this compound in the assay buffer | While this compound is likely water-soluble, ensure it is fully dissolved in the transport buffer at the tested concentration. If solubility is an issue, consider using a co-solvent (e.g., a low percentage of DMSO), but be mindful of its potential effects on cell monolayer integrity.[13] |
| Compromised Caco-2 monolayer integrity | The integrity of the cell monolayer is crucial for accurate permeability assessment. Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) should be assessed.[14][15] |
Issue 2: High Variability in Caco-2 Permeability Results for this compound Formulations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation characteristics | For nanoparticle formulations, ensure consistent particle size, polydispersity index (PDI), and zeta potential between batches. For solid dispersions, ensure homogeneity. Characterize each batch thoroughly before conducting permeability studies. |
| Instability of the formulation in the assay medium | The formulation may be unstable and aggregate or release the drug prematurely in the cell culture medium. Assess the stability of your formulation in the assay buffer over the duration of the experiment. |
| Cytotoxicity of the formulation | The formulation components (e.g., surfactants, polymers) may be toxic to the Caco-2 cells, leading to a loss of monolayer integrity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation. |
| Variability in Caco-2 cell culture | Caco-2 cells can exhibit variability between passages. Use cells within a consistent passage number range for all experiments. Ensure consistent seeding density and culture duration (typically 21 days) to allow for proper differentiation and formation of tight junctions.[16] |
Quantitative Data Summary
The following tables summarize quantitative data for formulation strategies applied to iridoid glycosides analogous to this compound. This data can serve as a benchmark for developing formulations for this compound.
Table 1: Lipid Nanoparticle Formulations for Iridoid Glycosides (Aucubin and Catalpol)
| Parameter | Aucubin-Loaded Lipid Nanoparticles | Catalpol-Loaded Lipid Nanoparticles | Reference |
| Mean Particle Size (Z-Ave) | 84.35 ± 1.84 nm | 84.79 ± 1.32 nm | [8] |
| Polydispersity Index (PDI) | 0.240 ± 0.007 | 0.240 ± 0.014 | [8] |
| Zeta Potential (ZP) | +47.30 ± 1.47 mV | +55.53 ± 1.55 mV | [8] |
| Encapsulation Efficiency (EE%) | ~90% | ~77% | [7] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
This protocol is adapted from standard Caco-2 assay procedures.[14][17]
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed Caco-2 cells onto Transwell inserts (e.g., 12-well plates with 1.12 cm² surface area and 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >250 Ω·cm² for a confluent monolayer.
- To further assess monolayer integrity, the permeability of a paracellular marker like Lucifer yellow can be determined.
3. Transport Experiment:
- Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
- Apical to Basolateral (A-B) Transport: Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Transport (for efflux assessment): Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate the plates at 37°C on an orbital shaker.
- At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
- At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux (µmol/s)
- A is the surface area of the membrane (cm²)
- C0 is the initial concentration in the donor chamber (µmol/cm³)
- Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline based on successful formulations for other hydrophilic glycosides.[7]
1. Materials:
- Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- This compound
- Purified water
2. Preparation of Lipid and Aqueous Phases:
- Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
- Dissolve the surfactant in purified water to prepare the aqueous phase. Heat the aqueous phase to the same temperature as the lipid phase.
3. Emulsification and Nanoparticle Formation:
- Disperse the molten lipid phase into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
- Dissolve the this compound in the hot aqueous phase before emulsification.
- Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
4. Cooling and Nanoparticle Solidification:
- Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
5. Characterization:
- Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the total formulation.
Visualizations
Signaling Pathways
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for Caco-2 cell permeability assay.
Logical Relationship
Caption: Troubleshooting logic for low this compound permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C16H24O10 | CID 14589173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Euphroside Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Euphroside for in vivo experiments. As specific preclinical data for this compound is limited in publicly available literature, this guide offers a comprehensive framework based on best practices for natural product research and data from structurally related iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: For a novel compound like this compound with limited in vivo data, determining a starting dose requires a conservative and evidence-based approach. The initial dose should be significantly lower than any potential toxic dose. A common strategy is to start with a dose derived from in vitro effective concentrations (e.g., IC50 or EC50). If in vitro data is unavailable, a dose-range finding study is essential. Based on studies of other iridoid glycosides, a starting dose in the range of 10-25 mg/kg could be a reasonable starting point for an initial dose-range finding study in rodents, but this should be preceded by an acute toxicity assessment.
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity over a specified period. An acute toxicity study is the first step to estimate the MTD. This typically involves administering single, escalating doses of this compound to different groups of animals and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality. The OECD guidelines for acute oral toxicity (e.g., OECD 423 or 425) provide standardized protocols.
Q3: What are the common challenges when working with iridoid glycosides like this compound in vivo?
A3: Iridoid glycosides can present several challenges:
-
Low Oral Bioavailability: Many glycosides are poorly absorbed from the gut.
-
Metabolic Instability: They can be metabolized by gut microbiota and liver enzymes, affecting their efficacy.
-
Vehicle Suitability: Finding a suitable vehicle for administration that ensures solubility and stability without causing toxicity can be challenging.
-
Variability in Natural Product Purity: The purity of the extracted this compound can vary, impacting experimental reproducibility. Always use a well-characterized compound with a known purity level.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: Key pharmacokinetic parameters to assess include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
Understanding these parameters is crucial for designing a rational dosing regimen. For example, a short half-life may necessitate more frequent dosing.
Troubleshooting Guides
Issue 1: High variability in animal response within the same dose group.
-
Possible Cause: Inconsistent administration technique (e.g., oral gavage), animal stress, or biological variability.
-
Solution: Ensure all researchers are proficient in the dosing technique. Handle animals gently to minimize stress. Increase the number of animals per group to improve statistical power. Ensure the this compound formulation is homogenous.
Issue 2: No observable therapeutic effect at tested doses.
-
Possible Cause: The doses are too low, poor bioavailability of this compound, or rapid metabolism and clearance.
-
Solution: Conduct a dose-escalation study to test higher concentrations. Perform a preliminary pharmacokinetic study to assess bioavailability and clearance rates. Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism, though this may not be representative of a potential clinical route.
Issue 3: Unexpected toxicity or adverse effects at a presumed safe dose.
-
Possible Cause: The vehicle used for administration may have inherent toxicity. The compound may have off-target effects. The animal model may be particularly sensitive.
-
Solution: Always include a vehicle-only control group to assess the vehicle's effect. Conduct thorough literature research on the potential off-target effects of iridoid glycosides. If toxicity is observed, reduce the dose and perform a more detailed toxicological assessment.
Data Presentation: Comparative Data of Related Iridoid Glycosides
Table 1: Acute Toxicity Data for Selected Iridoid Glycosides in Rodents
| Compound | Animal Model | Route of Administration | LD50 / MTD | Reference |
| Iridoids Rich Fraction (from Valeriana jatamansi) | Mice | Oral | >2000 mg/kg (LD50) | [1] |
| Glycosides Extract (from Alhagi maurorum) | Mice | Intraperitoneal | 7414.67 mg/kg (LD50 for seed extract) | [2] |
LD50: Lethal Dose for 50% of the population; MTD: Maximum Tolerated Dose.
Table 2: In Vivo Efficacious Doses of Selected Iridoid Glycosides
| Compound | Animal Model | Disease Model | Effective Dose Range | Route of Administration | Reference |
| Hyperoside | Mice | Sepsis | 25 mg/kg | Not Specified | [3] |
| Cynaroside | Mice | Inflammation/Atopic Dermatitis | 2 mg and 20 mg per site (topical) | Topical | [4] |
| Angoroside C | Rat | Pharmacokinetic study | 100 mg/kg | Oral | [5] |
| Glycyrrhizin | Rat | Neurotoxicity | High dose showed effect | Oral | [6] |
Table 3: Pharmacokinetic Parameters of Angoroside C in Rats
| Parameter | Value (Oral, 100 mg/kg) | Value (Intravenous, 5 mg/kg) |
| Tmax (h) | 0.25 | - |
| Cmax (ng/mL) | 185.4 ± 45.2 | - |
| t1/2 (h) | 1.26 ± 0.33 | 0.89 ± 0.18 |
| AUC (0-t) (ng/h/mL) | 342.1 ± 78.5 | 812.6 ± 154.7 |
| Bioavailability (F%) | 2.1% | - |
Data from a study on Angoroside C, a phenylpropanoid glycoside, which can provide insights into the potential pharmacokinetic profile of glycosidic compounds.[5]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)
-
Objective: To estimate the acute oral toxicity (LD50) of this compound.
-
Animals: Healthy, young adult female mice (e.g., Swiss albino), nulliparous and non-pregnant.
-
Housing: House animals individually with controlled temperature, humidity, and a 12h/12h light/dark cycle. Provide free access to food and water.
-
Dose Groups: Start with a single animal at a dose of 300 mg/kg. Subsequent animals are dosed at higher or lower doses (e.g., 2000 mg/kg) depending on the outcome for the previously dosed animal.
-
Administration: Administer this compound as a single oral dose by gavage. The vehicle should be inert (e.g., 0.5% carboxymethyl cellulose).
-
Observations: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record any signs of toxicity, morbidity, and mortality.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Protocol 2: Dose-Range Finding Study for Anti-Inflammatory Efficacy
-
Objective: To determine the Minimum Effective Dose (MED) and a preliminary therapeutic window for this compound in a carrageenan-induced paw edema model.
-
Animals: Male Wistar rats (180-200 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Group 4-6: this compound (e.g., 10, 50, 100 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Protocol 3: Preliminary Pharmacokinetic Study
-
Objective: To determine the basic pharmacokinetic profile of this compound after oral administration.
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC.
Mandatory Visualizations
Caption: Workflow for establishing an optimal in vivo dose for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Caption: Troubleshooting logic for addressing a lack of efficacy in experiments.
References
- 1. Evaluation of safety of iridoids rich fraction from Valeriana jatamansi Jones: Acute and sub-chronic toxicity study in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory and anti-allergic activities of cynaroside evaluated by using hydrogel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent neuroprotective effect of oriental phyto-derived glycyrrhizin on experimental neuroterminal norepinephrine depletion in a rat brain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphroside Assay Technical Support Center: Troubleshooting Unexpected Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret and resolve unexpected results in your Euphroside assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in the this compound assay?
High background can be caused by several factors, including incomplete washing, contaminated reagents, or non-specific binding of detection antibodies. It's also possible that the concentration of the detection reagent is too high.
Q2: Why am I seeing no signal or a very weak signal in my positive controls?
A lack of signal can indicate a problem with a critical reagent, such as the this compound substrate or the enzyme, or an issue with the assay conditions. It's important to verify the activity of all reagents and ensure the correct incubation times and temperatures are being used. Incorrect filter or wavelength settings on the plate reader can also lead to a loss of signal.
Q3: What could be causing high variability between my replicate wells?
High variability can stem from pipetting errors, inconsistent cell seeding, or edge effects in the microplate. Ensure your pipettes are calibrated and use a consistent technique. For cell-based assays, ensure a homogenous cell suspension and consider avoiding the outer wells of the plate, which are more prone to evaporation.
Troubleshooting Guides
Issue 1: Higher Than Expected Background Signal
If you are observing a high background signal, it can mask the true signal from your samples. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
| Reagent contamination | Prepare fresh reagents and use sterile, filtered buffers. |
| High detection reagent concentration | Optimize the concentration of the detection antibody or substrate through a titration experiment. |
| Non-specific binding | Add a blocking agent (e.g., BSA or non-fat dry milk) to the appropriate buffer. |
Issue 2: No Signal or Weak Signal in Positive Control
A weak or absent signal in your positive control is a critical issue that invalidates the assay run.
| Potential Cause | Recommended Action |
| Inactive reagent | Verify the expiration dates of all kit components. Test the activity of the enzyme and substrate independently if possible. |
| Incorrect assay conditions | Double-check the protocol for correct incubation times, temperatures, and buffer compositions. |
| Improper plate reader settings | Ensure you are using the correct excitation and emission wavelengths and that the instrument is calibrated. |
| Insufficient cell lysis (for cell-based assays) | Optimize the lysis buffer and procedure to ensure complete release of intracellular components. |
Issue 3: High Coefficient of Variation (%CV) in Replicates
| Potential Cause | Recommended Action |
| Pipetting inconsistency | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Edge effects | Avoid using the outermost wells of the microplate. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Inhomogeneous cell seeding | Gently resuspend cells before and during plating to ensure a uniform cell density across all wells. |
| Temperature gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
Experimental Protocols
Standard this compound Assay Protocol (Cell-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with your test compounds and controls (including a vehicle control and a positive control) and incubate for the desired time.
-
Cell Lysis: Aspirate the media and add 50 µL of lysis buffer to each well. Incubate for 10 minutes on an orbital shaker.
-
This compound Reaction: Add 50 µL of the this compound reaction mix (containing the substrate and enzyme) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Signal Detection: Measure the fluorescent signal using a plate reader with excitation at 485 nm and emission at 520 nm.
Visualizations
Caption: A simplified workflow for a typical cell-based this compound assay.
Caption: A hypothetical signaling pathway modulated by this compound.
Caption: A decision tree for troubleshooting common unexpected assay results.
Improving the reproducibility of Euphroside experiments
Euphroside Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the novel anti-inflammatory compound, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments.
Q1: We are observing high variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
A1: High variability in IC50 values is a common issue in drug screening and can stem from several factors. Below is a summary of potential causes and recommended solutions.
Table 1: Troubleshooting IC50 Variability
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can respond differently to treatment. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization in the appropriate solvent (e.g., DMSO). Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Incubation Time | Standardize the incubation time with this compound across all experiments. |
| Assay Reagent Quality | Ensure the viability assay reagent (e.g., MTT, PrestoBlue™) is within its expiration date and stored correctly. |
Q2: Our ELISA results show inconsistent inhibition of TNF-α and IL-6 by this compound. How can we improve the consistency?
A2: Inconsistent cytokine inhibition can be due to variations in cell stimulation, sample handling, or the ELISA procedure itself.
Table 2: Troubleshooting Inconsistent Cytokine Inhibition
| Potential Cause | Recommended Solution |
| Inconsistent Cell Stimulation | Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS). Ensure the stimulus is potent and from a reliable source. |
| Sample Collection & Storage | Collect cell culture supernatants at a consistent time point post-treatment. Centrifuge to remove cellular debris and store at -80°C until the assay is performed. Avoid multiple freeze-thaw cycles. |
| ELISA Protocol | Adhere strictly to the manufacturer's protocol. Pay close attention to incubation times, washing steps, and reagent preparation. Use a multichannel pipette for simultaneous reagent addition to minimize timing variability. |
| Standard Curve | Prepare the standard curve fresh for each plate. Ensure the standard curve is accurate and covers the expected range of cytokine concentrations. |
Q3: We are having trouble detecting a consistent decrease in phosphorylated IκBα (p-IκBα) after this compound treatment via Western blot. What could be the issue?
A3: Western blotting is a technique with many variables. Inconsistent detection of changes in protein phosphorylation requires careful optimization.
dot
Caption: Key stages of the Western blot workflow for protein analysis.
Table 3: Troubleshooting Western Blot Inconsistency
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. |
| Uneven Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify even loading. |
| Poor Protein Transfer | Optimize transfer conditions (time, voltage). Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| Antibody Quality | Use an antibody validated for the specific application (Western blot) and target (p-IκBα). Titrate the primary antibody to determine the optimal concentration. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature using an appropriate blocking agent (e.g., 5% BSA in TBST) to reduce background noise. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized procedures.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.
Protocol 2: TNF-α ELISA
-
Sample Preparation: Collect cell culture supernatants after treatment with this compound and/or an inflammatory stimulus (e.g., LPS). Centrifuge to remove debris.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB).
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample.
Signaling Pathway
This compound's Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the proposed point of intervention for this compound.
dot
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Navigating the Bottlenecks: A Technical Support Guide to Scaling Up Euphroside Isolation
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising bioactive compound from laboratory discovery to large-scale production is fraught with challenges. Euphroside, a phenylethanoid glycoside with significant therapeutic potential, is no exception. As research progresses towards clinical applications, the need for a robust, scalable, and cost-effective isolation process becomes paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound isolation, with a focus on practical solutions and underlying principles. While "this compound" is the term used in this guide, it is important to note that in much of the scientific literature, the prominent antioxidant compound isolated from plants like Euphrasia rostkoviana (eyebright) is identified as acteoside, also known as verbascoside.[1] The challenges and methodologies discussed here are largely applicable to the isolation of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in this compound yield as we move from a lab-scale to a pilot-scale extraction. What are the likely causes?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[2] One of the primary reasons is the alteration of physical and chemical parameters that are easily controlled in a laboratory setting but become heterogeneous in larger volumes.[2] Key areas to investigate include:
-
Extraction Efficiency: Inefficient solvent penetration and contact time with the plant material in larger vessels.
-
Mass Transfer Limitations: Slower diffusion rates of the target molecule from the plant matrix into the solvent.
-
Thermal Degradation: Uneven temperature distribution in large extractors can lead to localized overheating and degradation of heat-sensitive compounds like this compound.[3]
-
Hydrolysis: Changes in pH during extraction or workup can lead to the hydrolysis of glycosidic bonds in this compound.[3]
Q2: Our initial crude extract is highly viscous and difficult to handle at a larger scale. How can we mitigate this?
A2: High viscosity is often due to the co-extraction of high molecular weight compounds such as polysaccharides and proteins. To address this, consider the following:
-
Pre-extraction Treatments: Employing techniques like enzymatic digestion of the plant material to break down cell walls and reduce the release of viscosity-inducing compounds.
-
Solvent Optimization: Adjusting the polarity of the extraction solvent can selectively reduce the extraction of undesirable compounds.
-
Clarification Techniques: Implementing scalable clarification methods like centrifugation or tangential flow filtration post-extraction to remove suspended solids and macromolecules.
Q3: We are struggling with the purity of our isolated this compound. What purification strategies are most effective for large-scale operations?
A3: Achieving high purity at a large scale requires a multi-step purification strategy. While laboratory-scale purification might rely on simple column chromatography, industrial-scale processes often employ a combination of techniques for efficiency and cost-effectiveness.[4][5] Consider the following scalable methods:
-
Liquid-Liquid Extraction: To partition this compound from non-polar impurities.
-
Precipitation: Using anti-solvents to selectively precipitate this compound or impurities.
-
Chromatography:
-
Adsorption Chromatography: Using resins like macroporous adsorbent resins for initial capture and concentration.
-
Ion-Exchange Chromatography: To remove charged impurities.[4]
-
Multimodal Chromatography: This technique can offer high binding capacity and scalability for purifying extracellular vesicles and could be adapted for other biomolecules.[6]
-
Troubleshooting Guides
Problem 1: Low Recovery After Chromatographic Purification
| Symptom | Possible Cause | Troubleshooting Step |
| This compound is not binding to the column | Incorrect column equilibration or loading conditions (pH, ionic strength). | Verify and optimize the pH and ionic strength of the equilibration and loading buffers to ensure optimal binding. |
| This compound is irreversibly bound to the column | Strong, non-specific binding to the stationary phase. | Modify the elution buffer by increasing the concentration of the eluting solvent, changing the pH, or adding a competing agent. Consider using a different stationary phase with lower hydrophobicity or different functional groups. |
| Significant peak tailing during elution | Column overloading or poor mass transfer. | Reduce the sample load on the column. Optimize the flow rate to improve resolution. Ensure the column is packed efficiently. |
| Presence of this compound in the flow-through | Exceeding the dynamic binding capacity of the column. | Determine the dynamic binding capacity of the resin at the intended process flow rate and ensure the loading amount is within this limit. |
Problem 2: Degradation of this compound During Processing
| Symptom | Possible Cause | Troubleshooting Step |
| Appearance of new, unknown peaks in HPLC analysis | Chemical degradation (hydrolysis, oxidation).[7][8] | Conduct forced degradation studies to identify potential degradation products and pathways.[7][9] Stabilize the pH of solutions to be close to the optimal pH for this compound stability, which is generally in the acidic range.[3] Consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Loss of product during solvent evaporation/concentration | Thermal degradation.[3] | Use low-temperature evaporation techniques such as falling film or thin-film evaporation. Minimize the residence time at elevated temperatures. |
| Color change of the product solution | Oxidation or formation of degradation products. | Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the process stream, if permissible for the final product application. |
Experimental Protocols
Protocol 1: Scalable Extraction of this compound-Rich Fraction
-
Milling and Pre-treatment: Grind the dried plant material (e.g., Euphrasia rostkoviana) to a consistent particle size (e.g., 20-40 mesh).
-
Extraction:
-
Solvent: 70-90% methanol in water.[10]
-
Method: Maceration with mechanical agitation or percolation in a large-scale extractor.
-
Solid-to-Liquid Ratio: 1:10 (w/v).
-
Temperature: Maintain at room temperature (20-25°C) to minimize thermal degradation.
-
Duration: 12-24 hours, with periodic agitation.
-
-
Filtration: Filter the extract through a filter press or a similar scalable filtration system to remove the bulk of the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C to remove the organic solvent.
-
Defatting: The resulting aqueous concentrate can be partitioned with a non-polar solvent like methylene chloride to remove fats and other non-polar compounds.[10]
Protocol 2: Purification by Macroporous Resin Chromatography
-
Resin Selection: Choose a suitable macroporous adsorbent resin (e.g., Amberlite XAD series) based on preliminary screening for this compound binding and elution characteristics.
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with deionized water until the pH and conductivity of the outlet match the inlet.
-
Loading: Load the aqueous extract onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
Washing: Wash the column with deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the bound this compound using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Fraction Collection: Collect fractions and analyze them using a suitable analytical method like HPLC-UV to identify the this compound-rich fractions.[1]
Analytical Methods for Process Monitoring
Consistent and reliable analytical methods are crucial for monitoring the efficiency of each step in the isolation process.
| Analytical Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC)-UV | Quantification of this compound in extracts and purified fractions.[1][11] | Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).[11] Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~330 nm). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and confirmation of this compound and potential degradation products.[1][11] | Coupled to the HPLC system for mass analysis, providing molecular weight and fragmentation data. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative analysis for process monitoring and fraction screening. | Stationary Phase: Silica gel plates. Mobile Phase: A mixture of ethyl acetate, formic acid, and water. Visualization: UV light or a suitable staining reagent. |
Visualizing the Workflow and Challenges
Experimental Workflow for Scaled-Up this compound Isolation
Caption: A generalized workflow for the scaled-up isolation of this compound.
Logical Relationship of Challenges in Scaling Up
Caption: Interrelation of challenges encountered during the scaling up of natural product isolation.
By anticipating and systematically addressing these common challenges, researchers and drug development professionals can pave the way for a more efficient, robust, and economically viable large-scale production of this compound, ultimately accelerating its journey from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. idbs.com [idbs.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale purification of the vertebrate anaphase-promoting complex/cyclosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable purification of extracellular vesicles with high yield and purity using multimodal flowthrough chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KR20070078658A - A method for extracting acteosides from the leaves of Elderberry and antioxidant and anti-inflammatory pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 11. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
Validation & Comparative
The In Vivo Anti-Inflammatory Potential of Iridoid Glycosides: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of novel anti-inflammatory compounds is paramount. While direct in vivo data on the anti-inflammatory effects of Euphroside remains elusive in publicly available scientific literature, a wealth of research exists for structurally related iridoid glycosides, such as Aucubin and Harpagoside. This guide provides a comparative overview of the in vivo anti-inflammatory activities of these representative compounds, supported by experimental data and detailed methodologies.
Iridoid glycosides are a class of monoterpenoid natural products that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] In vivo studies are crucial for validating the therapeutic potential of these compounds, and various animal models are employed to simulate inflammatory conditions.
Comparative Efficacy of Iridoid Glycosides in Animal Models
The anti-inflammatory effects of Aucubin and Harpagoside have been evaluated in several well-established in vivo models of inflammation. A common model is the carrageenan-induced paw edema model, which is used to assess acute inflammation.[4] Another frequently used model is the lipopolysaccharide (LPS)-induced inflammation model, which mimics systemic inflammatory responses.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Aucubin | Collagen-Induced Arthritis (CIA) in rats | Not specified | Relieved joint inflammation, reduced related inflammatory factors, and inhibited the NF-κB signaling pathway. | [5] |
| Aucubin | Pilocarpine-induced epilepsy in mice | Not specified | Lowered proinflammatory cytokine levels (IL-1β, HMGB1, and TNF-α). | [6] |
| Aucubin | Cerebral Ischemia and Reperfusion (IR) in gerbils | 10 mg/kg, i.p. | Suppressed IR-induced microgliosis and astrogliosis, and alleviated increases in IL-1β and TNF-α levels. | [7] |
| Harpagoside | Carrageenan-induced paw edema in rats | Not specified | Demonstrated anti-inflammatory effects. | [8] |
| Harpagoside | Complete Freund's adjuvant-induced arthritis in rats | Not specified | Pre-treatment induced a highly significant reduction in paw thickness. | [8] |
| Harpagoside | Osteoarthritis animal model | Not specified | Showed analgesic and anti-inflammatory effects. | [9] |
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of in vivo studies, detailed experimental protocols are essential. Below are representative methodologies for common in vivo inflammation models.
Carrageenan-Induced Paw Edema
This model is widely used to screen for the anti-inflammatory activity of compounds.
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the animals.
-
Treatment: The test compound (e.g., Harpagoside) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, usually intraperitoneally or orally, at a specific time point before or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.
-
Animals: Commonly used animals include BALB/c mice or Sprague-Dawley rats.
-
Induction of Inflammation: LPS (a component of the outer membrane of Gram-negative bacteria) is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Treatment: The test compound is administered before or after the LPS challenge.
-
Sample Collection: Blood, peritoneal lavage fluid, or specific tissues (e.g., liver, lung) are collected at a predetermined time after LPS administration.
-
Biochemical Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are measured in the collected samples using techniques like ELISA.
Visualizing the Path to Inflammation Control
Understanding the molecular pathways involved in inflammation is crucial for targeted drug development. Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many iridoid glycosides, including Aucubin, have been shown to inhibit this pathway.[5][10]
Caption: Iridoid glycosides inhibit the NF-κB signaling pathway.
Conclusion
While specific in vivo data for this compound is not currently available, the extensive research on related iridoid glycosides like Aucubin and Harpagoside provides a strong foundation for its potential anti-inflammatory properties. The comparative data presented here, along with the detailed experimental protocols and pathway diagrams, offer valuable insights for researchers in the field of inflammation and drug discovery. Further investigation into the in vivo efficacy and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. florajournal.com [florajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Euphroside and Other Key Iridoid Glycosides in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the iridoid glycoside Euphroside and other prominent iridoid glycosides—Aucubin, Catalpol, and Geniposide—with a focus on their anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development in this area.
Comparative Anti-Inflammatory Activity
Iridoid glycosides are a class of monoterpenoids that have garnered significant interest for their diverse pharmacological activities, particularly their anti-inflammatory effects.[1] While this compound has been identified as a constituent of various medicinal plants, including Euphrasia officinalis and Penstemon species, quantitative data on its specific anti-inflammatory potency remains limited in publicly available research.[2][3] In contrast, several other iridoid glycosides have been more extensively studied, with their inhibitory effects on key inflammatory mediators quantified.
The following table summarizes the available quantitative data for the anti-inflammatory activity of Aucubin, Catalpol, and Geniposide. This data provides a benchmark for the potential efficacy of iridoid glycosides and highlights the need for further quantitative studies on this compound to enable a direct comparison.
| Iridoid Glycoside | Assay | Target | Cell Line/Model | IC₅₀ / Inhibition | Reference |
| Aucubin (hydrolyzed) | TNF-α Inhibition | TNF-α | Not Specified | IC₅₀: 11.2 mM | [4] |
| NO Production | iNOS | Not Specified | IC₅₀: 14.1 mM | [4] | |
| Catalpol (hydrolyzed) | TNF-α Inhibition | TNF-α | Not Specified | IC₅₀: 33.3 mM | [4] |
| Geniposide (hydrolyzed) | TNF-α Inhibition | TNF-α | Not Specified | IC₅₀: 58.2 mM | [4] |
| Geniposidic Acid | Edema Inhibition | Inflammation | TPA-induced mouse ear edema | 91.01% ± 3.87% inhibition | [4] |
Note: The data for Aucubin, Catalpol, and Geniposide are for their hydrolyzed forms (aglycones), which have been shown to possess increased activity.[4] The lack of quantitative data for this compound underscores a significant gap in the current understanding of its therapeutic potential.
Key Signaling Pathways in Iridoid Glycoside-Mediated Anti-Inflammation
Iridoid glycosides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Several iridoid glycosides have been shown to inhibit this pathway.
References
- 1. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]
- 2. Effect of inhibition of nitric oxide synthase on the vasopressor response to ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the Phenolic Composition and the Antioxidant, Antimicrobial and Antiproliferative Activities of Two Euphrasia sp. Extracts [mdpi.com]
- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
Euphroside vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the landscape of natural antioxidant research, both euphroside, an iridoid glycoside, and quercetin, a well-studied flavonoid, have garnered significant attention for their potential therapeutic applications. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. While direct comparative studies on isolated this compound are limited, this analysis draws upon data from extracts of Euphrasia species, the primary source of this compound, and related iridoid glycosides to provide a comprehensive overview.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound-containing extracts and quercetin have been evaluated using various standard assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). The results, presented in terms of IC50 values (the concentration required to inhibit 50% of the radical) and FRAP values, are summarized below. Lower IC50 values indicate higher antioxidant activity.
| Compound/Extract | Assay | IC50 (µg/mL) | FRAP Value | Source(s) |
| Quercetin | DPPH | 0.74 - 19.17 | - | [1] |
| ABTS | 1.89 ± 0.33 | - | [2] | |
| FRAP | - | 3.02 times more active than Trolox | [3] | |
| Euphrasia rostkoviana (Eyebright) Extract Fraction 1 * | DPPH | 11.88 | - | [4] |
| ABTS | 4.24 | - | [4] | |
| Euphrasia officinalis (Eyebright) Methanolic Extract | DPPH | 11.2 | - | [5] |
| Euphrasia officinalis subsp. pratensis Ethanolic Extract | DPPH | 50.93 | 520.21 µM TE/mL | [6] |
| Euphrasia stricta Ethanolic Extract | DPPH | 71.57 | 255.33 µM TE/mL | [6] |
Note: Fraction 1 of the Euphrasia rostkoviana extract was dominated by a glycosylated caffeic acid derivative.[4]
Experimental Methodologies
The following sections detail the protocols for the key antioxidant assays cited in this comparison.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[7][8]
Protocol:
-
A methanolic solution of DPPH (typically 0.1 mM) is prepared.[9]
-
Various concentrations of the test compound (quercetin or Euphrasia extract) are added to the DPPH solution.[1]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[10]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[11]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[2][11]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.[2]
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[2]
-
The absorbance is measured at 734 nm.[2]
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[10]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[12]
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[3]
-
Aliquots of the test compound are mixed with the FRAP reagent.[3]
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 30 minutes).[3]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.[3] The results are expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.[3]
Visualizing Experimental and Signaling Pathways
To further elucidate the methodologies and biological context, the following diagrams are provided.
Caption: General workflow for comparing antioxidant activity.
Caption: Flavonoid antioxidant signaling pathway.
Concluding Remarks
Based on the available data, quercetin consistently demonstrates potent antioxidant activity with very low IC50 values in both DPPH and ABTS assays. Extracts from Euphrasia species, which contain this compound and other phenolic compounds, also exhibit significant antioxidant capabilities. Notably, a specific fraction of Euphrasia rostkoviana extract showed strong radical scavenging activity, comparable to that of some reported values for quercetin.
It is important to note that the antioxidant activity of plant extracts is a result of the synergistic effects of various compounds. While the data for Euphrasia extracts is promising, further studies on isolated this compound are necessary to directly compare its intrinsic antioxidant activity with that of quercetin. Researchers should consider the specific experimental conditions and the chemical composition of the extracts when interpreting these results. The provided protocols and signaling pathway diagram offer a foundational framework for such future investigations.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antioxidant activity of different phenolic fractions separated from Euphrasia rostkoviana Hayne] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anti-Inflammatory Efficacy: A Head-to-Head Analysis of Hyperoside and Resveratrol
In the landscape of natural compounds with therapeutic potential, both hyperoside and resveratrol have emerged as significant contenders in the modulation of inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon experimental data to elucidate their mechanisms of action on key signaling pathways. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory capacities of hyperoside and resveratrol have been quantified in various in vitro studies. The following tables summarize their inhibitory effects on key inflammatory mediators.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by Hyperoside
| Inflammatory Mediator | Cell Type | Stimulant | Hyperoside Concentration | % Inhibition | Reference |
| TNF-α | Mouse Peritoneal Macrophages | LPS | 5 µM | 32.31 ± 2.8% | [1][2] |
| IL-6 | Mouse Peritoneal Macrophages | LPS | 5 µM | 41.31 ± 3.1% | [1][2] |
| Nitric Oxide (NO) | Mouse Peritoneal Macrophages | LPS | 5 µM | 30.31 ± 4.1% | [1][2] |
| TNF-α | Human Umbilical Vein Endothelial Cells (HUVECs) | HMGB1 | Not specified | Significant Inhibition | [3] |
| IL-1β | Mice (in vivo) | Cecal Ligation and Puncture (CLP) | Not specified | Significant Reduction | [3] |
Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators by Resveratrol
| Inflammatory Mediator | Cell Type/Model | Stimulant | Resveratrol Concentration/Dose | Effect | Reference |
| TNF-α | Healthy Smokers (in vivo) | Smoking | 500 mg/day | Significant Reduction | [4] |
| C-Reactive Protein (CRP) | Healthy Smokers (in vivo) | Smoking | 500 mg/day | Significant Reduction | [4] |
| IL-6 | Patients (meta-analysis) | Various inflammatory diseases | ≥500 mg/day | Significant Reduction | [5] |
| TNF-α | Patients (meta-analysis) | Various inflammatory diseases | Not specified | Significant Reduction | [5] |
| IL-1β & IL-6 | Diabetic Rats (in vivo) | Streptozotocin | Not specified | Increased levels | [6] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Both hyperoside and resveratrol exert their anti-inflammatory effects by targeting crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hyperoside's Mechanism of Action
Hyperoside has been shown to inhibit inflammation by suppressing the activation of the NF-κB pathway.[1][2] This is achieved by preventing the degradation of IκB-α, the inhibitory protein of NF-κB.[1][2] By stabilizing IκB-α, hyperoside effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. Additionally, hyperoside has been observed to inhibit the activation of Akt and Extracellular signal-Regulated Kinase (ERK) 1/2, components of the MAPK pathway, in response to inflammatory stimuli.[3]
Resveratrol's Mechanism of Action
Resveratrol's anti-inflammatory properties are well-documented and are largely attributed to its potent inhibition of the NF-κB signaling pathway. It has been shown to suppress the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB-α, thus preventing NF-κB activation. Furthermore, resveratrol can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and ERK. This dual inhibition of NF-κB and MAPK pathways contributes to its broad-spectrum anti-inflammatory effects.
The signaling pathways for both compounds are visualized below.
Caption: Inhibition of NF-κB and MAPK pathways by Hyperoside and Resveratrol.
Experimental Protocols
The following methodologies are representative of the experimental designs used to evaluate the anti-inflammatory effects of hyperoside and resveratrol.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the general steps for assessing the anti-inflammatory activity of test compounds in a macrophage cell line.
Caption: General workflow for in vitro anti-inflammatory screening.
1. Cell Culture and Treatment:
-
Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured under standard conditions.
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then pre-treated with varying concentrations of hyperoside or resveratrol for a specified period (e.g., 1-2 hours).
2. Induction of Inflammation:
-
Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture medium.
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Western Blot Analysis for Signaling Proteins:
-
To investigate the effect on signaling pathways, cell lysates are prepared after treatment.
-
Proteins of interest (e.g., phosphorylated and total forms of p65, IκB-α, p38, ERK) are separated by SDS-PAGE and transferred to a membrane.
-
The membranes are then probed with specific primary and secondary antibodies, and the protein bands are visualized and quantified.
Conclusion
Both hyperoside and resveratrol demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While resveratrol has been more extensively studied, the available data on hyperoside suggests it is also a potent inhibitor of key inflammatory mediators. The direct comparative efficacy would necessitate a head-to-head study under identical experimental conditions. Nevertheless, the evidence presented in this guide underscores the potential of both natural compounds as valuable leads in the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate their clinical potential and comparative advantages.
References
- 1. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of ROS/MAPKs/NF-κB/NLRP3 and inhibition of efferocytosis in osteoclast-mediated diabetic osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperoside inhibits PRRSV proliferation via the TLR4/NF-κB and p62-Nrf2-Keap1 signaling pathways, mediating inflammation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Assays for Determining Euphroside Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various assays used to evaluate the biological activities of Euphroside, an iridoid glycoside found in plants of the Euphrasia genus. Extracts of these plants, containing this compound, have been noted for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document outlines the experimental protocols for key assays, presents a comparative summary of the data they generate, and visualizes the experimental workflow and a key signaling pathway involved in its anti-inflammatory action.
Data Summary: Comparison of Assays for this compound Activity
The following table summarizes the common assays used to measure the primary biological activities of this compound. The selection of an appropriate assay depends on the specific research question and the aspect of this compound's activity being investigated.
| Biological Activity | Assay | Principle | Measures | Common Units |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.[3][4] | Radical scavenging activity | IC50 (µg/mL or µM), % inhibition |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants, resulting in a colored product.[5] | Total antioxidant power (reducing ability) | µmol Fe(II)/mg, Trolox equivalents (TEAC) | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the reduction of the ABTS radical cation by antioxidants, leading to a loss of color. | Radical scavenging activity | Trolox equivalents (TEAC), % inhibition | |
| Anti-inflammatory | Nitric Oxide (NO) Assay (in vitro) | Measures the inhibition of nitric oxide production, often in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6] | Inhibition of NO production | IC50 (µg/mL or µM), % inhibition |
| Cytokine Assays (e.g., ELISA) | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.[6] | Cytokine concentration | pg/mL or ng/mL | |
| Western Blot for iNOS and COX-2 | Detects the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. | Protein expression levels | Relative band intensity | |
| Neuroprotective | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert MTT to a colored formazan product.[7] | Cell viability and cytotoxicity | % cell viability, IC50 (µg/mL or µM) |
| ROS (Reactive Oxygen Species) Assay (e.g., DCFDA) | Measures the levels of intracellular reactive oxygen species using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[7] | Intracellular ROS levels | Relative fluorescence units (RFU) | |
| Apoptosis Assays (e.g., Flow Cytometry) | Detects and quantifies apoptotic cells, for instance, by using Annexin V/Propidium Iodide staining to differentiate between viable, apoptotic, and necrotic cells.[8] | Percentage of apoptotic cells | % apoptotic cells |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and information from the search results.
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of this compound.
-
Materials: DPPH solution (in methanol), methanol, test sample (this compound), positive control (e.g., ascorbic acid or Trolox), 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test sample and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test sample and the positive control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[3]
-
Anti-inflammatory Activity in RAW 264.7 Macrophages
This in vitro model is used to evaluate the effect of this compound on inflammatory responses.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay for Cytotoxicity: Before assessing anti-inflammatory activity, the non-toxic concentration range of this compound on RAW 264.7 cells is determined using the MTT assay.[6]
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.
-
Incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[6]
-
-
Cytokine Measurement (ELISA):
-
Following the same cell treatment protocol as the NO assay, collect the cell culture supernatants.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Neuroprotective Effect against Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells from damage induced by oxidative stress.
-
Cell Culture: A suitable neuronal cell line, such as SH-SY5Y or PC12, is used.[2][8]
-
Induction of Oxidative Stress: Oxidative stress can be induced by treating the cells with agents like hydrogen peroxide (H₂O₂) or amyloid-beta peptides.[2][7]
-
MTT Assay for Cell Viability:
-
Seed the neuronal cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a designated period.
-
Expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂).
-
After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[7]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of different assays to assess the biological activity of a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characterization and Assessment of the Neuroprotective Potential of Euphrasia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and cytotoxic potential of different parts of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of gold nanoparticles using Euphrasia officinalisleaf extract to inhibit lipopolysaccharide-induced inflammation through NF-κB and JAK/STAT pathways in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Guide to Natural Euphroside and the Potential of Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of natural Euphroside, a bioactive iridoid glycoside. Due to the current lack of published data on the total chemical synthesis of this compound, a direct comparison with a synthetic equivalent is not feasible. Therefore, this document establishes the known biological activities of natural this compound and utilizes the closely related, well-studied iridoid glycoside, Aucubin, as a proxy to provide quantitative efficacy data and detailed experimental context. This approach allows for a robust evaluation of the compound class and informs the potential advantages that a future synthetic version of this compound could offer in terms of purity, scalability, and standardization.
Physicochemical Properties: this compound and Aucubin
Both this compound and Aucubin are iridoid glycosides found in various plant species. Their structural similarity underlies their related biological activities. Natural this compound is primarily isolated from the aerial parts of plants in the Euphrasia genus (e.g., Euphrasia pectinata) and has also been reported in Pedicularis species. Aucubin is also found in Euphrasia as well as a wide range of other plants including Aucuba japonica and Eucommia ulmoides.[1][2]
| Property | Natural this compound | Natural Aucubin |
| Molecular Formula | C₁₆H₂₄O₁₀ | C₁₅H₂₂O₉ |
| Molecular Weight | 376.36 g/mol | 346.33 g/mol [1] |
| Compound Class | Iridoid Glycoside | Iridoid Glycoside[1] |
| Natural Sources | Euphrasia pectinata, Euphrasia salisburgensis, Pedicularis spp. | Aucuba japonica, Eucommia ulmoides, Plantago spp.[1][2] |
Comparative Efficacy Data (Quantitative)
Quantitative data for isolated natural this compound is scarce in publicly available literature. Therefore, data from its analogue, Aucubin, is presented to serve as a benchmark for the potential efficacy of this class of compounds. The following tables summarize the anti-inflammatory and antioxidant activities of Aucubin from in vitro studies.
Table 2.1: In Vitro Anti-Inflammatory Activity of Aucubin
| Assay | Cell Line | Key Parameter Measured | IC₅₀ Value (µM) | Reference |
| TNF-α Production Inhibition | RAW 264.7 Macrophages | TNF-α protein levels | 9.2 | [3] |
| Oxidative Burst Assay | Human Neutrophils | Reactive Oxygen Species (ROS) | 10.31 (µg/mL) | [4] |
Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the measured biological activity.
Table 2.2: In Vitro Antioxidant Activity of Aucubin Analogue
| Assay | Principle | Typical IC₅₀ Range (µg/mL) | Reference Standard |
| DPPH Radical Scavenging | Measures ability to donate a hydrogen atom to the stable DPPH radical. | 10 - 100 (Strong Activity) | Ascorbic Acid, Trolox |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | 50 - 200 (Moderate to Strong) | Ascorbic Acid, Trolox |
Mechanism of Action: Anti-Inflammatory Signaling
Iridoid glycosides, including likely this compound and confirmed for Aucubin, exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. Iridoid glycosides have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and suppressing the inflammatory response.[3]
Experimental Protocols
The following protocols are standard methodologies for assessing the anti-inflammatory and antioxidant efficacy of compounds like this compound and Aucubin.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the measurement of a compound's ability to inhibit the production of inflammatory mediators in cultured macrophages stimulated with LPS.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages or human THP-1 derived macrophages in appropriate media (e.g., DMEM with 10% FBS).
- Seed cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test compound (e.g., natural this compound) in DMSO.
- Create serial dilutions of the compound in culture media to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM).
- Remove old media from the cells and add the media containing the different compound concentrations. Incubate for 1-2 hours.
3. Inflammatory Stimulation:
- Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no compound.
- Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
4. Cytokine Measurement:
- Collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
- Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="1. Culture Macrophages\n(e.g., RAW 264.7)"];
seed [label="2. Seed Cells into\n96-well Plate"];
treat [label="3. Pre-treat with\nTest Compound\n(e.g., this compound)"];
stimulate [label="4. Stimulate with LPS\n(1 µg/mL)"];
incubate [label="5. Incubate for 18-24h"];
collect [label="6. Collect Supernatant"];
analyze [label="7. Analyze Cytokines\n(ELISA)"];
calculate [label="8. Calculate % Inhibition\nand IC₅₀"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture;
culture -> seed;
seed -> treat;
treat -> stimulate;
stimulate -> incubate;
incubate -> collect;
collect -> analyze;
analyze -> calculate;
calculate -> end;
}
DPPH Radical Scavenging Antioxidant Assay
This colorimetric assay measures the capacity of a compound to act as a free radical scavenger.
1. Reagent Preparation:
- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.
- Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
2. Assay Procedure:
- In a 96-well plate, add 100 µL of each compound dilution to respective wells.
- Add 100 µL of the DPPH working solution to all wells.
- Include a control well containing only 100 µL of methanol and 100 µL of the DPPH solution.
3. Incubation and Measurement:
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
- The scavenging activity is calculated as a percentage of discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
- Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
The Case for Synthetic this compound
While natural this compound isolated from plant sources is valuable for initial research, the development of a total synthesis route would offer significant advantages for clinical and pharmaceutical applications:
-
Purity and Consistency: Synthetic production eliminates the presence of co-extracted plant metabolites, ensuring a highly pure final product. This removes batch-to-batch variability common in natural extracts, leading to more reliable and reproducible biological data.
-
Scalability: Chemical synthesis can be scaled up to produce large, consistent quantities of this compound, which is often a limiting factor with extraction from natural, sometimes rare, plant sources.
-
Structural Modification: A synthetic route allows for the creation of novel analogues of this compound. This enables structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of superior therapeutic agents.
-
Conservation: Relying on a synthetic source alleviates the ecological pressure on the plant species from which this compound is naturally harvested.
References
- 1. mdpi.com [mdpi.com]
- 2. florajournal.com [florajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Euphroside: A Comparative Analysis
Introduction
Euphroside, an iridoid glycoside, has been noted for its potential health benefits, including anti-inflammatory properties. This comparison guide aims to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's anti-inflammatory potency relative to established commercial anti-inflammatory drugs. However, a comprehensive review of publicly available scientific literature reveals a significant gap in quantitative data specifically for this compound's anti-inflammatory activity. While the broader class of iridoid glycosides has demonstrated anti-inflammatory effects, specific experimental data on this compound, such as IC50 values for key inflammatory mediators, remains unpublished.
This guide will, therefore, outline the common experimental protocols used to determine anti-inflammatory potency and present available data for other related natural compounds and commercial drugs to provide a framework for potential future comparative studies on this compound.
Understanding Anti-Inflammatory Mechanisms
Inflammation is a complex biological response involving various signaling pathways and the production of pro-inflammatory mediators. Key targets for anti-inflammatory drugs include:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide (NO), which, in excess, contributes to inflammation and tissue damage.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): These signaling proteins play a crucial role in orchestrating the inflammatory response.
The potency of anti-inflammatory compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Comparative Data on Anti-Inflammatory Potency
Due to the absence of specific data for this compound, this section presents a summary of IC50 values for other natural compounds and commercial anti-inflammatory drugs to illustrate the typical range of potencies observed in in vitro assays. It is crucial to note that these values are highly dependent on the specific experimental conditions.
Table 1: In Vitro Anti-Inflammatory Activity of Selected Compounds
| Compound | Target | Assay System | IC50 Value |
| Natural Compounds | |||
| Hyperoside | Nitric Oxide (NO) Production | LPS-stimulated mouse peritoneal macrophages | Inhibition of 30.31 ± 4.1% at 5 µM[1] |
| Hyperoside | TNF-α Production | LPS-stimulated mouse peritoneal macrophages | Inhibition of 32.31 ± 2.8% at 5 µM[1] |
| Hyperoside | IL-6 Production | LPS-stimulated mouse peritoneal macrophages | Inhibition of 41.31 ± 3.1% at 5 µM[1] |
| Commercial NSAIDs | |||
| Indomethacin | COX-1 | Human Whole Blood | 0.09 ± 0.01 µM |
| Indomethacin | COX-2 | Human Whole Blood | 0.63 ± 0.14 µM |
| Ibuprofen | COX-1 | Human Whole Blood | 2.1 ± 0.3 µM |
| Ibuprofen | COX-2 | Human Whole Blood | 1.8 ± 0.3 µM |
| Celecoxib | COX-1 | Human Whole Blood | 15.0 ± 2.0 µM |
| Celecoxib | COX-2 | Human Whole Blood | 0.04 ± 0.01 µM |
| Dexamethasone | IL-6 Bioactivity | IL-6-dependent hybridoma cells | 18.9 µM[2] |
Note: The data presented for commercial NSAIDs is representative and can vary based on the specific study and experimental conditions.
Experimental Protocols
To ensure accurate and reproducible results in the evaluation of anti-inflammatory compounds, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro anti-inflammatory assays.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.
Methodology:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The test compound is pre-incubated with the COX enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the compound-treated samples to the vehicle control. The IC50 value is determined from the dose-response curve.
Inhibition of Pro-inflammatory Cytokine Production
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.
Methodology:
-
Cell Culture and Seeding: Similar to the NO inhibition assay, macrophage cells (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are cultured and seeded in multi-well plates.
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with LPS (1 µg/mL).
-
Incubation: The cells are incubated for a period sufficient for cytokine production (e.g., 4-24 hours).
-
Cytokine Measurement: The concentration of TNF-α or IL-6 in the cell culture supernatant is measured using specific ELISA kits.
-
Calculation: The percentage of cytokine inhibition is calculated, and the IC50 value is determined.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. A common pathway involved in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The general workflow for screening natural compounds for anti-inflammatory activity involves a series of in vitro assays to determine their potency and mechanism of action.
Caption: General workflow for in vitro anti-inflammatory screening.
While there is a clear indication from the phytochemical classification of this compound that it may possess anti-inflammatory properties, the absence of specific experimental data makes a direct comparison with commercial anti-inflammatory drugs impossible at this time. The experimental protocols and comparative data for other compounds provided in this guide serve as a valuable resource for researchers intending to investigate the anti-inflammatory potential of this compound. Future in vitro and in vivo studies are essential to elucidate the specific mechanisms of action and quantify the potency of this compound, which will be critical for any potential drug development efforts.
References
A Comparative Analysis of Euphroside from Diverse Euphrasia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Euphrasia, commonly known as eyebright, has a long history in traditional medicine, particularly for ocular ailments. A key bioactive constituent of these plants is Euphroside, an iridoid glucoside. This guide provides a comparative overview of this compound and other phytochemicals across different Euphrasia species, presenting available quantitative data, outlining experimental methodologies for its analysis, and exploring its potential biological activities and associated signaling pathways.
Quantitative Phytochemical Analysis
While this compound is a known constituent of the Euphrasia genus, comprehensive quantitative comparisons of its content across a wide range of species are limited in the currently available scientific literature. Most studies have focused on the phenolic and flavonoid content of various Euphrasia extracts. However, existing research does confirm the presence of this compound alongside other iridoid glucosides like aucubin and catalpol in species such as Euphrasia officinalis[1].
For other phytochemicals, comparative data is more readily available. For instance, a study comparing Euphrasia officinalis subsp. pratensis (EO) and Euphrasia stricta (ES) revealed significant differences in their phenolic and flavonoid content.
| Phytochemical Class | Euphrasia officinalis subsp. pratensis | Euphrasia stricta | Reference |
| Total Phenols (mg GAE/g) | 92.10 | 74.91 | [2] |
| Total Flavonoids (mg RE/g) | 24.72 | 10.81 | [2] |
Biological Activity of Euphrasia Extracts
Extracts from various Euphrasia species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. While the specific contribution of this compound to these activities is not always delineated, the iridoid glycoside class is known to possess anti-inflammatory properties.
Antioxidant Activity:
In a comparative study, the ethanolic extract of Euphrasia officinalis subsp. pratensis exhibited a higher antioxidant capacity compared to Euphrasia stricta.
| Antioxidant Assay | Euphrasia officinalis subsp. pratensis (IC50 µg/mL) | Euphrasia stricta (IC50 µg/mL) | Reference |
| DPPH Radical Scavenging | 50.93 | 71.57 | [2] |
Anti-inflammatory Activity:
Euphrasia extracts have been shown to modulate inflammatory pathways. For instance, some compounds from Euphorbia species (a different genus) have been found to inhibit pro-inflammatory mediators by regulating the NF-κB and MAPK signaling pathways[3]. While direct evidence for this compound is pending, this suggests a potential mechanism for the anti-inflammatory effects observed with Euphrasia extracts.
Experimental Protocols
Extraction of Phytochemicals from Euphrasia Species
A common method for extracting iridoid glucosides and other phytochemicals from Euphrasia plant material involves solvent extraction.
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of the Euphrasia species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature with occasional shaking for a specified period (e.g., 24-48 hours).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
Quantification of Phytochemicals by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a standard method for the quantification of specific compounds like this compound in plant extracts.
Protocol:
-
Standard Preparation: Prepare a stock solution of a certified this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried Euphrasia extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the target analyte.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C.
-
Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 10 µL).
-
Detection: Monitor the eluent using a DAD at the maximum absorbance wavelength of this compound or using an MS detector in a specific ion monitoring mode.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, related compounds and extracts from other plants provide insights into potential mechanisms of action, particularly for anti-inflammatory effects. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation and are common targets for natural products.
For example, hyperoside, a flavonoid also found in some medicinal plants, has been shown to inhibit the NF-κB signaling pathway[2][4]. This pathway is crucial in the production of pro-inflammatory cytokines. Similarly, compounds from Euphorbia have been demonstrated to modulate both NF-κB and MAPK pathways[3]. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.
Caption: Experimental workflow for the study of this compound.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoside inhibits PRRSV proliferation via the TLR4/NF-κB and p62-Nrf2-Keap1 signaling pathways, mediating inflammation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Euphroside: A Comparative Guide to Knockout Model Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of euphroside and the validation of similar anti-inflammatory pathways using knockout models. While direct knockout model studies for this compound are not yet available in published literature, this document outlines its putative mechanism and compares it with compounds whose actions on the NF-κB and MAPK signaling pathways have been investigated using these powerful genetic tools.
Proposed Mechanism of Action: this compound
This compound, a key iridoid glycoside found in Euphrasia officinalis (Eyebright), is believed to exert its anti-inflammatory effects by modulating two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Extracts of Euphorbia hirta, which also contain flavonoids, have been shown to inhibit inflammatory mechanisms through the Nrf2 and NF-κB pathways[1].
The proposed mechanism suggests that this compound inhibits the activation of NF-κB, a master regulator of inflammation[2]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes[3][4]. This compound is thought to interfere with this cascade.
Simultaneously, this compound may also modulate the MAPK signaling pathways, including p38, JNK, and ERK. These kinases are involved in a wide range of cellular processes, including inflammation, and their activation leads to the expression of various inflammatory mediators[5]. Some compounds from Euphorbia neriifolia have been shown to promote the activation of MAPK pathways[6].
Comparative Analysis: Validating Anti-Inflammatory Mechanisms with Knockout Models
To definitively validate the role of specific proteins in a compound's mechanism of action, knockout (KO) models are invaluable. In these models, a specific gene is inactivated, allowing researchers to observe the effects of its absence. Below, we compare the proposed mechanism of this compound with findings from studies on knockout models of key components of the NF-κB and MAPK pathways.
| Target Protein | Knockout Model | Key Findings in Inflammation Studies | Relevance to Validating this compound's Mechanism |
| IKKβ (Inhibitor of κB Kinase beta) | Ikbkb conditional knockout mice | Deletion of IKKβ in myeloid cells enhances resistance to bacterial pneumonia by increasing pro-inflammatory responses, highlighting its complex role in regulating inflammation[7][8]. In models of intestinal inflammation, IKKβ inhibition can worsen acute inflammation but alleviate chronic colitis, demonstrating context-dependent functions[9]. Myeloid IKKβ depletion can also accelerate the onset of experimental autoimmune encephalomyelitis (EAE)[10]. | An Ikbkb knockout model would be the gold standard to confirm if this compound's anti-inflammatory effects are mediated through the canonical NF-κB pathway. A lack of effect in IKKβ-deficient cells or animals would strongly support this hypothesis. |
| p38α MAPK | Mapk14 conditional knockout mice | p38α deficiency in myeloid cells protects against lethal endotoxic shock but can exacerbate skin inflammation, indicating cell-type and context-specific roles[11]. p38α is crucial for the expression of pro-inflammatory mediators like TNF-α and COX-2 in macrophages[5]. | Given that MAPK pathways are a proposed target, testing this compound in p38α knockout models would clarify its specific involvement in this signaling cascade and its contribution to the overall anti-inflammatory effect. |
| JNK1 (c-Jun N-terminal Kinase 1) | Jnk1 knockout mice | JNK1 deficiency protects against inflammatory arthritis in both collagen-induced and serum-transfer models, suggesting a pro-inflammatory role[12]. In obesity-induced inflammation, JNK expression in macrophages is required for the development of insulin resistance and inflammation[13]. | If this compound is hypothesized to inhibit JNK signaling, its administration to Jnk1 knockout mice would be expected to have a diminished effect on inflammation compared to wild-type mice. |
| JNK2 (c-Jun N-terminal Kinase 2) | Jnk2 knockout mice | In contrast to JNK1, JNK2 deficiency can exacerbate inflammatory arthritis, indicating a potential anti-inflammatory or regulatory role[12]. However, in a model of steatohepatitis, the absence of JNK2 increased liver injury[14]. | The use of Jnk2 knockout models would help to dissect the specific isoform of JNK that this compound may target, providing a more nuanced understanding of its mechanism. |
Alternative Compounds with Similar Mechanisms
Several other natural compounds are suggested to inhibit NF-κB and MAPK pathways, similar to the proposed mechanism of this compound.
| Compound | Proposed Mechanism |
| Hyperoside | This flavonoid glycoside has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and the degradation of IκB-α in mouse peritoneal macrophages[15][16]. It is also suggested to inhibit the NF-κB signaling pathway in breast cancer models[17] and attenuate kidney injury by inhibiting the NLRP3 inflammasome and the ROS/MAPK/NF-κB signaling pathway[18]. |
| Kaempferol-3-O-sophoroside | This compound has been found to suppress the production of TNF-α and the activation of NF-κB in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells[19]. It also shows inhibitory effects on HMGB1-mediated pro-inflammatory responses[20]. |
| Kaempferol | Kaempferol has been shown to suppress age-related NF-κB activation by inhibiting IκBα phosphorylation and the nuclear translocation of the p65/p50 heterodimer[21]. |
Experimental Protocols for Mechanism Validation
Validating the inhibition of the NF-κB and MAPK pathways by a compound like this compound involves a series of key experiments.
Western Blot for Protein Phosphorylation and Degradation
This technique is used to detect changes in the phosphorylation state of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) and the degradation of inhibitory proteins (e.g., IκBα).
Protocol Outline:
-
Cell Culture and Treatment: Culture relevant cells (e.g., RAW264.7 macrophages) and pre-treat with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like LPS.
-
Protein Extraction: Lyse the cells and isolate total protein or cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated or total forms of the target proteins (e.g., anti-p-p65, anti-IκBα).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. The results can be quantified by densitometry[3][4].
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol Outline:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element[22][23][24]. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected for normalization[25].
-
Treatment and Stimulation: Pre-treat the transfected cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer. A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity[25].
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Protocol Outline:
-
Nuclear Extract Preparation: Treat cells with this compound and an inflammatory stimulus, then prepare nuclear protein extracts[26].
-
Probe Labeling: Synthesize and label a short DNA probe containing the NF-κB consensus binding sequence with a radioactive isotope or a non-radioactive tag[27].
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography or other appropriate methods. A decrease in the shifted band in samples from this compound-treated cells indicates reduced NF-κB DNA binding[28][29][30].
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IKKβ/NF-κB and the miscreant macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing functions of IKKβ during acute and chronic intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IKKβ deletion from CNS macrophages increases neuronal excitability and accelerates the onset of EAE, while from peripheral macrophages reduces disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK1, but Not JNK2, Is Required in Two Mechanistically Distinct Models of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK Expression by Macrophages Promotes Obesity-induced Insulin Resistance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyperoside attenuates Cd-induced kidney injury via inhibiting NLRP3 inflammasome activation and ROS/MAPK/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bowdish.ca [bowdish.ca]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. med.upenn.edu [med.upenn.edu]
- 27. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 28. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Independent Validation of Euphroside: A Review of a Phantom Target
An extensive review of published scientific literature reveals a significant gap in the biological and pharmacological understanding of Euphroside, an iridoid glucoside isolated from plants of the Euphrasia genus. Currently, there is no available quantitative data on its biological performance, efficacy, or safety. Consequently, a direct comparison with alternative compounds or an independent validation of its effects is not possible. This guide addresses the current state of this compound research and provides a comparative analysis of two other well-studied bioactive compounds found in the same plant genus: Aucubin and Verbascoside.
This compound: An Uncharacterized Compound
This compound is a natural iridoid glucoside that has been identified and isolated from several plant species, including Euphrasia salisburgensis and Euphrasia pectinata. The existing research, primarily from the early 1980s, has focused on the phytochemical aspects of this compound, such as its isolation and structural elucidation. Beyond its chemical identity and botanical origin, there is a notable absence of studies investigating its potential biological activities, mechanism of action, or therapeutic potential. Therefore, no experimental data exists to validate its performance.
Bioactive Alternatives from the Euphrasia Genus
While research on this compound is lacking, other compounds isolated from Euphrasia species have been extensively studied. This guide will focus on two such compounds, the iridoid glycoside Aucubin and the phenylethanoid glycoside Verbascoside (also known as Acteoside), both of which have demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1] These compounds serve as illustrative examples of the type of data required for the validation and comparison of a natural product.
Comparative Analysis of Anti-Inflammatory Activity: Aucubin vs. Verbascoside
The following table summarizes key findings from in vitro and in vivo studies on the anti-inflammatory effects of Aucubin and Verbascoside. These compounds are often evaluated for their ability to inhibit key inflammatory mediators and pathways.
| Parameter | Aucubin | Verbascoside (Acteoside) | Alternative Compounds |
| Primary Activity | Anti-inflammatory, Antioxidant, Neuroprotective, Hepatoprotective[2][3] | Anti-inflammatory, Antioxidant, Antimicrobial, Neuroprotective[4][5] | Dexamethasone, Indomethacin (Commonly used as positive controls in inflammation studies) |
| Mechanism of Action | Inhibition of NF-κB pathway by preventing IκBα degradation and p65 translocation.[3][6][7] | Inhibition of NF-κB, JAK/STAT, and MAPK signaling pathways.[4][8] Upregulation of the negative regulator SHP-1.[9][10] | Varies by compound; e.g., Dexamethasone is a glucocorticoid receptor agonist. |
| Key In Vitro Model | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages; TNF-α-stimulated 3T3-L1 adipocytes.[7][11] | LPS-stimulated THP-1 monocytes or U937 cells; IL-1β-stimulated primary chondrocytes.[4][12] | Same models are applicable. |
| Reported IC₅₀ Value | IC₅₀ of 9.2 µM for its hydrolyzed product (H-AU) on TNF-α protein production in RAW 264.7 cells.[11][13] | Varies by cell type and endpoint; e.g., moderate activity against S. aureus with MIC of 63 µg/mL.[4] | Varies widely; e.g., Indomethacin IC₅₀ for COX-1 is ~1.8 µM. |
| Key In Vivo Model | Collagen-induced arthritis (CIA) in rats; Cisplatin-induced kidney injury in mice.[3][6] | Rat model of osteoarthritis; mouse models of skin inflammation and inflammatory bowel disease.[1][4] | Same models are applicable. |
| Effect on Cytokines | Inhibits production of TNF-α, IL-6, MCP-1, and PAI-1.[7][14] | Inhibits production of TNF-α, IL-1β, IL-6, IL-8, and IL-12.[4][8] | Potent inhibition of pro-inflammatory cytokines. |
Experimental Protocols: Assessing Anti-Inflammatory Activity In Vitro
To validate the anti-inflammatory potential of a compound like Aucubin or Verbascoside, a common experimental workflow involves stimulating immune cells with an inflammatory agent and measuring the subsequent inhibition of inflammatory markers by the test compound.
Protocol: Inhibition of TNF-α Production in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Aucubin, Verbascoside) or a vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 18-24 hours.
-
Quantification of TNF-α: The cell culture supernatant is collected. The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.
-
Viability Assay: A cell viability assay (e.g., MTT or PrestoBlue) is performed on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
Visualization of Key Signaling Pathways
The anti-inflammatory effects of both Aucubin and Verbascoside are frequently attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] This pathway is a central regulator of the inflammatory response.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. florajournal.com [florajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Verbascoside-Rich Plant Extracts in Animal Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verbascoside Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiinflammatory effects in THP-1 cells treated with verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Metabolomics of Euphroside-Treated Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolic effects of Euphroside on cells, offering insights for researchers, scientists, and drug development professionals. While direct comparative metabolomics studies on this compound are not extensively available in the public domain, this document outlines a framework based on the known activities of similar flavonoid compounds and standard metabolomics methodologies. The presented data and protocols are illustrative and intended to serve as a template for future research in this area.
Introduction to this compound and its Potential Metabolic Impact
This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. Many flavonoids are known to modulate cellular signaling pathways, which in turn can significantly alter cellular metabolism.[1] Understanding the specific metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a powerful tool to capture a functional snapshot of cellular activity. By comparing the metabolomic profiles of this compound-treated cells with control or other treatment groups, researchers can identify key metabolic pathways affected by the compound.
Hypothetical Comparative Metabolomic Data
Due to the absence of specific public data on this compound, the following table represents a hypothetical comparison of metabolite abundance in cells treated with this compound versus a control group and a known metabolic modulator (e.g., "Compound X"). This table illustrates how such data would be presented to highlight significant metabolic shifts.
Table 1: Comparative Analysis of Key Metabolite Levels
| Metabolite | Pathway | Control (Relative Abundance) | This compound-Treated (Relative Abundance) | Compound X-Treated (Relative Abundance) | Fold Change (this compound vs. Control) | p-value |
| Glucose | Glycolysis | 1.00 | 0.75 | 0.60 | -1.33 | < 0.05 |
| Lactate | Glycolysis | 1.00 | 1.50 | 1.80 | +1.50 | < 0.05 |
| Citrate | TCA Cycle | 1.00 | 0.80 | 0.70 | -1.25 | < 0.05 |
| Succinate | TCA Cycle | 1.00 | 1.20 | 1.10 | +1.20 | < 0.05 |
| Glutamate | Amino Acid Metabolism | 1.00 | 1.30 | 1.40 | +1.30 | < 0.05 |
| Palmitate | Fatty Acid Metabolism | 1.00 | 0.60 | 0.50 | -1.67 | < 0.05 |
| Carnitine | Fatty Acid Oxidation | 1.00 | 1.40 | 1.60 | +1.40 | < 0.05 |
| Glutathione (GSH) | Oxidative Stress | 1.00 | 1.80 | 1.20 | +1.80 | < 0.01 |
| Aspartate | Amino Acid Metabolism | 1.00 | 1.15 | 1.25 | +1.15 | > 0.05 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.
Experimental Protocols
A robust comparative metabolomics study requires well-defined and standardized experimental protocols. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: Select a human cell line relevant to the research question (e.g., a cancer cell line for oncology studies or an endothelial cell line for cardiovascular research).
-
Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat the cells with this compound at various concentrations (determined by prior dose-response studies) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours). A positive control, such as a known metabolic modulator, should be included for comparison.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline solution.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plates. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.
-
Sample Collection: Collect the supernatant containing the metabolites and store at -80°C until analysis.
Metabolomic Analysis (LC-MS/MS)
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatography: Separate metabolites using a suitable chromatography column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: Process the raw data using specialized software to perform peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library of standards.
Visualizing Cellular Effects
Diagrams are essential for illustrating complex biological processes. The following are examples of how Graphviz can be used to visualize a hypothetical experimental workflow and a potential signaling pathway modulated by this compound.
Caption: A typical workflow for a comparative metabolomics study.
Based on the known effects of other flavonoids, this compound may influence key signaling pathways that regulate metabolism, such as the PI3K/Akt/mTOR pathway.[1]
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
While this guide provides a framework for the comparative metabolomic analysis of this compound-treated cells, it underscores the need for direct experimental investigation. The hypothetical data and pathways presented herein should be validated through rigorous laboratory research. Such studies will be instrumental in defining the precise metabolic signature of this compound and advancing its potential as a therapeutic agent. Researchers are encouraged to adapt and expand upon the protocols and visualizations provided in this guide for their specific research objectives.
References
Evaluating the Synergistic Potential of Euphroside: A Framework for Discovery
For researchers, scientists, and drug development professionals, understanding how a novel compound interacts with existing therapies is a critical step in preclinical development. While direct experimental data on the synergistic effects of Euphroside remains to be published, this guide provides a comprehensive framework for evaluating its potential in combination with other compounds. By leveraging established methodologies for synergy assessment, researchers can effectively design experiments, interpret data, and visualize complex interactions to uncover novel therapeutic strategies.
Experimental Design for Synergy Analysis
The robust evaluation of synergistic drug interactions is paramount. A typical experimental workflow involves initial screening to identify potential synergistic combinations, followed by more detailed dose-response studies and mechanistic investigations. The widely accepted Combination Index (CI) method, based on the Chou-Talalay principle, and isobolographic analysis are rigorous quantitative methods to determine synergy, additivity, or antagonism.[1][2]
A generalized workflow for this process is outlined below.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are methodologies for key experiments in the evaluation of this compound's synergistic potential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines, immune cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound alone, the selected co-treatment compound alone, and in combination at various ratios (e.g., fixed-ratio or a dose-response matrix). Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Combination Index (CI) Calculation
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. The CI is calculated using the following equation, derived from the median-effect principle:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
The interpretation of the CI value provides a clear classification of the interaction.
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for comparative analysis. The following tables provide templates for summarizing hypothetical data from synergy experiments with this compound.
Table 1: IC50 Values of this compound and Co-treatment Compound
| Compound | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) |
| This compound | Value | Value |
| Compound X | Value | Value |
Table 2: Combination Index (CI) Values for this compound and Compound X
| Cell Line | Combination Ratio (this compound:Compound X) | CI at 50% Effect (ED50) | Interpretation |
| Cell Line A | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| Cell Line B | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism |
Hypothetical Signaling Pathway Modulation
Synergistic effects often arise from the combined action of compounds on multiple nodes within a signaling pathway or on convergent pathways.[3][4] For instance, a combination therapy might simultaneously inhibit a proliferation pathway (e.g., MAPK/ERK) and activate an apoptotic pathway. While the precise mechanisms of this compound are yet to be fully elucidated, a hypothetical scenario of synergistic interaction is depicted below, where this compound and a partner compound modulate key cellular signaling pathways.
By adhering to these rigorous experimental and analytical frameworks, researchers can effectively evaluate the synergistic potential of this compound, paving the way for the development of novel and more effective combination therapies. The provided templates for data presentation and visualization will aid in the clear and objective comparison of experimental outcomes.
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Iridoids, Featuring the Under-Explored Euphroside
An objective analysis of the anti-inflammatory, neuroprotective, and anticancer properties of prominent iridoid compounds, supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, recognized for their diverse and potent biological activities.[1][2] Numerous studies have highlighted their therapeutic potential in a range of diseases, primarily attributed to their anti-inflammatory, neuroprotective, and anticancer properties. This guide provides a comparative review of several well-researched iridoids—Aucubin, Catalpol, Geniposide, Loganin, and Morroniside—and introduces Euphroside, a less-studied iridoid with potential therapeutic value.
Overview of Compared Iridoids
This compound , an iridoid glycoside found in plant species of the Euphrasia genus, remains largely uncharacterized in terms of its specific therapeutic effects. However, extracts of Euphrasia officinalis (Eyebright), which contain this compound, have a long history in traditional medicine for treating inflammatory conditions, particularly those affecting the eyes.[1][2][3] Modern research on these extracts has begun to validate these traditional uses, demonstrating anti-inflammatory and neuroprotective properties.[1][2][4] This suggests that this compound may contribute to these effects and warrants further investigation.
In contrast, Aucubin , Catalpol , Geniposide , Loganin , and Morroniside have been the subjects of extensive research, with a growing body of evidence supporting their therapeutic potential. These iridoids have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival, making them promising candidates for the development of new therapeutic agents.
Comparative Analysis of Therapeutic Potential
To provide a clear comparison of the therapeutic efficacy of these iridoids, the following table summarizes key quantitative data from various experimental studies. It is important to note the absence of direct experimental data for this compound, highlighting a significant gap in the current research landscape.
| Iridoid | Therapeutic Area | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Aucubin | Anti-inflammatory | IgE-induced TNF-α Inhibition | RBL-2H3 cells | 0.101 µg/mL | [5] |
| Anti-inflammatory | IgE-induced IL-6 Inhibition | RBL-2H3 cells | 0.19 µg/mL | [5] | |
| Anti-inflammatory | TNF-α Protein Production Inhibition (as H-AU*) | RAW 264.7 cells | 9.2 µM | [6] | |
| Catalpol | Neuroprotective | Protection against H₂O₂-induced cytotoxicity | Primary cortical neurons | 12.5, 25, and 50 µM | [7][8] |
| Neuroprotective | Protection against AD LCL-induced cytotoxicity | SKNMC cells | 10-100 µM | [9] | |
| Geniposide | Anticancer | Inhibition of cell viability | HSC-2, SCC-9, A253 cells | >50% inhibition at 100 µM | [10] |
| Anticancer | Reversal of Doxorubicin resistance | MG63/DOX cells | IC50 >200 µM (alone) | [11] | |
| Loganin | Anti-inflammatory | Inhibition of IL-1β-induced inflammation | Mouse primary chondrocytes | 2, 10, and 50 µM | [12] |
| Neuroprotective | Protection against septic AKI | HK2 cells | 5, 10, 20 µM | [13] | |
| Morroniside | Neuroprotective | Protection against H₂O₂-induced injury | OLN-93 cells | 200 µM | [14] |
| Neuroprotective | Protection against MPP+-induced ferroptosis | PC12 cells | 5 µM | [15][16] | |
| This compound | Anti-inflammatory | Not Available | Not Available | Not Available | |
| Neuroprotective | Not Available | Not Available | Not Available | ||
| Anticancer | Not Available | Not Available | Not Available |
*H-AU refers to the hydrolyzed product of Aucubin.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these iridoids are mediated through their interaction with various cellular signaling pathways. A common target is the Nuclear Factor-kappa B (NF-κB) pathway , a key regulator of the inflammatory response.
NF-κB Signaling Pathway in Inflammation
Iridoids such as Aucubin, Geniposide, and Loganin have been shown to inhibit the activation of the NF-κB pathway.[5][17] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Neuroprotective Signaling Pathways
In the context of neuroprotection, iridoids like Morroniside and Catalpol have been shown to activate pro-survival signaling pathways such as the PI3K/Akt and Nrf2/HO-1 pathways.
The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. Morroniside has been observed to activate this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[14]
The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Morroniside and Catalpol can promote the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the DNA, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][15][16][18] This enhances the cell's ability to combat oxidative stress, a major contributor to neurodegeneration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the therapeutic potential of iridoids.
Anti-inflammatory Activity Assay (In Vitro)
Objective: To determine the ability of an iridoid to inhibit the production of pro-inflammatory mediators.
General Protocol:
-
Cell Culture: RAW 264.7 murine macrophages or RBL-2H3 mast cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test iridoid (e.g., Aucubin) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding an inflammatory agent such as lipopolysaccharide (LPS) or by IgE-antigen complex.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Nitric oxide (NO) production can be quantified using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration of the iridoid that inhibits 50% of the inflammatory response, is calculated from the dose-response curve.
Neuroprotective Activity Assay (In Vitro)
Objective: To assess the ability of an iridoid to protect neuronal cells from cytotoxic insults.
General Protocol:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, HT-22) or primary neurons are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test iridoid (e.g., Catalpol, Morroniside) for a specified duration.
-
Induction of Cytotoxicity: Neurotoxicity is induced by exposing the cells to a cytotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or by subjecting them to oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic conditions.
-
Incubation: Cells are incubated with the cytotoxic agent for a defined period.
-
Assessment of Cell Viability: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Measurement of Apoptosis and Oxidative Stress: Apoptosis can be assessed by TUNEL staining or by measuring the levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) via Western blotting. Oxidative stress can be quantified by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Data Analysis: The protective effect of the iridoid is determined by comparing the viability of treated cells to that of untreated, insult-exposed cells.
Anticancer Activity Assay (In Vitro)
Objective: To evaluate the cytotoxic and anti-proliferative effects of an iridoid on cancer cells.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer) are maintained in suitable culture conditions.
-
Treatment: Cells are treated with a range of concentrations of the test iridoid (e.g., Geniposide) for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability and Proliferation Assays: The effect on cell viability is typically measured using the MTT or SRB (sulforhodamine B) assay. Cell proliferation can be assessed by colony formation assays.
-
Apoptosis and Cell Cycle Analysis: The induction of apoptosis is analyzed by flow cytometry using Annexin V/Propidium Iodide staining. Cell cycle distribution is also analyzed by flow cytometry after staining with a DNA-binding dye like propidium iodide.
-
Mechanism of Action Studies: The effect of the iridoid on key signaling proteins involved in cancer progression (e.g., Akt, mTOR, caspases) is investigated using Western blotting.
-
Data Analysis: The IC50 value, representing the concentration of the iridoid required to inhibit 50% of cell growth, is calculated from the dose-response curves.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of several iridoids, including Aucubin, Catalpol, Geniposide, Loganin, and Morroniside, across a spectrum of diseases. Their mechanisms of action, primarily centered on the modulation of inflammatory and oxidative stress pathways, are well-documented.
In contrast, this compound remains a promising but enigmatic member of the iridoid family. While the traditional use and preliminary studies of Euphrasia extracts suggest potential anti-inflammatory and neuroprotective activities, a significant research gap exists regarding the specific biological functions of this compound. Future research should prioritize the isolation and characterization of this compound to conduct rigorous in vitro and in vivo studies. Such investigations are essential to elucidate its mechanisms of action, determine its therapeutic efficacy, and ultimately unlock its full potential as a novel therapeutic agent. A comparative experimental workflow for future studies is proposed below.
References
- 1. Assessment of Eyebright (Euphrasia Officinalis L.) Extract Activity in Relation to Human Corneal Cells Using In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Chemical Characterization and Assessment of the Neuroprotective Potential of Euphrasia officinalis [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geniposide reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorative Effects of Loganin on Arthritis in Chondrocytes and Destabilization of the Medial Meniscus-Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loganin Attenuates Septic Acute Renal Injury with the Participation of AKT and Nrf2/HO-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Loganin inhibits macrophage M1 polarization and modulates sirt1/NF-κB signaling pathway to attenuate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Safety Operating Guide
Standard Operating Procedure: Euphroside Waste Disposal
This document provides comprehensive guidance on the safe and compliant disposal of waste containing the novel compound Euphroside. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe working environment and to comply with institutional and regulatory standards.
Immediate Safety & Hazard Identification
Before handling this compound waste, it is crucial to understand its hazard profile. This compound is a potent inhibitor of the XYZ signaling pathway and is classified as a hazardous chemical waste.
Key Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Eye Irritation: May cause serious eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.
Always consult the Safety Data Sheet (SDS) for this compound before beginning any work. In case of accidental exposure, follow the first-aid measures outlined in the SDS and immediately notify your laboratory supervisor and Environmental Health & Safety (EHS) department.
This compound Waste Characterization
All waste streams containing this compound must be properly characterized before disposal. The following table summarizes the key characteristics and disposal parameters for typical this compound waste generated from experimental protocols.
| Parameter | Specification | Notes |
| Waste Type | Liquid Chemical Waste | Do not mix with solid or non-hazardous waste. |
| pH Range | 6.0 - 8.0 | Neutralize if outside this range before disposal. |
| This compound Conc. | < 10 mg/mL | For concentrations >10 mg/mL, consult EHS. |
| Solvent Base | Aqueous or Ethanol | Do not use halogenated solvents. |
| Container Type | HDPE, Glass (Borosilicate) | Must be chemically compatible and clearly labeled. |
| Labeling Req. | "Hazardous Waste", "this compound" | Include primary hazard symbols (e.g., irritant). |
Step-by-Step Disposal Protocol
This protocol details the mandatory steps for the safe disposal of aqueous and ethanolic solutions of this compound.
3.1 Personal Protective Equipment (PPE) Requirements:
-
Wear a lab coat or chemical-resistant apron.
-
Use nitrile or neoprene gloves.
-
Wear ANSI-rated safety glasses or goggles.
3.2 Waste Collection & Segregation:
-
Designate a Waste Container: Select a clean, leak-proof container made of High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container has a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound Waste" and list all components, including solvents (e.g., water, ethanol) and their approximate percentages.
-
Segregate Waste: Collect all waste containing this compound in this designated container.
-
DO NOT mix this compound waste with other waste streams, such as halogenated solvents, strong acids/bases, or solid waste.
-
DO NOT add any sharps (needles, scalpels) to this container.
-
3.3 Waste Storage:
-
Secure the Container: Keep the waste container tightly sealed when not in use.
-
Store Safely: Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
3.4 Requesting Waste Pickup:
-
Once the container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 90 days), submit a chemical waste pickup request to your institution's EHS department through their designated portal.
-
Ensure all labeling is accurate and legible before the scheduled pickup.
Experimental Protocol: Cell-Based Assay for XYZ Pathway Inhibition
The following is a sample protocol that generates this compound waste.
Objective: To determine the IC50 of this compound in a human cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment: Seed cells in a 96-well plate. After 24 hours, replace the media with the media containing the various concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine cell viability.
-
Waste Generation: All media containing this compound, pipette tips, and plates used in this assay are considered hazardous waste and must be disposed of according to the procedures outlined in Section 3.0.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
Personal Protective Equipment for Handling Euphroside
Disclaimer: The substance "Euphroside" could not be identified in publicly available chemical databases. The following guidance is based on a hypothetical substance with assumed high-potency hazardous properties, including being a potent neurotoxin, respiratory sensitizer, and skin/eye irritant in powdered form. This information should be used as a template and adapted to the specific, verified hazards of the actual substance being handled.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the personal protective equipment (PPE) and procedures for safely handling the potent hypothetical compound, this compound.
Hazard Assessment and Engineering Controls
Due to its high potency, all work with this compound must be conducted within a certified containment system to minimize exposure risk.[1][2] The primary engineering control should be a powder containment hood or a glove box isolator operating under negative pressure.[1][2] This creates a physical barrier between the operator and the hazardous material.[1]
Occupational Exposure Limits (Hypothetical):
| Parameter | Value |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour Time-Weighted Average) |
| Short-Term Exposure Limit (STEL) | 0.4 µg/m³ (15-minute period) |
Required Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.[3] The selection of PPE is critical and should be based on a thorough risk assessment.[4][5]
PPE Requirements for Handling this compound Powder:
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Full-face Air Purifying Respirator (APR) with P100/FFP3 filters or a Powered Air-Purifying Respirator (PAPR) | NIOSH or EN 143/149 approved |
| Hands | Double-gloving: Nitrile or Neoprene gloves | ASTM D6978 compliant chemotherapy gloves[6] |
| Body | Disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffs | Back-fastening design preferred[6] |
| Eyes | Goggles or full-face shield (if not using a full-face respirator) | ANSI Z87.1 / EN 166 compliant |
| Feet | Disposable shoe covers | To be worn over closed-toe footwear |
Step-by-Step Handling Protocol
A systematic approach is crucial to ensure safety during handling procedures. The following workflow outlines the key steps for weighing and preparing a solution of this compound.
References
- 1. witpress.com [witpress.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. escotapestlerx.com [escotapestlerx.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
